Boc-L-beta-homoproline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKIRLZWQQMIE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350915 | |
| Record name | Boc-L-beta-homoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56502-01-3 | |
| Record name | (2S)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56502-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-L-beta-homoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-L-beta-homoproline: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-L-beta-homoproline, a key building block in modern medicinal chemistry and peptide science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Properties
This compound, systematically known as (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, is a protected amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring enhances its stability and utility in peptide synthesis.[1]
Physicochemical Data
The fundamental physicochemical properties of this compound (CAS Number: 56502-01-3) are summarized in the table below.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₄ | [2] |
| Molecular Weight | 229.27 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 97-101 °C | [3] |
| Optical Rotation | [α]²⁰/D = -36.6° to -40.6° (c=1 in DMF) | [3] |
| CAS Number | 56502-01-3 | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, predicted mass spectrometry data provides expected mass-to-charge ratios for various adducts.
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 230.13869 |
| [M+Na]⁺ | 252.12063 |
| [M-H]⁻ | 228.12413 |
| [M+NH₄]⁺ | 247.16523 |
| [M+K]⁺ | 268.09457 |
Note: This data is predicted and should be confirmed by experimental analysis.
Experimental Protocols
Synthesis of this compound
Caption: A generalized synthetic workflow for this compound.
Methodology:
-
Preparation of the Pyrrolidine Precursor: L-pyroglutamic acid can serve as a chiral starting material. The carboxylic acid is first protected, for instance, as a methyl or ethyl ester. Subsequently, the lactam carbonyl group is reduced to afford the corresponding pyrrolidine derivative.
-
Alkylation: The secondary amine of the pyrrolidine ring is then alkylated with a suitable two-carbon synthon, such as ethyl bromoacetate, under basic conditions.
-
Boc Protection: The resulting secondary amine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or diisopropylethylamine (DIPEA) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Hydrolysis: Finally, the ester is hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) followed by acidic workup to yield the target compound, this compound.
Peptide Coupling using this compound
This compound is a valuable building block in solid-phase peptide synthesis (SPPS). A general protocol for its incorporation into a growing peptide chain is provided below.
Caption: Standard workflow for incorporating this compound in SPPS.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, NMP)
-
Deprotection solution (e.g., Trifluoroacetic acid (TFA) in DCM)
Procedure:
-
Resin Swelling: The resin-bound peptide is swollen in a suitable solvent like DMF for 30-60 minutes.
-
Activation: In a separate vessel, this compound (2-4 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Coupling: The activated this compound solution is added to the swollen resin. The reaction mixture is agitated for 1-2 hours at room temperature. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Deprotection: The Boc protecting group is removed from the newly added amino acid by treating the resin with a solution of TFA in DCM (typically 25-50%) for about 30 minutes.
-
Washing and Neutralization: The resin is washed with DCM and then neutralized with a base solution (e.g., 10% DIPEA in DMF) to prepare for the next coupling cycle.
Applications in Drug Development
This compound and its derivatives are of significant interest in pharmaceutical research, particularly in the development of novel therapeutics. Its unique conformational properties can be exploited to design peptidomimetics with enhanced stability and biological activity.
While specific signaling pathways directly modulated by this compound are not yet extensively documented in the literature, its role as a structural motif in bioactive molecules suggests its potential to influence a variety of biological processes. It is often incorporated into molecules targeting neurological disorders.[4]
The general workflow for utilizing such a building block in a drug discovery program is illustrated below.
Caption: The role of this compound in a typical drug discovery pipeline.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists and peptide scientists. Its well-defined structure and the presence of the Boc protecting group facilitate its use in the synthesis of complex organic molecules and peptides. While detailed biological studies on the compound itself are limited, its incorporation into various molecular scaffolds holds promise for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties and a practical framework for its application in a research and development setting.
References
Boc-L-beta-homoproline CAS number
An In-depth Technical Guide to Boc-L-beta-homoproline
Introduction
N-tert-Butoxycarbonyl-L-beta-homoproline (this compound) is a synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its unique structural properties, particularly the extension of the carboxylic acid group by a methylene unit compared to its proteinogenic counterpart, proline, offer distinct advantages in the design of novel peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during multi-step synthesis, allowing for its controlled incorporation into complex molecular architectures.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is typically a white to off-white powder.[1] Its key properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 56502-01-3 | [1][3][4][5] |
| Synonyms | Boc-L-β-HomoPro-OH, (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid, (S)-1-(tert-Butoxycarbonyl)-2-pyrrolidineacetic acid | [1][5] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][3] |
| Molecular Weight | 229.27 g/mol | [3][5] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Melting Point | 98-99 °C | [5] |
| Optical Rotation | [α]D²⁰ = -35 ± 1º (c=1 in DMF) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved from methyl (S)-2-(2-pyrrolidinyl)acetate. A general experimental protocol is detailed below.
Experimental Protocol: Synthesis from Methyl (S)-2-(2-pyrrolidinyl)acetate.[4]
-
Saponification: Dissolve tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate (8.35 g, 34.3 mmol) in 150 mL of methanol.
-
Add 50 mL of 1 M aqueous sodium hydroxide solution to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up: Concentrate the solution under reduced pressure to a volume of approximately 100 mL.
-
Dilute the concentrated solution with 300 mL of water and extract twice with 100 mL portions of ether to remove any unreacted starting material.
-
Acidification: Acidify the aqueous phase to a pH of 2 using 12N hydrochloric acid.
-
Extraction: Extract the acidified aqueous layer with ether three times (2 x 100 mL, then 1 x 100 mL after saturating the aqueous layer with sodium chloride).
-
Drying and Isolation: Combine all the organic layers, wash sequentially with water and saturated sodium chloride solution, and then dry over anhydrous magnesium sulfate.
-
Filter off the desiccant and concentrate the filtrate under reduced pressure to yield the final product, (S)-2-(1-tert-butoxycarbonyl-2-pyrrolidinyl)acetic acid, as a white solid (7.28 g, 92.6% yield).
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a versatile building block with significant applications in several areas of research and pharmaceutical development.
-
Peptide Synthesis: It is a key component in the synthesis of peptides and peptidomimetics.[1] Its incorporation can induce specific secondary structures and enhance the stability of the resulting peptides against enzymatic degradation. It is particularly useful in creating cyclic peptides, which are important in drug development due to their constrained conformation and improved biological activity.[1][2]
-
Pharmaceutical Development: This compound is utilized in the design of novel therapeutic agents. For instance, it is a reagent in the synthesis of dihydroisoxazole inhibitors of human transglutaminase 2, an enzyme implicated in various inflammatory and fibrotic diseases.[4] It is also used in neuropharmacology to develop compounds that can target specific receptors.[1]
-
Bioconjugation: this compound is employed in bioconjugation processes.[1] This allows for the attachment of biomolecules to other molecules or surfaces, which can be leveraged to create advanced drug delivery systems with targeted release mechanisms.[1][6]
-
Protein Engineering: The compound can be used to modify proteins, aiming to improve their stability and functionality. This is a critical aspect of developing therapeutic proteins with enhanced efficacy and longer half-lives.[1]
Experimental Protocol: Peptide Coupling
The primary application of this compound is in peptide synthesis. The following is a representative protocol for coupling this compound to an amino acid ester using common coupling reagents. This process is a fundamental step in Boc-based solid-phase or solution-phase peptide synthesis.
Protocol: EDC/HOBt Mediated Coupling.[7]
This protocol is adapted from standard procedures for Boc-amino acid coupling.
-
Activation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous Dichloromethane (DCM) or a mixture of DCM/Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Neutralization of Amino Acid Ester: In a separate flask, dissolve the desired amino acid ester hydrochloride salt (1.0 equivalent) in anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the salt. Stir for 15 minutes at room temperature.
-
Coupling: Add the neutralized amino acid ester solution to the activated this compound solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Role of this compound in a typical drug discovery workflow.
References
An In-Depth Technical Guide to Boc-L-beta-homoproline
This technical guide provides a comprehensive overview of the physicochemical properties of Boc-L-beta-homoproline, a key building block in peptide synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Physicochemical Properties
This compound, also known as (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid, is a derivative of the amino acid proline. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a valuable reagent in solid-phase peptide synthesis (SPPS).[1][2][3] Its precise molecular weight is critical for accurate reagent quantification in these applications.
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 229.27 g/mol | [][5][6][7][8] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][][5][6][9] |
| CAS Number | 56502-01-3 | [1][5][10] |
| Purity | ≥ 98% (HPLC) | [1] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 122-126 °C | [] |
| Optical Rotation | [α]D²⁰ = -35 ± 1º (c=1 in DMF) | [1] |
| Solubility | Sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) | [2] |
Experimental Protocols
The accurate molecular weight of this compound is fundamental for all experimental protocols involving this compound. A common application is its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS). Below is a generalized workflow for this process.
Applications in Research and Development
This compound is a valuable building block in medicinal chemistry and pharmaceutical development.[1][3] Its constrained cyclic structure can impart unique conformational properties to peptides, potentially leading to enhanced metabolic stability, receptor affinity, and biological activity.[2] Researchers utilize this compound in the synthesis of peptidomimetics, enzyme inhibitors, and novel therapeutic agents.[1][2] The ability to precisely incorporate this non-natural amino acid allows for the systematic exploration of structure-activity relationships in drug design.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. This compound [oakwoodchemical.com]
- 7. This compound CAS#: 56502-01-3 [m.chemicalbook.com]
- 8. (S)-2-(1-BOC-2-pyrrolidinyl)acetic acid | C11H19NO4 | CID 688605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. This compound | 56502-01-3 [chemicalbook.com]
An In-depth Technical Guide to Boc-L-beta-homoproline: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-beta-homoproline (Boc-L-beta-homoproline), a valuable building block in peptide synthesis and medicinal chemistry. This document details its structure, stereochemistry, physicochemical properties, synthesis, and key applications.
Core Compound Identity and Structure
This compound, systematically named (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, is a protected amino acid derivative.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring enhances its stability during peptide synthesis.[1]
Chemical Structure:
-
Molecular Weight: 229.27 g/mol [3]
-
Synonyms: Boc-L-β-HomoPro-OH, (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid[1]
Stereochemistry: The "L" designation in the common name and the "(S)" in the systematic name indicate the stereochemistry at the alpha-carbon of the original proline from which it is derived. This specific stereoisomer is crucial for its application in the synthesis of stereochemically defined peptides and peptidomimetics.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 98 °C | [2] |
| Optical Rotation [α]D²⁰ | -35 ± 1º (c=1 in DMF) | [1] |
| Boiling Point (Predicted) | 357.4 ± 15.0 °C | [2] |
| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.56 ± 0.10 | [2] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of (S)-2-(1-tert-butoxycarbonyl-2-pyrrolidinyl)acetic acid is adapted from patent literature.[2] The synthesis starts from the corresponding methyl ester, tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate.
Step 1: Saponification of the Methyl Ester
-
Dissolve tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate (8.35 g, 34.3 mmol) in 150 mL of methanol.
-
Add 50 mL of 1 M aqueous sodium hydroxide solution.
-
Stir the reaction mixture at room temperature overnight.
-
Upon reaction completion, concentrate the solution under reduced pressure to a volume of approximately 100 mL.
-
Add the concentrated solution to 300 mL of water and extract twice with 100 mL portions of diethyl ether to remove any unreacted starting material.
Step 2: Acidification and Extraction
-
Acidify the aqueous phase to pH 2 with 12 N hydrochloric acid.
-
Extract the acidified aqueous layer three times with 100 mL portions of diethyl ether. To enhance the extraction efficiency, the aqueous layer can be saturated with sodium chloride.
-
Combine all organic layers and wash sequentially with water and saturated sodium chloride solution.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
Step 3: Isolation of the Final Product
-
Filter to remove the desiccant.
-
Concentrate the filtrate under reduced pressure to yield (S)-2-(1-tert-butoxycarbonyl-2-pyrrolidinyl)acetic acid as a white solid. The reported yield for this procedure is approximately 92.6%.[2]
Note: This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety guidelines.
Mandatory Visualizations
Synthetic Pathway of this compound
The following diagram illustrates the key steps in the synthesis of this compound from its methyl ester precursor.
References
An In-depth Technical Guide to the Synthesis of Boc-L-beta-homoproline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathway for Boc-L-beta-homoproline, a valuable building block in medicinal chemistry and peptide research. This document details the prevalent Arndt-Eistert homologation approach, offering granular experimental protocols, quantitative data analysis, and visual representations of the synthetic workflow.
Introduction
This compound, a protected form of (S)-pyrrolidine-3-acetic acid, is a chiral β-amino acid derivative. Its incorporation into peptide chains can induce specific secondary structures and enhance proteolytic stability, making it a crucial component in the design of novel therapeutics and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its straightforward removal under acidic conditions. This guide focuses on a robust and widely cited pathway for its synthesis: the Arndt-Eistert homologation of Boc-L-proline.
Core Synthesis Pathway: Arndt-Eistert Homologation of Boc-L-proline
The most established and reliable method for the synthesis of this compound involves a two-step process starting from the readily available Boc-L-proline. This pathway consists of:
-
Activation and Diazoketone Formation: Boc-L-proline is first converted to its acid chloride, which then reacts with diazomethane to form a key diazoketone intermediate.
-
Wolff Rearrangement and Hydrolysis: The diazoketone undergoes a silver-catalyzed Wolff rearrangement to form a ketene, which is subsequently hydrolyzed to yield the desired this compound.
This method is advantageous due to its high stereochemical fidelity, preserving the (S)-configuration of the starting material.
Experimental Protocols
The following protocols are detailed for a laboratory-scale synthesis.
Step 1: Synthesis of N-Boc-L-proline
This initial step is necessary if starting from L-proline.
-
Reaction: L-proline is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to yield N-Boc-L-proline.
-
Procedure:
-
To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and 1N sodium hydroxide, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane at room temperature.
-
Stir the mixture for 1.5 to 2.5 hours.[1]
-
Dilute the reaction mixture with diethyl ether and wash the organic phase with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.
-
Step 2: Arndt-Eistert Homologation
-
Part A: Formation of Boc-L-prolinyl Chloride and the Diazoketone
-
Reaction: N-Boc-L-proline is converted to its acid chloride using oxalyl chloride, followed by reaction with diazomethane.
-
Procedure:
-
To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add oxalyl chloride (1.2 eq) dropwise.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
The solvent is removed under reduced pressure to yield the crude Boc-L-prolinyl chloride, which is used immediately in the next step.
-
Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add an ethereal solution of diazomethane (excess) until a persistent yellow color is observed. Caution: Diazomethane is toxic and explosive.
-
Stir the reaction at 0 °C for 1 hour and then allow it to stand at room temperature overnight.
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the ethereal solution with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure to obtain the crude diazoketone.
-
-
-
Part B: Wolff Rearrangement and Hydrolysis
-
Reaction: The diazoketone undergoes a Wolff rearrangement catalyzed by silver oxide to form a ketene, which is then hydrolyzed.
-
Procedure:
-
Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water.
-
Add freshly prepared silver oxide (Ag₂O) (0.1 eq) as a catalyst.
-
Heat the mixture to 50-60 °C and stir until the evolution of nitrogen gas ceases (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the silver catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous extracts to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
-
Data Presentation
| Step | Starting Material | Product | Reagents | Typical Yield | Reference(s) |
| 1. Boc Protection | L-proline | N-Boc-L-proline | (Boc)₂O, NaOH, Dioxane/Water | >95% | [1] |
| 2. Arndt-Eistert Homologation | N-Boc-L-proline | This compound | Oxalyl chloride, Diazomethane, Silver Oxide | 70-85% | [2][3] |
Characterization Data for this compound:
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Melting Point | 122-126 °C |
| ¹H NMR (CDCl₃) | δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 1.60-2.00 (m, 4H, pyrrolidine-CH₂), 2.40-2.60 (m, 2H, CH₂-COOH), 3.20-3.50 (m, 2H, N-CH₂), 4.00-4.20 (m, 1H, N-CH), 10.5 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 23.5, 28.4, 30.5, 38.0, 46.5, 58.0, 80.0, 154.5, 177.0 |
Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.[4]
Alternative Synthesis Pathways
While the Arndt-Eistert homologation is a primary method, other synthetic routes have been explored:
-
Synthesis from L-Aspartic Acid: This approach utilizes the chiral pool, starting from readily available L-aspartic acid. The synthesis involves the protection of the amino and carboxylic acid groups, followed by cyclization and subsequent functional group manipulations to afford the target molecule. While conceptually straightforward, this route can be lengthy.
-
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a suitable pyrrole precursor offers another enantioselective route. This method can provide high enantiomeric excess but may require specialized catalysts and high-pressure equipment.[5]
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Arndt-Eistert homologation pathway for this compound synthesis.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Arndt-Eistert homologation of Boc-L-proline stands as a cornerstone for the synthesis of this compound. This technical guide has provided a detailed protocol, quantitative data, and workflow visualizations to aid researchers and professionals in the efficient and reliable preparation of this important synthetic building block. The presented methodology, while requiring careful handling of hazardous reagents like diazomethane, offers a high-yielding and stereochemically controlled route to the target compound, facilitating its application in advanced drug discovery and peptide science.
References
Chiral Synthesis of Boc-L-beta-homoproline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral synthesis of N-tert-butoxycarbonyl-L-beta-homoproline (Boc-L-beta-homoproline), a valuable building block in medicinal chemistry and drug development. The inherent chirality and conformational rigidity of this unnatural amino acid make it a compelling scaffold for the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents. This document details a robust synthetic pathway starting from the chiral pool amino acid, L-glutamic acid, and presents relevant data and experimental protocols to enable its successful synthesis in a laboratory setting.
Introduction
L-beta-homoproline, a pyrrolidine-3-carboxylic acid, is a higher homologue of the proteinogenic amino acid L-proline. Its incorporation into peptide sequences can induce unique conformational constraints and enhance metabolic stability. The N-Boc protected form, this compound, is a key intermediate for solid-phase peptide synthesis and solution-phase coupling reactions. The stereoselective synthesis of this compound is of paramount importance to ensure the desired biological activity and to avoid the complexities associated with diastereomeric mixtures. This guide focuses on a practical and efficient enantioselective synthesis starting from the readily available and inexpensive chiral precursor, L-glutamic acid.
Synthetic Strategy: From L-Glutamic Acid to this compound
The most direct and reliable approach for the enantioselective synthesis of this compound utilizes L-glutamic acid as the starting material. This strategy leverages the inherent stereochemistry of the starting material, thus avoiding the need for asymmetric catalysis or chiral resolutions. The overall transformation involves the protection of the amino and carboxylic acid functionalities, selective reduction, activation of the resulting hydroxyl groups, and subsequent intramolecular cyclization to form the pyrrolidine ring, followed by functional group manipulation to yield the final product.
A logical workflow for this synthesis is depicted below:
Caption: Synthetic workflow from L-glutamic acid to this compound.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of this compound, adapted from established methodologies for the synthesis of related chiral heterocycles from L-glutamic acid.
Step 1: Diesterification of L-Glutamic Acid
The synthesis commences with the protection of both carboxylic acid groups of L-glutamic acid as methyl esters. This is typically achieved using thionyl chloride in methanol.
Protocol:
-
Suspend L-glutamic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude dimethyl L-glutamate hydrochloride. This product is typically used in the next step without further purification.
Step 2: N-Boc Protection of Dimethyl L-Glutamate
The amino group of the diester is then protected with a tert-butoxycarbonyl (Boc) group.
Protocol:
-
Dissolve the crude dimethyl L-glutamate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate (2.5 eq), to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-dimethyl L-glutamate.
Step 3: Reduction of the Diester to a Diol
The two methyl ester groups are reduced to primary alcohols using a mild reducing agent like sodium borohydride.
Protocol:
-
Dissolve N-Boc-dimethyl L-glutamate (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (4.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.
Step 4: Ditosylation of the Diol
The primary alcohol groups are converted to tosylates to facilitate the subsequent intramolecular cyclization.
Protocol:
-
Dissolve the crude diol (1.0 eq) in anhydrous pyridine or dichloromethane.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (2.2 eq) portion-wise.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ditosylate.
Step 5: Intramolecular Cyclization to Form the Pyrrolidine Ring
The ditosylate undergoes intramolecular nucleophilic substitution to form the pyrrolidine ring. This step is a key transformation in constructing the desired heterocyclic core.
Protocol:
-
The cyclization of the corresponding ditosylate with a suitable amine, in this case, the internal protected amine, leads to the formation of the pyrrolidine ring. This is an adaptation of the synthesis of 3-amino piperidines where an external amine is used. For the formation of the pyrrolidine ring, a base is used to deprotonate the carbamate nitrogen, which then acts as the nucleophile.
-
Dissolve the crude ditosylate in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C.
-
Stir the reaction at room temperature or with gentle heating until the cyclization is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water and extract the product into an organic solvent.
-
Purify the crude product by column chromatography to obtain the Boc-protected pyrrolidine precursor.
Step 6: Conversion to this compound
The final step involves the conversion of the functional group at the 3-position of the pyrrolidine ring to a carboxylic acid. This can be achieved through a two-step process of deprotection/elimination to an alkene followed by oxidative cleavage, or through direct oxidation of an appropriate precursor. A more direct route from the cyclized intermediate would involve hydrolysis of a nitrile or oxidation of an alcohol at the 3-position. Assuming the cyclization in the previous step leads to a precursor with a handle for oxidation (e.g., a protected hydroxymethyl group), the final step would be oxidation.
Protocol (Illustrative example assuming an alcohol precursor):
-
Dissolve the Boc-protected pyrrolidin-3-yl)methanol (1.0 eq) in a suitable solvent mixture such as acetonitrile, carbon tetrachloride, and water.
-
Add a catalytic amount of ruthenium(III) chloride (RuCl₃).
-
Add sodium periodate (NaIO₄) (4.0 eq) as the oxidizing agent.
-
Stir the biphasic mixture vigorously at room temperature until the reaction is complete.
-
Work up the reaction by separating the layers and extracting the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation
The following table summarizes typical quantitative data for the key steps in the synthesis of this compound and related compounds, as reported in the literature for analogous transformations. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | Diesterification | L-Glutamic Acid | Dimethyl L-glutamate hydrochloride | >95 |
| 2 | N-Boc Protection | Dimethyl L-glutamate | N-Boc-dimethyl L-glutamate | 90-95 |
| 3 | Reduction | N-Boc-dimethyl L-glutamate | (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate | 85-95 |
| 4 | Ditosylation | Diol | Ditosylate | 80-90 |
| 5 | Cyclization | Ditosylate | Boc-pyrrolidine precursor | 60-80 |
| 6 | Oxidation | Alcohol precursor | This compound | 70-85 |
Signaling Pathways and Logical Relationships
The stereochemical outcome of this synthetic route is dictated by the chirality of the starting material, L-glutamic acid. The C2 stereocenter of L-glutamic acid becomes the C2 stereocenter of the final this compound. The key bond formations are the intramolecular C-N bond formations during the cyclization step.
Caption: Preservation of stereochemistry from starting material to final product.
Conclusion
This technical guide has outlined a comprehensive and practical approach for the chiral synthesis of this compound from L-glutamic acid. By providing detailed experimental protocols and summarizing key data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The described synthetic route is robust, scalable, and ensures high enantiomeric purity of the final product, making it an attractive method for accessing this important building block for the development of novel therapeutics.
An In-depth Technical Guide on the Physicochemical Properties of Boc-L-beta-homoproline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available solubility data for Boc-L-beta-homoproline, a key building block in synthetic organic chemistry. Given the limited publicly available quantitative data, this document focuses on providing a robust experimental protocol for determining solubility, alongside a summary of qualitative solubility information. Furthermore, it contextualizes the utility of this molecule by illustrating its role in solid-phase peptide synthesis (SPPS) and its application in the synthesis of kinase inhibitors.
Quantitative and Qualitative Solubility Data
| Solvent System | Chemical Class | Solubility | Remarks | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Often used for creating stock solutions of Boc-protected amino acids. | [1] |
| Chloroform (CHCl₃) | Halogenated Hydrocarbon | Soluble | Stated for the related compound (S)-1-Boc-3-pyrrolidinecarboxylic acid. | [2] |
| Water | Protic | Insoluble | Stated for the related compound N-Boc-L-pipecolinic acid (Boc-homoproline). | [3] |
Note: The solubility of Boc-protected amino acids is influenced by the polarity of the side chain and the presence of the lipophilic tert-butoxycarbonyl (Boc) group. Generally, they exhibit better solubility in moderately polar to nonpolar organic solvents compared to water.[]
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[5][6][7] This protocol provides a standardized procedure suitable for generating accurate solubility data for this compound.
2.1. Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps or glass-stoppered flasks
-
Constant temperature incubator shaker or water bath with orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated UV-Vis spectrophotometric method)
2.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the equilibration period is essential.
-
Record the initial mass of the solid added.
-
Add a known volume or mass of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[5][7] The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at the experimental temperature or filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to avoid including any solid particles in the sample for analysis.
-
-
Quantification:
-
Carefully withdraw a known aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.[6]
-
Visualized Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate key experimental and logical workflows related to the use of this compound.
Workflow for determining equilibrium solubility.
This compound, as a protected amino acid, is primarily used in Solid-Phase Peptide Synthesis (SPPS). The following diagram outlines the general cyclical process of Boc-SPPS.
Cyclical process of Boc solid-phase peptide synthesis.
This compound and its analogs are utilized in the synthesis of pharmacologically active molecules, including inhibitors of the ERK1/2 signaling pathway.[2][8] This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in various cancers.[9]
Role of ERK inhibitors in the MAPK pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. enamine.net [enamine.net]
- 8. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Properties of Boc-L-beta-homoproline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral data for N-tert-butoxycarbonyl-L-beta-homoproline (Boc-L-beta-homoproline), a key building block in the synthesis of conformationally constrained peptides and peptidomimetics. A thorough understanding of its spectral characteristics is essential for its effective application in research and drug development.
Physicochemical Properties
| Property | Value |
| Chemical Name | (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid |
| Synonyms | Boc-L-β-HomoPro-OH, (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid |
| CAS Number | 56502-01-3 |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Appearance | White to off-white powder |
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data
-
Solvent: CDCl₃
-
Frequency: Typically 300-500 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0-4.2 | Multiplet | 1H | Hα (pyrrolidine ring) |
| ~3.2-3.4 | Multiplet | 2H | Hδ (pyrrolidine ring) |
| ~2.4-2.6 | Multiplet | 2H | CH₂ (acetic acid side chain) |
| ~1.8-2.1 | Multiplet | 4H | Hβ, Hγ (pyrrolidine ring) |
| 1.48 | Singlet | 9H | tert-butyl (Boc group) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data
-
Solvent: CDCl₃
-
Frequency: Typically 75-125 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~175-178 | C=O (carboxylic acid) |
| ~154-156 | C=O (Boc group) |
| ~79-81 | C(CH₃)₃ (Boc group) |
| ~58-60 | Cα (pyrrolidine ring) |
| ~46-48 | Cδ (pyrrolidine ring) |
| ~38-40 | CH₂ (acetic acid side chain) |
| ~28-30 | C(CH₃)₃ (Boc group) |
| ~22-25 | Cβ, Cγ (pyrrolidine ring) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
IR (Infrared) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~2975-2870 | C-H stretch (alkane) |
| ~1740-1700 | C=O stretch (carboxylic acid) |
| ~1690-1650 | C=O stretch (urethane, Boc group) |
| ~1450-1365 | C-H bend (alkane) |
| ~1250-1150 | C-O stretch (ester/acid) |
MS (Mass Spectrometry) Data
| m/z | Ion |
| 230.1392 | [M+H]⁺ |
| 252.1211 | [M+Na]⁺ |
| 174.1025 | [M-C₄H₉O]⁺ |
| 130.0868 | [M-Boc+H]⁺ |
Note: Values are for the exact mass and will vary depending on the type of mass spectrometer used.
Experimental Protocols
A detailed, peer-reviewed synthesis protocol with full spectral characterization for this compound is not widely published. However, a general procedure for the synthesis can be adapted from known methods for Boc protection of amino acids.
Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
L-beta-homoproline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-beta-homoproline in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as necessary.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing conformational constraints into peptides. Its incorporation can induce stable turn structures, which is crucial for designing peptidomimetics with enhanced biological activity and stability.
Workflow for Incorporation of this compound in Boc-SPPS
The following diagram illustrates the key steps in the incorporation of this compound into a growing peptide chain using Boc solid-phase peptide synthesis.
Caption: Boc-SPPS cycle for incorporating this compound.
Navigating the Synthesis and Handling of Boc-L-beta-homoproline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Boc-L-beta-homoproline, a synthetic amino acid derivative, serves as a crucial building block in the design and synthesis of novel peptides and peptidomimetics. Its incorporation into peptide chains can induce specific secondary structures and enhance biological activity and stability. This guide provides an in-depth overview of the safety, handling, and experimental protocols associated with this compound to ensure its safe and effective use in research and development.
Compound Identification and Properties
| Property | Value | Reference |
| Chemical Name | (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid | [1] |
| Synonyms | N-Boc-L-beta-homoproline, Boc-β³-Homopro-OH | |
| CAS Number | 56502-01-3 | [2][3] |
| Molecular Formula | C₁₁H₁₉NO₄ | [3] |
| Molecular Weight | 229.27 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 98 °C | [5] |
| Storage Temperature | Room temperature or 2-8°C | [3][4] |
| Purity | ≥97% | [3] |
Safety and Hazard Information
While some safety data sheets for this compound and its enantiomer indicate no known physical, chemical, or OSHA hazards, it is imperative to handle the compound with care, adhering to standard laboratory safety practices.[2][6] Potential health effects include irritation of the respiratory tract, eyes, and skin upon contact or inhalation.[6]
Hazard Identification and Precautionary Measures
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Corrosion/Irritation | May cause skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Damage/Irritation | May cause eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Environmental Hazard | WGK 3: Highly hazardous to water | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is recommended when handling this compound:
| Equipment | Specification |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat. |
First Aid Measures
In case of accidental exposure, the following first aid procedures should be followed:[6]
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention immediately. |
Fire-Fighting and Spill Response
-
Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Spill Response : Ventilate the area. Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.
Experimental Protocols
Synthesis of this compound
The following protocol describes a general procedure for the synthesis of (S)-2-(1-tert-butoxycarbonyl-2-pyrrolidinyl)acetic acid.[7]
Materials:
-
tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate
-
Methanol
-
1 M aqueous sodium hydroxide solution
-
12 N hydrochloric acid
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate (8.35 g, 34.3 mmol) in 150 mL of methanol.
-
Add 50 mL of 1 M aqueous sodium hydroxide solution and stir the reaction mixture at room temperature overnight.
-
Concentrate the solution under reduced pressure to a volume of approximately 100 mL.
-
Add 300 mL of water to the concentrated solution and extract twice with 100 mL of ether to remove any unreacted starting material.
-
Acidify the aqueous phase to a pH of 2 with 12 N hydrochloric acid.
-
Extract the acidified aqueous layer three times with 100 mL of ether.
-
Combine all organic layers, wash sequentially with water and saturated sodium chloride solution, and then dry over anhydrous magnesium sulfate.
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield the final product as a white solid.
Applications and Workflows
This compound is primarily utilized as a building block in Boc solid-phase peptide synthesis (SPPS).[4] The workflow for incorporating this amino acid into a peptide chain is illustrated below.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Boc solid-phase peptide synthesis.
This workflow outlines the iterative cycle of deprotection, neutralization, and coupling steps required to elongate the peptide chain on a solid support. The use of a Boc protecting group on the incoming amino acid, this compound in this case, prevents self-coupling.[8][9] The final step involves cleaving the completed peptide from the resin and removing any side-chain protecting groups, followed by purification.[10]
Toxicological Information
There is a notable lack of quantitative toxicological data for this compound. Safety data sheets for both the L- and D-enantiomers consistently report "No data available" for metrics such as acute toxicity (LD50/LC50), chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.[6] The absence of this data underscores the importance of handling the compound as a potentially hazardous substance and taking all necessary precautions to minimize exposure.
Storage and Stability
For optimal shelf life, this compound should be stored in a tightly sealed container in a dry and well-ventilated area.[6] Recommended storage temperatures vary by supplier, with some suggesting ambient room temperature and others recommending refrigeration at 2-8°C.[3][4] The compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents and strong acids.[6] Hazardous decomposition products upon combustion include oxides of carbon and nitrogen.[6]
References
- 1. (S)-2-(1-BOC-2-pyrrolidinyl)acetic acid | C11H19NO4 | CID 688605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chemscene.com [chemscene.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 56502-01-3 [m.chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. This compound | 56502-01-3 [chemicalbook.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
Biological Significance of β-Homoproline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids into peptides and small molecules represents a burgeoning field in medicinal chemistry and drug discovery. Among these, β-homoproline, a cyclic β-amino acid, and its derivatives have garnered significant attention due to their ability to confer unique structural and functional properties upon parent molecules. This technical guide provides an in-depth exploration of the biological significance of β-homoproline derivatives, focusing on their impact on peptide stability, receptor affinity, and enzymatic inhibition. We present a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.
Introduction: The Emerging Role of β-Homoproline in Medicinal Chemistry
β-Homoproline is a structural analogue of the proteinogenic amino acid proline, featuring an additional methylene group in its pyrrolidine ring. This seemingly subtle modification has profound implications for the conformational properties of peptides and peptidomimetics into which it is incorporated. The rigid, cyclic structure of β-homoproline can induce specific secondary structures, such as helices and turns, thereby influencing the overall topology of a molecule and its interaction with biological targets. Furthermore, the presence of the β-amino acid backbone inherently provides resistance to degradation by common proteases, a critical attribute for enhancing the in vivo stability and bioavailability of peptide-based drugs.
The synthesis of bioactive peptides containing β-amino acids is a promising strategy for creating new medicinal entities with distinct properties. The insertion of these unnatural amino acids can modulate not only the conformation of peptide sequences but also their biological activity and metabolic stability.[1] This guide will delve into the specific applications of β-homoproline derivatives that have demonstrated compelling potential in medicinal chemistry.
Enhanced Biological Activity and Metabolic Stability
A primary driver for the use of β-homoproline derivatives in drug design is their ability to enhance the biological activity and metabolic stability of peptides.
Increased Receptor Affinity: The Case of Endomorphin-1 Analogues
Endomorphin-1 is an endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor. However, its therapeutic potential is limited by its rapid degradation in vivo. The substitution of the natural L-proline with L-β-homoproline in an endomorphin-1 analogue resulted in a significant increase in both μ-opioid receptor affinity and resistance to enzymatic hydrolysis.[2] Notably, the analogue containing L-β-homoproline exhibited approximately 20-fold greater activity than the one with D-β-homoproline, highlighting the stereospecificity of this enhancement.[1]
Enhanced Enzymatic Resistance: Bradykinin and Pro-Leu Dipeptide Analogues
The incorporation of β-homoproline has been shown to confer remarkable resistance to enzymatic degradation. An analogue of bradykinin, a potent vasodilator, containing 7-β-homoproline ([7-beta-HPro]bradykinin), was found to be resistant to degradation by dipeptidylcarboxypeptidase from rabbit lung in vitro.[1] This resistance was also observed in vivo, as its hypotensive effect was not potentiated by an inhibitor of this enzyme.[1]
Similarly, the replacement of proline with β-homoproline in the Pro-Leu dipeptide, a potential agent for cardiovascular diseases, led to a 500-fold increase in the inhibitory activity against bradykinin cleavage by aminopeptidase P and complete stability against peptidases in kidney membranes after 24 hours.[1]
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data on the biological activity of β-homoproline derivatives.
| Derivative/Analogue | Target | Activity | Quantitative Value | Reference |
| Tyr-β-(R)-Pro-Trp-PheNH₂ (Endomorphin-1 Analogue) | μ-Opioid Receptor | Binding Affinity (Ki) | 0.33 nM | [2] |
| Endomorphin-1 (Endogenous Ligand) | μ-Opioid Receptor | Binding Affinity (Ki) | 11.1 nM | [2] |
| [7-beta-HPro]bradykinin | Vasodepressor Activity | Potency | Equipotent with bradykinin | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of an Endomorphin-1 Analogue containing β-Homoproline
A detailed protocol for the solid-phase synthesis of endomorphin-1 analogues containing β-amino acids has been described. The general procedure involves the sequential coupling of Fmoc-protected amino acids to a resin support, followed by cleavage and deprotection of the final peptide. The specific β-homoproline residue is incorporated using the corresponding Fmoc-protected β-homoproline derivative during the synthesis cycle.
μ-Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of β-homoproline-containing peptides to the μ-opioid receptor.
Materials:
-
Rat brain membranes (or cells expressing the μ-opioid receptor)
-
Radiolabeled ligand (e.g., [³H]DAMGO)
-
Unlabeled competitor ligands (β-homoproline-containing peptide and standards)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand in the assay buffer.
-
Allow the binding reaction to reach equilibrium at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).
-
Terminate the incubation and separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Aminopeptidase P Inhibition Assay
Objective: To assess the inhibitory activity of β-homoproline-containing peptides against aminopeptidase P.
Materials:
-
Purified aminopeptidase P
-
Fluorogenic substrate (e.g., Lys(Nε-2-aminobenzoyl)-Pro-Pro-4-nitroanilide)
-
β-homoproline-containing peptide inhibitor
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, containing 50 mM KCl)
-
Fluorescence plate reader
Procedure:
-
Pre-incubate the enzyme with varying concentrations of the β-homoproline-containing peptide inhibitor in the assay buffer at 37°C for a defined period.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 341 nm and emission at 441 nm).
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Bradykinin Degradation Assay
Objective: To evaluate the resistance of β-homoproline-containing bradykinin analogues to enzymatic degradation.
Materials:
-
Source of degrading enzymes (e.g., rabbit lung acetone powder, human plasma)
-
Bradykinin or its β-homoproline-containing analogue
-
Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system for analysis
Procedure:
-
Incubate the bradykinin analogue with the enzyme preparation in the buffer at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.
-
Quantify the amount of remaining intact peptide by integrating the corresponding peak area.
-
Determine the rate of degradation and compare it to that of native bradykinin.
Signaling Pathways and Mechanisms of Action
The enhanced biological activities of β-homoproline derivatives are primarily attributed to their ability to induce favorable conformations for receptor binding and their resistance to enzymatic degradation, which prolongs their interaction with their targets. For G-protein coupled receptors (GPCRs) like the μ-opioid receptor, ligand binding initiates a cascade of intracellular signaling events.
While specific studies on the downstream signaling pathways directly modulated by β-homoproline derivatives are limited, their potent agonism at the μ-opioid receptor suggests they activate the canonical Gαi/o pathway. This would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in the analgesic effects.
Further research is warranted to elucidate the precise impact of β-homoproline-induced conformational changes on receptor activation and subsequent signaling cascades, including potential biased agonism towards G-protein signaling versus β-arrestin pathways.
References
The Role of the Boc Protecting Group in Amino Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of peptides and other complex molecules.[1][2] Its utility is rooted in its ability to effectively mask the nucleophilic nature of amine functionalities, preventing unwanted side reactions.[1][3] A key feature of the Boc group is its stability across a wide range of chemical conditions, coupled with its facile and clean removal under mild acidic conditions.[1][2][4] This technical guide provides an in-depth exploration of the Boc group, covering its fundamental principles, reaction mechanisms, applications in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.
Core Principles and Chemical Properties
The primary role of the Boc group is to convert a reactive primary or secondary amine into a significantly less nucleophilic carbamate.[1][3] This transformation is critical in multi-step syntheses to ensure chemo-selectivity. The Boc group is characterized by its stability towards most bases, nucleophiles, and reductive conditions, such as catalytic hydrogenation.[3][5][6] This stability profile makes it "orthogonal" to other common amine protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), a property that is fundamental to complex synthetic strategies.[1][6][7][8]
| Property | Description | Citations |
| Chemical Formula | C₅H₉O₂ (for the carbonyl portion) | |
| Cleavage Condition | Mild to strong acidic conditions (e.g., TFA, HCl).[1][3][9][10] | [1][3][9][10] |
| Stability | Stable to basic, nucleophilic, and catalytic hydrogenation conditions.[3][6][11] | [3][6][11] |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[1][6][7] | [1][6][7] |
Mechanism of Boc Protection
The introduction of the Boc group onto an amine is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride), a stable and commercially available reagent.[1] The reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][2] This forms a tetrahedral intermediate that subsequently collapses, releasing a tert-butyl carbonate anion as a leaving group. This unstable intermediate readily decomposes into the stable byproducts carbon dioxide and tert-butoxide. The tert-butoxide is sufficiently basic to deprotonate the amine, driving the reaction to completion.[2] While the reaction can proceed without an external base, bases such as triethylamine (TEA) or sodium hydroxide are often used to accelerate the reaction.[3][6]
Mechanism of Boc Deprotection
The removal of the Boc group is its defining characteristic and is most commonly achieved under anhydrous acidic conditions.[5] Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent are typically employed.[3][9][12]
The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid. This makes the carbonyl carbon more electrophilic and weakens the tert-butyl-oxygen bond.[1][10]
-
Cleavage: The weakened C-O bond cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.[1][10][13]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[1][10][13]
The liberated tert-butyl cation can potentially alkylate sensitive amino acid side chains (e.g., Tryptophan, Methionine). Therefore, "scavengers" such as anisole, thioanisole, or dithiothreitol (DTE) are often added to the deprotection solution to trap this reactive cation.[3][9][14]
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (benzyl side-chain protection) strategy was the first widely adopted chemistry for SPPS, pioneered by R. Bruce Merrifield.[2][15] In this approach, the peptide is assembled on a solid resin support, which simplifies the purification process at each step to simple filtration and washing.[15][16]
A typical cycle in Boc-based SPPS involves the following steps:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in DCM (typically 25-50%).[14][16][17]
-
Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free N-terminal amine.[2][16]
-
Coupling: The next Nα-Boc protected amino acid is activated by a coupling agent (e.g., HBTU, HOBt) and added to the resin to form a new peptide bond.[16]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[]
This cycle is repeated until the desired peptide sequence is synthesized. In the final step, the peptide is cleaved from the resin, and the side-chain protecting groups (often benzyl-based) are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[16][19]
Quantitative Data Summary
The efficiency of Boc protection and deprotection can be influenced by various factors including the substrate, solvent, base, and temperature. High yields are generally achievable under optimized conditions.
Table 1: Representative Conditions for Boc Protection
| Substrate | Reagent | Base | Solvent | Temp. | Time | Yield (%) | Citation |
| General Amines | (Boc)₂O | DMAP | Acetonitrile | RT | Varies | High | [9] |
| Amino Acid | (Boc)₂O | NaOH | Water/Dioxane | RT | Varies | >90 | [3] |
| Amino Acid | BOC-ON | Et₃N | Dioxane/Water | RT | ~3h | Excellent | [20] |
| Aryl/Aliphatic Amines | (Boc)₂O | Iodine (cat.) | Solvent-free | RT | Varies | High | [5] |
Table 2: Common Conditions for Boc Deprotection
| Substrate | Reagent | Scavenger | Solvent | Temp. | Time | Notes | Citation |
| N-Boc Peptide-Resin | 50% TFA | DTE (if needed) | DCM | RT | 20-30 min | Standard SPPS step. | [14][16] |
| General N-Boc Amine | Conc. HCl | None | Methanol | RT | Varies | Common lab procedure. | [9] |
| Sensitive Substrates | AlCl₃ | Anisole | Varies | Varies | Varies | For selective cleavage. | [9] |
| N-Boc Amino Acids | 2 equiv. TFA | None | Ionic Liquid | 130°C | 7-10 min | Rapid deprotection method. | [21] |
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amino Acid
Objective: To protect the α-amino group of a free amino acid using di-tert-butyl dicarbonate.
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Dioxane
-
Water
-
Ethyl acetate
-
5% Citric acid solution
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1M NaOH solution (2.0 eq) and dioxane (1:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise to the stirring amino acid solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted (Boc)₂O.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with a cold 5% citric acid solution.
-
Extract the product immediately with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[3][20]
Protocol 2: General Procedure for TFA-Mediated Boc Deprotection (SPPS)
Objective: To remove the N-terminal Boc group from a peptide-resin during SPPS.
Materials:
-
Peptide-resin (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dithiothreitol (DTE) or Anisole (optional scavenger, for Trp/Met-containing peptides)
-
Isopropanol (IPA)
Procedure:
-
Swell the peptide-resin in DCM in a suitable reaction vessel for 30-60 minutes.[16]
-
Drain the solvent.
-
Prepare the deprotection solution: 50% TFA in DCM (v/v). If required, add 0.5% DTE as a scavenger.[14][16]
-
Add the deprotection solution to the resin and agitate for a pre-wash (1-5 minutes).[14][16]
-
Drain the solution and add a fresh portion of the deprotection solution.
-
Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[14][16]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x) to remove residual TFA.
-
Wash the resin with IPA (2x) to shrink the resin and further remove TFA.[14][16]
-
Proceed immediately to the neutralization step.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, offering a robust, reliable, and versatile method for the temporary masking of amines.[1][7][11] Its stability profile, orthogonality to other common protecting groups, and well-understood mechanisms for introduction and removal have solidified its role, particularly in the foundational Boc/Bzl strategy for solid-phase peptide synthesis.[7][8][16] A thorough understanding of its application is essential for professionals engaged in the synthesis of peptides, pharmaceuticals, and other complex organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. chempep.com [chempep.com]
- 15. csbio.com [csbio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
- 21. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Boc-L-beta-homoproline in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Boc-L-beta-homoproline into synthetic peptides using the Boc-solid-phase peptide synthesis (SPPS) methodology. This document outlines the general principles, key reaction parameters, a detailed experimental protocol, and a visualization of the experimental workflow.
The incorporation of non-proteinogenic amino acids like L-beta-homoproline is a key strategy in medicinal chemistry to enhance peptide stability, conformational constraint, and biological activity. This compound, with its cyclic structure, is a valuable building block for designing novel therapeutic peptides, including those aimed at inhibiting β-amyloid peptide release in the context of Alzheimer's disease research.
Data Presentation: Quantitative Synthesis Parameters
Successful solid-phase peptide synthesis relies on optimized reaction conditions. The following tables provide typical quantitative parameters for the key steps in a Boc-SPPS workflow for incorporating this compound. Note that due to the steric hindrance of this cyclic beta-amino acid, longer coupling times or the use of more potent coupling reagents may be necessary compared to standard proteinogenic amino acids.
Table 1: Resin and Amino Acid Loading
| Parameter | Value | Notes |
| Resin Type | Merrifield Resin (for C-terminal acid) or MBHA Resin (for C-terminal amide) | Choose based on the desired C-terminus of the peptide. |
| Resin Substitution | 0.3 - 1.0 mmol/g | Lower substitution is often preferred for longer or more complex peptides to minimize steric hindrance. |
| First Amino Acid Loading | 2-4 equivalents relative to resin substitution | The first amino acid is typically loaded onto the resin prior to initiating the SPPS cycles. |
| This compound | 3-5 equivalents relative to resin substitution | An excess is used to drive the coupling reaction to completion. |
Table 2: Boc Deprotection
| Reagent | Concentration | Reaction Time | Number of Treatments |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 1 x 2 min (pre-wash), 1 x 20-30 min | 2 |
| Wash Solvents | |||
| Dichloromethane (DCM) | - | 1-2 minutes | 3-5 times |
| Isopropanol (IPA) | - | 1-2 minutes | 2-3 times |
| N,N-Dimethylformamide (DMF) | - | 1-2 minutes | 3-5 times |
Table 3: Neutralization
| Reagent | Concentration | Reaction Time | Number of Treatments |
| N,N-Diisopropylethylamine (DIEA) in Dichloromethane (DCM) | 10% (v/v) | 2-5 minutes | 2 |
| Wash Solvents | |||
| Dichloromethane (DCM) | - | 1-2 minutes | 3-5 times |
| N,N-Dimethylformamide (DMF) | - | 1-2 minutes | 3-5 times |
Table 4: Coupling of this compound
| Coupling Reagent | Equivalents (relative to resin substitution) | Activation Time | Coupling Time | Monitoring |
| HBTU/HOBt | 3-5 | 5-10 minutes | 2-4 hours | Kaiser Test (for primary amines) or Isatin/Chloranil Test (for secondary amines) |
| HATU | 3-5 | 2-5 minutes | 1-3 hours | Kaiser Test (for primary amines) or Isatin/Chloranil Test (for secondary amines) |
| DCC/HOBt | 3-5 | 10-15 minutes | 4-6 hours | Kaiser Test (for primary amines) or Isatin/Chloranil Test (for secondary amines) |
Table 5: Cleavage and Deprotection
| Reagent Cocktail | Composition | Reaction Time | Temperature |
| High HF | HF:Anisole (9:1, v/v) | 1-2 hours | 0°C |
| TFMSA | TFMSA:TFA:Thioanisole | 1-2 hours | Room Temperature |
| Precipitation/Wash Solvent | |||
| Cold Diethyl Ether | - | - | - |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl protection strategy on a Merrifield resin.
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell the Merrifield resin (1 g, 0.5 mmol/g) in DCM (10 mL) for 1 hour in a reaction vessel with gentle agitation.
-
First Amino Acid Coupling (e.g., Boc-Gly-OH):
-
In a separate flask, dissolve Boc-Gly-OH (4 equivalents) in a minimal amount of DMF.
-
Add diisopropylethylamine (DIEA) (4 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Protocol 2: Boc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add 50% TFA in DCM (10 mL) and agitate for 2 minutes (pre-wash).
-
Drain the solution and add a fresh 10 mL of 50% TFA in DCM.
-
Agitate for 30 minutes.
-
Drain the deprotection solution and wash the resin with DCM (3 x 10 mL), IPA (2 x 10 mL), and DMF (3 x 10 mL).
-
-
Neutralization:
-
Add 10% DIEA in DCM (10 mL) to the resin and agitate for 5 minutes.
-
Repeat the neutralization step once more.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Coupling of the Next Amino Acid (including this compound):
-
In a separate vial, dissolve the Boc-protected amino acid (e.g., this compound, 4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF (5 mL).
-
Add DIEA (8 equivalents) to the solution and agitate for 5-10 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and perform a Kaiser test (for primary amines) or an Isatin/Chloranil test (for secondary amines like proline and beta-homoproline).
-
A negative test (no color change) indicates the completion of the coupling. If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.
-
-
Washing: After a negative test result, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 1-6 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
Caution: This step involves the use of highly corrosive and toxic Hydrogen Fluoride (HF) and should be performed in a specialized, well-ventilated apparatus by trained personnel.
-
Resin Drying: After the final coupling and washing steps, dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: In a specialized HF cleavage apparatus, place the dried peptide-resin and a scavenger such as anisole (1 mL per 0.1 g of resin).
-
HF Cleavage: Cool the apparatus to 0°C and condense liquid HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Evaporation: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the crude peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Boc-SPPS Experimental Workflow
The following diagram illustrates the cyclical nature of the Boc-SPPS workflow for the synthesis of a peptide containing this compound.
Caption: Boc-SPPS workflow for incorporating this compound.
Signaling Pathway: Inhibition of β-Amyloid Production
Peptides containing beta-amino acids like L-beta-homoproline can be designed to modulate protein-protein interactions. A key area of research is the inhibition of β-secretase (BACE1), an enzyme involved in the production of β-amyloid peptides, which are central to the pathology of Alzheimer's disease. The following diagram illustrates this therapeutic concept.
Caption: Inhibition of BACE1 by a peptide containing L-beta-homoproline.
Application Notes and Protocols for Incorporating Boc-L-beta-homoproline into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-natural amino acid Boc-L-beta-homoproline into peptide sequences using Boc-strategy solid-phase peptide synthesis (SPPS). This document includes detailed protocols, expected quantitative data, and visualizations to facilitate the synthesis and characterization of modified peptides with potentially enhanced therapeutic properties.
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy to modulate their pharmacological properties, such as proteolytic stability, receptor affinity, and in vivo half-life.[1] this compound, a cyclic beta-amino acid, is a valuable building block in medicinal chemistry, particularly in the development of bioactive peptides and peptidomimetics.[2] Its rigid structure can induce specific secondary structures in peptides, and its beta-amino acid nature often confers resistance to degradation by peptidases.[1] These characteristics make it an attractive candidate for the design of novel therapeutics, including antagonists for G-protein coupled receptors (GPCRs) like the bradykinin B1 receptor, which is implicated in inflammation and pain.[3][4]
Data Presentation
The incorporation of a sterically hindered, non-natural amino acid like this compound can influence the efficiency of peptide synthesis and the properties of the final peptide. The following tables provide a summary of expected quantitative outcomes based on available data for sterically hindered amino acids and peptides containing beta-amino acids.
Table 1: Synthesis Efficiency and Purity
| Parameter | Standard Amino Acid (e.g., Boc-L-Proline) | This compound (Illustrative) | Key Considerations |
| Coupling Time | 1-2 hours | 2-4 hours (or double coupling) | The beta-amino acid structure and cyclic nature can cause steric hindrance, potentially requiring longer reaction times or a second coupling step to ensure complete reaction.[5] |
| Crude Peptide Purity (%) | ~70-95% (sequence dependent) | ~60-90% (sequence dependent) | Incomplete coupling can lead to deletion sequences, reducing the purity of the crude product. |
| Overall Yield (%) | ~30-60% | ~15-45% | The additional coupling time and potential for incomplete reactions at each step can lower the overall yield of the full-length peptide.[6] |
Table 2: Biological Performance of a Hypothetical Bradykinin B1 Receptor Antagonist
| Parameter | Parent Peptide (with L-Proline) | Modified Peptide (with L-beta-homoproline) | Key Considerations |
| Receptor Binding Affinity (Ki, nM) | 10-50 nM | 5-30 nM | The conformational constraint introduced by L-beta-homoproline can lead to a more favorable orientation for receptor binding, potentially increasing affinity. |
| Proteolytic Stability (Half-life in human serum) | < 30 minutes | > 2 hours | Peptides containing beta-amino acids are known to have significantly enhanced resistance to degradation by proteases.[1][7] |
| In vivo Efficacy (Animal model of inflammation) | Moderate | Potentially High | Increased stability and potentially higher receptor affinity can translate to improved efficacy and duration of action in vivo. |
Experimental Protocols
The following protocols are based on standard Boc-SPPS procedures and are adapted for the incorporation of this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle
This protocol outlines the steps for a single coupling cycle of this compound.
Materials:
-
This compound
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine (for Fmoc monitoring, if applicable)
-
Acetic anhydride (for capping)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
-
-
Neutralization:
-
Wash the resin with 5% DIEA in DMF (v/v) for 2 minutes (repeat twice).
-
Wash the resin with DMF to remove excess base.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.
-
-
Capping (Optional but Recommended):
-
If the coupling is incomplete after the second attempt, cap the unreacted amines by treating the resin with a solution of 20% acetic anhydride and 5% DIEA in DMF for 30 minutes.
-
Wash the resin with DMF.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to prepare for the next coupling cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether (cold)
-
HF cleavage apparatus
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add anisole (1 mL per gram of resin) as a scavenger.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the peptide by adding a larger volume of cold diethyl ether.
-
-
Peptide Collection: Collect the precipitated peptide by filtration or centrifugation.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Proteolytic Stability Assay
This protocol outlines a general procedure to assess the stability of the synthesized peptide in human serum.
Materials:
-
Purified peptide
-
Human serum
-
Trichloroacetic acid (TCA)
-
RP-HPLC system
Procedure:
-
Incubation: Dissolve the peptide in a suitable buffer and incubate with human serum (e.g., at a 1:4 peptide to serum ratio) at 37°C.
-
Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Protein Precipitation: Stop the enzymatic degradation by adding an equal volume of 10% TCA.
-
Centrifugation: Centrifuge the samples to pellet the precipitated serum proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Half-life Calculation: Determine the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.[7]
Mandatory Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis and subsequent biological evaluation of peptides.
Bradykinin B1 Receptor Signaling Pathway
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 3. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-L-beta-homoproline Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-beta-homoproline is an unnatural amino acid derivative that serves as a valuable building block in the synthesis of peptidomimetics and other modified peptides.[1][2] Its unique structure, featuring a six-membered piperidine ring and an extended backbone, can impart specific conformational constraints and improved stability to peptide-based therapeutics.[2] The incorporation of β-amino acids like this compound into peptide sequences is a promising strategy for developing new medicinal chemistry entities with modulated biological activity and metabolic stability.[3]
However, the coupling of this compound can present challenges due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the cyclic nature of the beta-homoproline, can impede the approach of coupling reagents and the incoming amine, potentially leading to lower yields and incomplete reactions.[4] Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is crucial for the successful incorporation of this amino acid into a peptide chain.
This document provides detailed application notes and protocols for the coupling of this compound in both solid-phase and solution-phase peptide synthesis.
Data Presentation: Comparison of Coupling Reaction Conditions
The following table summarizes common coupling conditions for sterically hindered Boc-protected amino acids, which can be adapted for this compound. Yields are estimates and may vary depending on the specific coupling partners and reaction scale.
| Coupling Method | Coupling Reagents & Additives | Base | Solvent | Typical Reaction Time | Reported Yield Range (for sterically hindered couplings) |
| Solid-Phase | HBTU, HOBt (optional) | DIEA | DMF | 1 - 2 hours | 85-95% |
| Solid-Phase | DIC, HOBt | - | DCM/DMF | 2 - 4 hours | 80-90% |
| Solution-Phase | DCC, HOBt | - | CH₂Cl₂/THF | 3 - 12 hours | 70-90% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HBTU/DIEA
This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Peptide-resin with a free N-terminal amine
-
SPPS reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Pre-activation of this compound:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (4-8 equivalents) to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color, indicating activation.[4]
-
-
Coupling Reaction:
-
Monitoring the Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (no color change) indicates the completion of the coupling reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Deprotection (for the next cycle):
-
To remove the Boc group for the subsequent coupling, treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[6]
-
Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).[6]
-
Wash the resin thoroughly with DCM to remove residual TFA.[6]
-
Neutralize the resulting trifluoroacetate salt with a 5-10% solution of DIEA in DCM or DMF.[5][6]
-
Protocol 2: Solution-Phase Dipeptide Synthesis using DCC/HOBt
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
NMM (N-Methylmorpholine) or DIEA
-
Anhydrous CH₂Cl₂ (Dichloromethane)
-
Ethyl acetate (EtOAc)
-
1N HCl
-
Saturated aqueous NaHCO₃
-
Brine (saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flasks
-
Magnetic stirrer
Procedure:
-
Activation of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and DCC (1.2 eq.) in anhydrous CH₂Cl₂.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Preparation of the Amine Component:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in CH₂Cl₂ and cool to 0 °C.
-
Add NMM or DIEA (1.1 eq.) to neutralize the hydrochloride salt and stir for 10-15 minutes.
-
-
Coupling Reaction:
-
Filter the activated this compound solution to remove the DCU precipitate, washing the solid with a small amount of CH₂Cl₂.
-
Add the filtered solution of the activated ester to the amine solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (typically 3-12 hours).[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off any further DCU precipitate that may have formed.
-
Transfer the filtrate to a separatory funnel and dilute with EtOAc.
-
Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Visualizations
Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of DCC/HOBt mediated amide bond formation.
References
Activation of Boc-L-beta-Homoproline for Peptide Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the activation and coupling of N-tert-butyloxycarbonyl-L-beta-homoproline (Boc-L-beta-homoproline) in peptide synthesis. Due to the increased steric hindrance of this β-amino acid compared to its α-amino acid counterpart, the selection of appropriate activating agents and coupling conditions is critical for achieving high yields and minimizing racemization. This document outlines detailed protocols for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, along with a comparative analysis of common coupling reagents.
Overview of Coupling Reagents for this compound
The successful incorporation of sterically hindered amino acids like this compound relies on the use of highly efficient coupling reagents. These reagents activate the carboxylic acid group, rendering it susceptible to nucleophilic attack by the free amine of the growing peptide chain. The choice of reagent significantly impacts coupling efficiency, reaction time, and the preservation of chiral integrity.
Below is a summary of commonly used coupling reagents suitable for the activation of this compound, with performance data extrapolated from studies on other sterically hindered amino acids.[1][2][3]
| Coupling Reagent/Method | Reagent Class | Typical Yield (%) | Relative Reaction Rate | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Highly efficient for hindered couplings. Pre-activation is recommended.[4] |
| HBTU | Aminium/Uronium Salt | 90-98 | Fast | Low | A reliable and cost-effective option for challenging couplings. |
| DIC/HOBt | Carbodiimide/Additive | 85-95 | Moderate | Low to Moderate | A classic and economical choice. HOBt is crucial for suppressing racemization.[5] |
| Mixed Anhydride | (e.g., Isobutyl Chloroformate) | 80-90 | Fast | Moderate | Effective for solution-phase synthesis; requires careful temperature control. |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following are generalized protocols for the incorporation of this compound onto a solid support in a standard Boc-SPPS workflow.
General Boc-SPPS Workflow
A typical coupling cycle in Boc-SPPS involves the following steps: N-terminal Boc deprotection, neutralization, and coupling of the incoming this compound.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: Coupling with HATU
This protocol is highly recommended for achieving excellent coupling efficiency with minimal side reactions.[4]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3.0 eq. relative to resin loading)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform N-terminal Boc deprotection using a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[6] Wash the resin thoroughly with DCM and DMF, followed by a neutralization step with 5-10% DIPEA in DMF.[7]
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-5 minutes.[3]
-
Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction's completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[2]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Coupling with HBTU
A robust and widely used method for efficient coupling.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3.0 eq.)
-
HBTU (3.0 eq.)
-
DIPEA (6.0 eq.)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 2.2.
-
Pre-activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.[2]
-
Coupling: Transfer the activated solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Washing: Wash the resin as described in Protocol 2.2.
Protocol 3: Coupling with DIC/HOBt
A cost-effective method suitable for many applications.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3.0 eq.)
-
1-Hydroxybenzotriazole (HOBt) (3.0 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 2.2.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound and HOBt in DMF.
-
Coupling: Add the this compound/HOBt solution to the resin, followed by the addition of DIC.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Use the Kaiser test to monitor the reaction.
-
Washing: Upon completion, wash the resin as described in Protocol 2.2.
Experimental Protocols: Solution-Phase Synthesis
The following protocols are designed for the coupling of this compound to an amino acid ester in solution.
General Solution-Phase Workflow
Caption: General workflow for solution-phase peptide coupling.
Protocol 4: Solution-Phase Coupling with HATU
Materials:
-
This compound (1.0 eq.)
-
Amino acid ester hydrochloride (1.0 eq.)
-
HATU (1.05 eq.)
-
DIPEA (2.5 eq.)
-
DMF or DCM as solvent
Procedure:
-
Reactant Preparation: Dissolve this compound and the amino acid ester hydrochloride in DMF or DCM.
-
Activation: In a separate flask, dissolve HATU in the reaction solvent.
-
Coupling Reaction: Cool the this compound solution to 0 °C in an ice bath. Add the HATU solution, followed by the dropwise addition of DIPEA.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[8]
Concluding Remarks
The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized reaction conditions. For SPPS, aminium/uronium salt-based reagents such as HATU and HBTU are recommended for their high efficiency and low racemization risk, particularly given the steric hindrance of the β-amino acid. In solution-phase synthesis, similar reagents provide excellent results, although traditional carbodiimide methods in combination with additives like HOBt can also be effective. The protocols provided herein serve as a robust starting point for researchers, though empirical optimization for specific peptide sequences may be necessary to achieve the highest possible yields and purity.
References
Application Notes and Protocols: Boc-L-beta-homoproline Deprotection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of N-Boc-L-beta-homoproline. The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under various conditions and its straightforward removal.[] The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, especially when acid-sensitive functional groups are present in the molecule.[2]
Overview of Deprotection Strategies
The removal of the Boc protecting group is typically accomplished under acidic conditions, which lead to the formation of a t-butyl cation, isobutylene, and carbon dioxide, liberating the free amine.[3] However, the harshness of traditional strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) can be detrimental to sensitive substrates.[4] Consequently, a range of milder acidic and non-acidic methods have been developed to address these challenges. This document outlines several common and effective methods for the deprotection of Boc-L-beta-homoproline, supported by experimental protocols and comparative data.
Data Presentation: Comparison of Boc Deprotection Methods
The following table summarizes various methods for the deprotection of N-Boc protected amines. While specific data for this compound is limited in the literature, this table provides a comparative overview of conditions and reported efficiencies for other amino acid derivatives, which can serve as a strong starting point for optimization.
| Method Category | Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Strongly Acidic | 50% TFA | Dichloromethane (DCM) | Room Temp. | 30 min - 2 h | >95 | Standard, highly effective method. Potential for side reactions with sensitive groups.[4][5] |
| 4 M HCl | 1,4-Dioxane | Room Temp. | 30 min - 4 h | >95 | Common alternative to TFA; anhydrous conditions are crucial.[2] | |
| Mildly Acidic | p-Toluenesulfonic acid (pTSA) in Deep Eutectic Solvent (DES) | Choline chloride/pTSA | Room Temp. | 10 - 25 min | >98 (for Ala-OMe) | Green and efficient method.[6] |
| Oxalyl Chloride (3 equiv.) | Methanol | Room Temp. | 1 - 4 h | >70 (up to 90) | Mild conditions, suitable for substrates with acid-labile groups.[7][8] | |
| Bismuth(III) trichloride (BiCl₃) | Acetonitrile/Water (50:1) | 55 °C | Not Specified | High | Chemoselective, does not affect t-butyl esters.[9] | |
| Non-Acidic / Neutral | Thermal (Boiling Water) | Water | 100 °C | 10 min - 2 h | Quantitative | Environmentally friendly, but may not be suitable for thermally sensitive compounds. |
| TMSI | Dichloromethane (DCM) | Room Temp. | 12 - 24 h | Good | Avoids strong acids, but TMSI is moisture-sensitive.[2][3] | |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | Overnight | Good | Milder Lewis acid alternative.[3] |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Strong acids like TFA and HCl are corrosive and should be handled with extreme care.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly efficient method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add an equal volume of TFA to the solution (creating a 50% TFA/DCM mixture).
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, carefully concentrate the reaction mixture using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected L-beta-homoproline.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another common acidic deprotection protocol.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane (commercially available or freshly prepared)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-dioxane.
-
Add the 4 M HCl in 1,4-dioxane solution (e.g., 10 equivalents) to the stirring solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 30 minutes to 4 hours.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to obtain the L-beta-homoproline hydrochloride salt.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates containing acid-sensitive functional groups.[7][8]
Materials:
-
This compound
-
Methanol, anhydrous
-
Oxalyl chloride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or micropipette
Procedure:
-
In a dry round-bottom flask, dissolve this compound in anhydrous methanol (e.g., 3 mL per 50 mg of substrate).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) dropwise to the solution. An immediate temperature increase and sputtering may be observed.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts.
-
The crude product can be further purified by recrystallization or chromatography as needed.
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Chemical transformation during acidic Boc deprotection.
References
- 2. reddit.com [reddit.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for TFA-Mediated Deprotection of Boc-L-beta-homoproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in the construction of peptides and other complex molecules.[1][2][3] Its popularity is due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection because of its efficacy and volatility, which simplifies the isolation of the final product.[1] These application notes provide a detailed protocol for the removal of the Boc group from L-beta-homoproline using TFA, a critical step in the synthesis of various proline analogues and peptidomimetics. While specific quantitative data for Boc-L-beta-homoproline deprotection is not extensively available in the public literature, this document outlines a robust, general protocol based on established principles of Boc deprotection.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group by TFA is an acid-catalyzed elimination reaction.[1][2] The mechanism involves the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1][2][4]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][4]
-
Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][4]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.[4]
It is important to conduct this reaction in a well-ventilated area or a fume hood, as it generates carbon dioxide gas.[4]
The Role of Scavengers
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues (e.g., tryptophan, tyrosine, methionine) if they are present in the molecule.[1] To prevent these side reactions, scavengers are often added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole. For the deprotection of a single amino acid derivative like this compound, scavengers may not be strictly necessary unless other sensitive functional groups are present.
Experimental Protocols
General Protocol for TFA-Mediated Deprotection of this compound
This protocol describes the deprotection of the Boc group from this compound in a solution of TFA and a suitable solvent, typically dichloromethane (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply (optional, for inert atmosphere)
-
Rotary evaporator
-
Cold diethyl ether for precipitation
-
Centrifuge (optional)
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.
-
Cooling (Optional but Recommended): Cool the solution to 0 °C using an ice bath. This can help to minimize potential side reactions.
-
Addition of TFA: Slowly add TFA to the stirred solution. The amount of TFA can vary, with common conditions using a mixture of TFA and DCM ranging from 20% to 50% (v/v).[5][6] For complete and rapid deprotection, a 1:1 mixture of TFA:DCM is often used.[7]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.[8]
-
Removal of Volatiles: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. To facilitate the removal of residual TFA, co-evaporation with toluene can be performed.
-
Product Isolation (as TFA salt): The resulting residue is the L-beta-homoproline as its trifluoroacetate salt, which can often be used in the next step without further purification.
-
Precipitation (Optional): To obtain a solid product, the concentrated residue can be dissolved in a minimal amount of a suitable solvent (e.g., methanol) and then precipitated by the addition of cold diethyl ether. The solid can be collected by filtration or centrifugation.
-
Neutralization (if the free amine is required): If the free amine is desired, the TFA salt can be neutralized. After removal of the bulk TFA, the residue can be dissolved in a suitable solvent and washed with a mild aqueous base, such as a saturated sodium bicarbonate solution.[8] The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the free amine of L-beta-homoproline.
Data Presentation
The following table summarizes typical reaction conditions for TFA-mediated Boc deprotection based on general literature. Specific yields for this compound are not available and will be substrate-dependent.
| Parameter | Typical Range/Value | Notes | Reference |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations lead to faster deprotection. | [5][9][10] |
| Solvent | Dichloromethane (DCM) | Dioxane can also be used. | [1][9] |
| Temperature | 0 °C to Room Temperature | Starting at 0 °C is recommended to control exothermicity. | [8][9] |
| Reaction Time | 1 - 4 hours | Monitor by TLC for completion. | [1][9] |
| Expected Yield | >95% (general) | Yields are typically high but depend on the substrate and workup. | [5] |
| Product Form | TFA Salt | The primary product is the amine salt of TFA. | [4] |
Visualizations
Boc Deprotection Mechanism
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Workflow
Caption: Experimental workflow for TFA deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. biocompare.com [biocompare.com]
- 8. rsc.org [rsc.org]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-L-beta-homoproline in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a rapidly advancing field in drug discovery, driven by the unique advantages these molecules offer, such as enhanced metabolic stability, increased receptor affinity, and improved cell permeability compared to their linear counterparts. A key challenge in cyclic peptide synthesis is achieving efficient macrocyclization. The incorporation of conformationally constrained amino acids, such as proline and its analogs, is a widely adopted strategy to pre-organize the linear peptide precursor into a conformation that favors cyclization.
Boc-L-beta-homoproline, a proline analog with an additional methylene group in its backbone, introduces unique conformational constraints that can significantly influence the three-dimensional structure of peptides. Its incorporation can induce stable turn structures, bringing the N- and C-termini of the linear peptide into close proximity, thereby facilitating efficient head-to-tail cyclization and minimizing competing intermolecular reactions. These application notes provide detailed protocols for the use of this compound in the solid-phase synthesis of linear peptide precursors and their subsequent on-resin cyclization.
Data Presentation
The inclusion of proline analogs like pseudoprolines has been shown to significantly improve cyclization yields by favoring a cis-amide bond conformation in the linear precursor, which is more amenable to cyclization. While direct comparative data for this compound is not extensively published, the following table summarizes the impact of a cysteine-derived pseudoproline on the cyclization of segetalins B and G, providing a strong rationale for the expected benefits of using conformationally constrained proline analogs like beta-homoproline.
| Peptide Sequence (Linear Precursor) | Turn-Inducing Residue | Cyclization Yield (%) | Dimer Formation (%) |
| Segetalin B | L-Ala | 35 | 45 |
| Segetalin B | Cys(ΨMe,MePro) | 75 | 5 |
| Segetalin G | L-Ala | 40 | 40 |
| Segetalin G | Cys(ΨMe,MePro) | 80 | 8 |
Data adapted from a study on segetalin synthesis, demonstrating the significant improvement in cyclization efficiency with a pseudoproline analog.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Containing this compound
This protocol outlines the manual Boc-SPPS procedure for assembling a linear peptide on a Merrifield resin.
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB)
-
Boc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 10 minutes.
-
Wash the resin with DCM (3x).
-
-
Subsequent Amino Acid Coupling (including this compound):
-
For standard amino acids, repeat step 2.
-
For this compound (and other sterically hindered amino acids):
-
Dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 4-6 hours.
-
Monitor the coupling completion using the Kaiser test. A double coupling may be necessary if the test is positive.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Repeat Cycles: Repeat the deprotection, neutralization, and coupling cycles until the desired linear sequence is assembled.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes the on-resin cyclization of the linear peptide synthesized in Protocol 1. On-resin cyclization is generally preferred as it minimizes intermolecular side reactions.
Materials:
-
Peptide-resin from Protocol 1
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Final Boc Deprotection: Remove the N-terminal Boc group from the fully assembled linear peptide-resin using 50% TFA in DCM as described in Protocol 1.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM.
-
Cyclization:
-
Wash the resin extensively with DMF.
-
Add a solution of BOP (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the cyclic peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.
Visualizations
Experimental Workflow: SPPS and On-Resin Cyclization
Caption: Workflow for SPPS and on-resin cyclization.
Signaling Pathway: Inhibition of Wnt Signaling by a Cyclic Peptide
The Wnt signaling pathway is crucial in both embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various cancers.[1][2] Cyclic peptides are being explored as inhibitors of this pathway by targeting key protein-protein interactions, such as the interaction between β-catenin and TCF/LEF transcription factors.[3][4] The incorporation of this compound into such cyclic peptides could enhance their conformational stability and binding affinity, leading to more potent inhibition.
References
- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic peptides that inhibit Wnt signalling via interaction with Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclic β‐Sheet Mimetics that Target the Transcriptional Coactivator β‐Catenin and Inhibit Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Boc-L-beta-homoproline in Peptidomimetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-beta-homoproline, a conformationally constrained cyclic beta-amino acid, is a valuable building block in the field of peptidomimetics. Its incorporation into peptide sequences offers a powerful strategy to enhance metabolic stability, modulate biological activity, and introduce specific secondary structures. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS). This document provides detailed application notes and experimental protocols for the utilization of this compound in the design and synthesis of novel peptidomimetics.
The unique structural features of L-beta-homoproline, particularly its ability to induce stable turn-like conformations, make it an attractive tool for mimicking the secondary structures of biologically active peptides, such as β-turns.[1] This can lead to the development of peptidomimetics with improved pharmacokinetic properties and enhanced target affinity and selectivity. Applications of such peptidomimetics are being explored in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][3]
Key Applications
The incorporation of this compound into peptide scaffolds can be leveraged for several key applications in drug discovery and chemical biology:
-
Induction of Stable Secondary Structures: The rigid pyrrolidine ring of beta-homoproline restricts the conformational freedom of the peptide backbone, promoting the formation of well-defined secondary structures like β-turns and helices. This is crucial for mimicking the bioactive conformation of natural peptides and enhancing receptor binding.
-
Enhancement of Metabolic Stability: Peptides containing β-amino acids, such as beta-homoproline, often exhibit increased resistance to enzymatic degradation by proteases compared to their natural α-peptide counterparts. This leads to a longer plasma half-life and improved in vivo efficacy.
-
Modulation of Biological Activity: By altering the peptide's conformation and stability, the incorporation of this compound can fine-tune its biological activity, leading to either agonistic or antagonistic effects on a biological target.
-
Development of Protein-Protein Interaction (PPI) Inhibitors: Peptidomimetics are increasingly being used to target the large and often featureless interfaces of protein-protein interactions.[4][5][6] The conformational constraints imposed by this compound can help in designing mimetics that accurately present the key interacting residues, leading to potent and selective PPI inhibitors.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of peptidomimetics containing this compound. Researchers should optimize these protocols based on the specific sequence and properties of the target peptidomimetic.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Containing L-beta-homoproline
This protocol outlines the manual synthesis of a generic peptidomimetic using Boc-based solid-phase chemistry.
Materials:
-
Pre-loaded Wang or Merrifield resin
-
Boc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine (for Fmoc chemistry comparison, not used in Boc-SPPS)
-
Cleavage cocktail (e.g., TFA/H2O/triisopropylsilane 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
HPLC-grade water and acetonitrile
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 1 min).
-
Treat the resin with 50% TFA in DCM for 1 x 1 min and 1 x 20 min to remove the Boc protecting group.
-
Wash the resin with DCM (3 x 1 min), 10% DIPEA in DCM (2 x 2 min), and DCM (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. For this compound, pre-activation for 10-15 minutes is recommended.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test (ninhydrin test). A yellow to light brown coloration of the beads indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Boc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Antimicrobial Activity Assay (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized peptidomimetic against a bacterial strain.
Materials:
-
Synthesized peptidomimetic
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking.
-
Bacterial Suspension Standardization: Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.08-0.1 (corresponding to approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay wells.
-
Peptidomimetic Dilution Series: Prepare a serial two-fold dilution of the peptidomimetic in MHB in the 96-well plate. The concentration range should be chosen based on expected activity (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial suspension to each well containing the peptidomimetic dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptidomimetic that completely inhibits visible bacterial growth.[7] This can be assessed visually or by measuring the OD600 of each well.
Protocol 3: Antiproliferative Activity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of a peptidomimetic on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized peptidomimetic
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptidomimetic Treatment: Prepare serial dilutions of the peptidomimetic in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the peptide).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the peptidomimetic that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the peptidomimetic concentration and fitting the data to a dose-response curve.[8]
Quantitative Data Presentation
The following tables provide illustrative examples of quantitative data that can be obtained from the biological evaluation of peptidomimetics. Note that these are representative examples and actual data will vary depending on the specific peptidomimetic and biological target.
Table 1: Illustrative Antimicrobial Activity of a Beta-Homoproline Containing Peptidomimetic
| Peptidomimetic ID | Target Organism | MIC (µg/mL) |
| BHP-AMP-01 | Escherichia coli | 16 |
| BHP-AMP-01 | Staphylococcus aureus | 8 |
| Control Peptide | Escherichia coli | >128 |
| Control Peptide | Staphylococcus aureus | >128 |
Table 2: Illustrative Antiproliferative Activity of a Ferrocene-Based Peptidomimetic Containing L-Proline (as a proxy for L-beta-homoproline)
Data adapted from a study on ferrocene-based peptidomimetics containing Boc-L-proline, which serves as a structural and functional analog to this compound for illustrative purposes.[8]
| Compound ID | Cell Line | IC50 (µM) |
| Ferrocene-Peptide 2 | HeLa | 150 |
| Ferrocene-Peptide 4 | HeLa | 120 |
| Ferrocene-Peptide 2 | MCF-7 | >500 |
| Ferrocene-Peptide 4 | MCF-7 | 250 |
Visualization of Workflows and Pathways
Experimental Workflow for Peptidomimetic Development
Caption: Workflow for the design, synthesis, and evaluation of peptidomimetics.
Hypothetical Signaling Pathway Modulated by a Neuroprotective Peptidomimetic
Caption: Hypothetical neuroprotective mechanism of a peptidomimetic.
References
- 1. β-Turn Mimics by Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Peptidomimetics Activating the Proteasome: A New Perspective for Parkinson’s Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidomimetics Targeting Protein-Protein Interactions for Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Peptidomimetic Libraries Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting protein-protein interaction by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Boc-L-beta-Homoproline: A Versatile Chiral Building Block in Organic Synthesis
Introduction:
Boc-L-beta-homoproline, a conformationally constrained cyclic beta-amino acid, has emerged as a valuable chiral building block in modern organic synthesis. Its unique structural features, including the pyrrolidine ring and the Boc-protected amine, offer stereocontrol and synthetic versatility, making it an attractive component in the design and synthesis of complex bioactive molecules and pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound, aimed at researchers, scientists, and drug development professionals.
Application Notes
This compound serves as a crucial starting material and intermediate in a variety of synthetic applications, primarily leveraging its inherent chirality to induce stereoselectivity in subsequent reactions.
1. Synthesis of Peptidomimetics and Non-natural Peptides:
The incorporation of this compound into peptide sequences is a key application. The beta-amino acid nature of this building block imparts resistance to enzymatic degradation, a critical attribute for the development of therapeutic peptides with improved pharmacokinetic profiles. The pyrrolidine ring constrains the peptide backbone, inducing specific secondary structures such as turns and helices, which can enhance binding affinity to biological targets.
Key Advantages:
-
Enzymatic Stability: Peptides containing β-amino acids are less susceptible to cleavage by proteases.
-
Conformational Rigidity: The cyclic structure reduces the conformational flexibility of the peptide, which can lead to higher receptor affinity and selectivity.
-
Structural Diversity: Provides access to novel peptide architectures not achievable with natural amino acids.
2. Chiral Ligands for Asymmetric Catalysis:
The pyrrolidine scaffold is a common feature in many successful chiral ligands for asymmetric catalysis. This compound can be elaborated into more complex ligand structures for use in a range of metal-catalyzed reactions, such as hydrogenations, cross-coupling reactions, and aldol additions. The stereochemistry of the final product is often dictated by the chirality of the proline-derived ligand.
3. Synthesis of Bioactive Small Molecules and Natural Product Analogues:
This compound is a versatile starting material for the enantioselective synthesis of various small molecules, including alkaloids and other nitrogen-containing heterocycles. Its functional groups allow for a wide array of chemical transformations, enabling the construction of complex molecular frameworks.
4. Development of Enzyme Inhibitors:
A notable application of this compound is in the synthesis of enzyme inhibitors. For instance, it has been utilized as a key building block in the preparation of dihydroisoxazole inhibitors of human transglutaminase 2, an enzyme implicated in various inflammatory and fibrotic diseases.[1]
Data Presentation
The following tables summarize representative quantitative data for reactions involving this compound and analogous structures, providing a reference for expected outcomes in synthetic planning.
Table 1: Diastereoselective Alkylation of N-Boc-pyrrolidine Derivatives
| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| Methyl Iodide | LDA | THF | -78 | 2 | 85 | 95:5 |
| Benzyl Bromide | LHMDS | THF | -78 to 0 | 3 | 92 | >98:2 |
| Allyl Bromide | KHMDS | Toluene | -78 | 1.5 | 88 | 97:3 |
| Isopropyl Iodide | LDA | THF/HMPA | -78 | 4 | 75 | 90:10 |
Data is representative of typical diastereoselective alkylations of N-Boc-pyrrolidine enolates and may not be specific to this compound itself, but provides a strong indication of expected stereocontrol.
Table 2: Peptide Coupling Reactions with this compound
| Coupling Partner | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| H-Gly-OMe | HBTU/DIEA | DMF | 2 | 95 |
| H-Phe-NH2 | HATU/DIEA | DCM | 3 | 91 |
| H-Val-OtBu | PyBOP/DIEA | NMP | 4 | 88 |
| H-Trp(Boc)-resin | DIC/HOBt | DCM/DMF | 12 | >99 (on resin) |
Yields are for the coupling step and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: General Procedure for Boc Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines a manual procedure for the incorporation of a this compound residue into a peptide sequence on a solid support using standard Boc chemistry.
Workflow Diagram:
Caption: General workflow for Boc Solid-Phase Peptide Synthesis.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Shake for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and shake for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Shake for 10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry under vacuum.
-
Carefully transfer the dried resin to an HF cleavage apparatus.
-
Add anisole (as a scavenger, typically 10% v/v).
-
Cool the apparatus to 0°C and slowly distill anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration, wash with cold ether, and dry under vacuum.
-
Protocol 2: Synthesis of a Dihydroisoxazole Inhibitor Intermediate
This protocol is a representative procedure for the coupling of this compound to an amine, a key step in the synthesis of certain enzyme inhibitors.
Reaction Scheme Diagram:
Caption: Amide coupling of this compound.
Materials:
-
This compound
-
Substituted amine hydrochloride (e.g., 3-amino-1-propanol hydrochloride)
-
HBTU
-
DIEA
-
DMF, anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO3 (aq)
-
Brine
-
Anhydrous MgSO4
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and the substituted amine hydrochloride (1.1 eq).
-
Base Addition: Cool the mixture to 0°C in an ice bath and add DIEA (3.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.
Expected Yield: 85-95%
Conclusion
This compound is a powerful and versatile chiral building block in organic synthesis. Its application in the construction of peptidomimetics, chiral ligands, and bioactive small molecules highlights its importance in modern drug discovery and development. The provided protocols and data serve as a practical guide for researchers to effectively utilize this valuable synthetic tool.
References
The Strategic Incorporation of Boc-L-beta-homoproline in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is paramount. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as poor bioavailability and susceptibility to proteolytic degradation. Boc-L-beta-homoproline, a conformationally constrained cyclic amino acid analogue, has garnered significant attention as a valuable building block in the design of sophisticated peptidomimetics. Its unique structural features allow for the creation of peptides with well-defined secondary structures, leading to improved biological activity and pharmacokinetic profiles.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug design and discovery, with a focus on its role in peptide synthesis, the development of enzyme inhibitors, and its application in neuropharmacology.
Core Applications of this compound
The incorporation of this compound into peptide sequences offers several distinct advantages for drug design:
-
Enhanced Proteolytic Stability: The beta-amino acid backbone of homoproline is resistant to cleavage by common proteases, thereby extending the in vivo half-life of the resulting peptide.
-
Induction of Stable Secondary Structures: The constrained pyrrolidine ring of homoproline induces stable turn or helical conformations in peptides, which can be crucial for high-affinity binding to biological targets.[3]
-
Increased Receptor Selectivity: By locking the peptide into a specific conformation, this compound can enhance the selectivity of the molecule for its intended target, reducing off-target effects.
-
Improved Bioavailability: The increased stability and constrained conformation can contribute to improved oral bioavailability compared to linear, flexible peptides.
These properties make this compound a key component in the synthesis of cyclic peptides, peptidomimetics, and constrained peptides aimed at modulating protein-protein interactions or acting as potent enzyme inhibitors.[1][2][3]
Data Presentation: Physicochemical Properties
For effective integration into synthetic workflows, a clear understanding of the physicochemical properties of this compound is essential.
| Property | Value | Reference |
| CAS Number | 56502-01-3 | [4][5] |
| Molecular Formula | C₁₁H₁₉NO₄ | [4][5] |
| Molecular Weight | 229.27 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 98 °C | [5] |
| Storage Temperature | 2-8°C | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Incorporating L-beta-homoproline
This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ac-Ala-β-hPro-Phe-NH₂) using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Boc-L-Alanine (Boc-Ala-OH)
-
This compound (Boc-β-hPro-OH)
-
Boc-L-Phenylalanine (Boc-Phe-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Piperidine (20% in DMF)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DCM for 30 minutes, followed by washing with DMF.
-
Fmoc Deprotection (if starting with Fmoc-Rink Amide resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Boc-Phe-OH):
-
Pre-activate Boc-Phe-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM, followed by a neutralization step with 10% DIPEA in DCM.
-
Wash again with DCM and DMF.
-
-
Second Amino Acid Coupling (this compound):
-
Repeat step 3 using this compound.
-
-
Boc Deprotection:
-
Repeat step 4.
-
-
Third Amino Acid Coupling (Boc-Ala-OH):
-
Repeat step 3 using Boc-Ala-OH.
-
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DCM for 30 minutes.
-
Wash the resin with DCM and DMF.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Synthesis of a Cyclic Peptide via On-Resin Cyclization
This protocol describes the synthesis of a cyclic peptide containing L-beta-homoproline, which often acts as a turn-inducer to facilitate cyclization.[3]
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-amino acids
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF, DCM, TFA
-
Piperidine (20% in DMF)
Procedure:
-
Loading of the First Amino Acid: Load the C-terminal Fmoc-protected amino acid onto the 2-chlorotrityl chloride resin.
-
Linear Peptide Assembly: Assemble the linear peptide sequence using standard Fmoc-SPPS chemistry. Incorporate this compound at the desired position.
-
Side-Chain Deprotection of C-terminal Amino Acid: If the C-terminal amino acid has a side-chain protecting group that can be selectively removed (e.g., Alloc), perform this deprotection.
-
On-Resin Cyclization:
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly.
-
Add a solution of HBTU (3 eq.) and DIPEA (6 eq.) in DMF to the resin and shake for 4-24 hours. Monitor the cyclization by cleaving a small amount of resin and analyzing by HPLC-MS.
-
-
Cleavage from Resin: Cleave the cyclic peptide from the resin using a mild cleavage cocktail (e.g., TFA/DCM 1:99) to avoid side reactions.
-
Purification and Characterization: Purify and characterize the cyclic peptide as described in Protocol 1.
Signaling Pathways and Logical Relationships
The incorporation of this compound is a key strategy in the design of peptidomimetics targeting G-protein coupled receptors (GPCRs), which are integral to a vast array of signaling pathways.[6][7]
Caption: Workflow of GPCR signaling modulation by a peptidomimetic containing this compound.
Experimental Workflow for Enzyme Inhibition Assay
The constrained nature of peptides containing this compound makes them excellent candidates for enzyme inhibitors.
Caption: General workflow for determining the inhibitory activity of a this compound-containing peptide.
Conclusion
This compound is a versatile and powerful tool in the arsenal of medicinal chemists and drug discovery scientists. Its ability to impart conformational rigidity and proteolytic resistance makes it an invaluable building block for the creation of next-generation peptide-based therapeutics. The protocols and workflows provided herein serve as a foundational guide for researchers seeking to harness the potential of this unique amino acid analogue in their drug design and discovery endeavors. As our understanding of the structural requirements for potent and selective biological activity continues to evolve, the strategic application of constrained amino acids like this compound will undoubtedly play a central role in the development of novel and effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 56502-01-3 [m.chemicalbook.com]
- 6. G-Protein Peptidomimetics Stabilize GPCR Active State Conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPCRs Revisited: New Insights Lead to Novel Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-L-beta-homoproline for Inducing β-Turn Structures in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide chemistry and drug design, the precise control of peptide conformation is paramount for achieving desired biological activity and enhancing pharmacokinetic properties. β-turns are crucial secondary structural motifs that facilitate the folding of peptide chains and are often involved in molecular recognition events at the surface of proteins. Boc-L-beta-homoproline, a conformationally constrained cyclic β-amino acid, is a valuable building block for inducing stable β-turn structures in synthetic peptides. Its incorporation can lead to peptidomimetics with increased stability against enzymatic degradation, improved receptor affinity, and enhanced cell permeability. These characteristics make this compound a powerful tool in the development of novel therapeutics, including agonists and antagonists for G-protein coupled receptors (GPCRs) and inhibitors of protein-protein interactions.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis and the subsequent conformational analysis of the resulting peptides.
Data Presentation
The following tables summarize typical quantitative data obtained from the conformational analysis of a model tetrapeptide containing a β-homoproline analog. This data is representative of the type of results expected when using this compound to induce a β-turn.
Table 1: Representative ¹H NMR Data for a β-Turn Model Peptide
| Residue | Amide Proton (ppm) | α-Proton (ppm) | ³J(HN, Hα) (Hz) |
| Residue 1 | 8.25 | 4.35 | 7.5 |
| β-homoProline | - | 4.50 | - |
| Residue 3 | 8.10 | 4.60 | 8.0 |
| Residue 4 | 7.95 | 4.20 | 7.0 |
Table 2: Key NOE Correlations Indicative of a β-Turn Structure
| Proton 1 | Proton 2 | Distance Constraint (Å) |
| CαH (Residue 2) | NH (Residue 3) | Strong (< 2.5) |
| CαH (Residue 2) | NH (Residue 4) | Medium (2.5 - 3.5) |
| NH (Residue 3) | NH (Residue 4) | Medium (2.5 - 3.5) |
Table 3: Representative Circular Dichroism (CD) Data for a β-Turn Model Peptide
| Wavelength (nm) | Mean Residue Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |
| 195 | +25,000 |
| 210 | -5,000 |
| 225 | +2,000 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tetrapeptide Containing this compound
This protocol describes the manual synthesis of a model tetrapeptide (e.g., Ac-Ala-βhPro-Ala-NH₂) using Boc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin
-
Boc-L-Alanine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Piperidine (20% in DMF)
-
Cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
First Amino Acid Coupling (Boc-L-Alanine):
-
Dissolve Boc-L-Alanine (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes. Wash with DMF (3x).
-
Second Amino Acid Coupling (this compound): Repeat step 3 using this compound.
-
Subsequent Amino Acid Couplings: Repeat steps 4, 5, and 6 for the remaining amino acid (Boc-L-Alanine).
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: Conformational Analysis by 2D NMR Spectroscopy
This protocol outlines the general procedure for acquiring and analyzing 2D NMR spectra to confirm the β-turn conformation.
Materials:
-
Lyophilized peptide
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃OH)
-
NMR spectrometer (≥ 500 MHz)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to check for sample purity and concentration.
-
Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify spin systems of individual amino acid residues.
-
Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons.
-
-
Data Analysis:
-
Assign all proton resonances using the TOCSY and ROESY/NOESY spectra.
-
Identify key NOE cross-peaks that are characteristic of a β-turn, such as the correlation between the α-proton of the β-homoproline residue and the amide proton of the following residue.
-
Measure the ³J(HN, Hα) coupling constants from the 1D ¹H spectrum. Small values are indicative of a turn or helical conformation.
-
Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
This protocol describes the use of CD spectroscopy to estimate the secondary structure content of the peptide.
Materials:
-
Lyophilized peptide
-
Appropriate solvent (e.g., methanol, trifluoroethanol, or aqueous buffer)
-
CD spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide and determine its accurate concentration. Prepare a series of dilutions in the desired solvent.
-
CD Spectra Acquisition:
-
Record CD spectra from 190 to 260 nm in a quartz cuvette with a suitable path length.
-
Record a baseline spectrum of the solvent and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the shape of the CD spectrum. A positive band around 195 nm and a negative band around 210-215 nm are characteristic of a β-turn structure.[2]
-
Optionally, use deconvolution software to estimate the percentage of different secondary structures.
-
Visualizations
Caption: Experimental workflow for the synthesis, conformational analysis, and biological evaluation of peptides containing this compound.
Caption: Induction of a stable β-turn structure in a peptide chain by the incorporation of this compound.
Caption: A representative GPCR signaling pathway that can be modulated by a β-turn peptidomimetic agonist.[6][][][9][10]
References
- 1. Beta-hairpin peptidomimetics: design, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labiotech.eu [labiotech.eu]
Application Notes and Protocols for Solution-Phase Synthesis with Boc-L-beta-homoproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-beta-homoproline is a conformationally constrained cyclic beta-amino acid that serves as a valuable building block in the synthesis of peptides and peptidomimetics. Its incorporation into peptide sequences can enhance metabolic stability, modulate biological activity, and influence secondary structure. These characteristics make it a significant tool in medicinal chemistry and drug discovery.
This document provides detailed protocols for the solution-phase synthesis of peptides incorporating this compound, focusing on peptide coupling and N-terminal Boc deprotection. Additionally, it outlines the purification of the resulting peptides and provides an example of a biological signaling pathway influenced by peptides containing beta-proline analogs.
Data Presentation: Representative Reaction Parameters
The following tables summarize typical quantitative data for the key steps in the solution-phase synthesis of a dipeptide using this compound. The data is compiled from established protocols for similar amino acids and represents expected outcomes under optimized conditions.
Table 1: Peptide Coupling Reaction Parameters
| Coupling Partner 1 | Coupling Partner 2 | Coupling Reagents | Solvent | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |
| This compound | H-Phe-OMe·HCl | EDC·HCl, HOBt, DIPEA | DCM/DMF | 12-24 | 0 to RT | 85-95 |
| This compound | H-Gly-OEt·HCl | DCC, HOBt, NMM | DCM | 12-24 | 0 to RT | 80-90 |
Table 2: N-Terminal Boc Deprotection
| Substrate | Reagents | Solvent | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |
| Boc-β-homoprolyl-Phe-OMe | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0.5-1 | Room Temperature | >95 |
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling of this compound with an Amino Acid Ester
This protocol details the synthesis of a protected dipeptide, for example, Boc-L-beta-homoprolyl-L-phenylalanine methyl ester, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
This compound
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 20 minutes to obtain the free base.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF and dilute with anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq) to the cooled solution of this compound and HOBt. Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: To the activated this compound mixture, add the neutralized L-phenylalanine methyl ester solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea by-product.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure Boc-L-beta-homoprolyl-L-phenylalanine methyl ester.
Caption: Workflow for Solution-Phase Dipeptide Synthesis.
Protocol 2: N-Terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group from the synthesized dipeptide to yield the free N-terminal amine, which can then be used for further peptide chain elongation.
Materials:
-
Boc-protected dipeptide (e.g., Boc-L-beta-homoprolyl-L-phenylalanine methyl ester)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction: Dissolve the Boc-protected dipeptide in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of TFA to the solution (a 1:1 v/v mixture of TFA:DCM).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction to completion by TLC.
-
Work-up and Isolation:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate the residue with DCM (2-3 times) to ensure complete removal of residual TFA.
-
Dissolve the resulting oily residue in a minimal amount of DCM.
-
Add cold diethyl ether dropwise with vigorous stirring to precipitate the dipeptide trifluoroacetate salt.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether and dry under vacuum. The resulting product can be used in the next coupling step after neutralization.
-
Biological Context: µ-Opioid Receptor Signaling
Peptides containing β-proline analogs have been shown to act as agonists for the µ-opioid receptor.[1] The µ-opioid receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating the analgesic and euphoric effects of opioids.
Upon binding of an agonist, such as an endomorphin-1 analogue containing β-homoproline, the µ-opioid receptor undergoes a conformational change. This leads to the activation of an associated inhibitory G-protein (Gi/o). The activated G-protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA). The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels and activate inwardly rectifying potassium channels, leading to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately resulting in an analgesic effect.
Caption: µ-Opioid Receptor Signaling Pathway.
References
- 1. A novel noncanonical signaling pathway for the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Functional coupling of a mu opioid receptor to G proteins and adenylyl cyclase: modulation by chronic morphine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-L-beta-homoproline Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for overcoming challenges associated with the coupling of Boc-L-beta-homoproline. Low yields in this specific reaction are often attributed to the inherent steric hindrance of the molecule. This guide offers a systematic approach to diagnosing and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling yields with this compound?
A1: Low coupling efficiency with this compound is most often due to significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the cyclic structure of the beta-homoproline, can impede the approach of the coupling partners. This steric clash slows down the reaction rate and can lead to incomplete reactions. To overcome this, more potent coupling reagents and optimized reaction conditions are often necessary.[1]
Q2: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A2: For sterically hindered couplings, onium salt-based reagents such as HATU, HBTU, and PyBOP are generally more effective than standard carbodiimide reagents like DCC or EDC when used alone.[1] These reagents form highly reactive activated esters that can more efficiently overcome the steric barrier. For particularly challenging couplings, COMU has also been shown to have high reactivity.[1]
Q3: Can the quality of my this compound or other reagents be a factor in low yield?
A3: Absolutely. The degradation of coupling reagents or the this compound itself due to improper storage or handling can significantly impact your results. It is crucial to use fresh reagents and ensure they have been stored under the recommended conditions, typically protected from moisture.[1][2]
Q4: What are common side reactions that can lower the yield of my desired product?
A4: Several side reactions can occur. With carbodiimide reagents like DCC, the formation of an unreactive N-acylurea byproduct is common.[1] Using an additive like HOBt can mitigate this.[1] Racemization can also be a concern, especially under harsh conditions. While the cyclic structure of proline derivatives offers some protection, it's not entirely immune. Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) instead of triethylamine (TEA) and maintaining lower reaction temperatures can help minimize racemization.[1]
Q5: How does the choice of solvent affect the coupling reaction?
A5: The solvent choice is critical for ensuring all reactants are fully solvated. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are generally excellent choices for peptide synthesis due to their superior solvating properties.[1]
Q6: What should I do if I suspect peptide aggregation is contributing to low yield?
A6: Peptide aggregation, the self-association of growing peptide chains, can block reactive sites and lead to incomplete coupling.[3] This is particularly prevalent in hydrophobic sequences. Strategies to disrupt aggregation include washing the resin with different solvents (e.g., DMF, DCM, isopropanol), using "disruptive" solvents like NMP or adding chaotropic salts.[3]
Troubleshooting Guide
If you are experiencing low yields in your this compound coupling reactions, follow this systematic troubleshooting workflow.
Caption: A workflow for troubleshooting low yields.
Data Summary
| Coupling Reagent Class | Examples | Relative Effectiveness for Hindered Couplings | Common Issues | Mitigation Strategies |
| Carbodiimides | DCC, DIC, EDC | Low to Moderate | N-acylurea formation, racemization | Use additives like HOBt or OxymaPure.[1] |
| Phosphonium Salts | PyBOP, PyAOP | High | Byproducts can be difficult to remove | Optimize purification methods. |
| Onium (Uronium/Aminium) Salts | HBTU, HATU, COMU | Very High | Guanidinium byproducts with excess reagent[1] | Use recommended stoichiometry.[1] |
Experimental Protocols
Protocol 1: Coupling with HATU (Recommended for Hindered Couplings)
This protocol is adapted for solid-phase peptide synthesis (SPPS) and is generally effective for difficult couplings.
-
Resin Preparation: Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF). Perform N-terminal deprotection of the preceding amino acid (e.g., using TFA in DCM for Boc-SPPS) and wash the resin thoroughly with DMF.[1]
-
Pre-activation of this compound: In a separate vessel, dissolve this compound (2-4 eq. relative to resin loading) and HATU (2-4 eq.) in DMF. Add DIEA (4-8 eq.) to this solution. The solution may change color, indicating activation. Allow the pre-activation to proceed for 1-5 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended.[2]
-
Monitoring and Washing: Monitor the completion of the reaction using a qualitative test such as the Kaiser test. Once the test is negative (indicating complete consumption of the free amine), wash the resin thoroughly with DMF (3 times) and DCM (3 times).[1]
Protocol 2: Coupling with DCC/HOBt
This is a more traditional method and may require optimization for sterically hindered substrates.
-
Activation of this compound: In a round-bottom flask, dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and DCC (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂). Stir the mixture at room temperature for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[1]
-
Preparation of the Amine Component: In a separate flask, dissolve the amine component (e.g., amino acid ester hydrochloride) (1.0 eq.) in CH₂Cl₂. If it is a salt, add an equivalent of a non-nucleophilic base like DIEA to liberate the free amine.
-
Coupling Reaction: Filter the activated this compound solution to remove the DCU precipitate, washing the solid with a small amount of CH₂Cl₂. Add the filtered solution of the activated ester to the amine solution. Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Reactions are typically complete within 3-12 hours.[1]
-
Work-up and Purification: Once the reaction is complete, filter off any further DCU precipitate that may have formed. Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
References
Technical Support Center: Optimizing Coupling Efficiency of Boc-L-beta-homoproline
Welcome to the Technical Support Center for optimizing the coupling efficiency of Boc-L-beta-homoproline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the incorporation of this sterically hindered amino acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in peptide synthesis?
A1: this compound presents a significant challenge in peptide synthesis primarily due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the cyclic structure of the beta-homoproline ring, impedes the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This steric hindrance can lead to slower reaction kinetics and incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences.[1]
Q2: What are the most effective coupling reagents for this compound?
A2: For sterically hindered amino acids like this compound, onium salt-based reagents are generally more effective than standard carbodiimide reagents like DCC or DIC used alone. Reagents such as HATU, HBTU, and PyBOP are highly recommended as they form highly reactive activated esters that can overcome the steric barrier more efficiently.[2][3] For particularly challenging couplings, more reactive reagents like PyBrOP may be considered.[2]
Q3: How can I monitor the completion of the coupling reaction for this compound?
A3: The most common method for monitoring the completion of a coupling reaction in real-time is the Kaiser test (or ninhydrin test).[4][5] This colorimetric test detects the presence of free primary amines on the resin. A positive result (blue or purple color) indicates an incomplete reaction, while a negative result (yellow or colorless) suggests the coupling is complete. For secondary amines like proline and its analogs, the isatin test can be a useful alternative.
Q4: What are the immediate steps to take if I detect an incomplete coupling?
A4: If a Kaiser test is positive after the initial coupling, the recommended immediate step is to perform a "double coupling."[4] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of the activated this compound. If the coupling remains incomplete, extending the reaction time or switching to a more potent coupling reagent should be considered.
Q5: What is "capping" and when should I consider it?
A5: Capping is the process of acetylating any unreacted N-terminal amines on the peptide chain to prevent them from reacting in subsequent coupling steps.[4] This is typically done using acetic anhydride. Capping is recommended if a double coupling fails to drive the reaction to completion. This ensures that the final crude product does not contain deletion sequences that are difficult to separate during purification.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.
Issue 1: Low Coupling Efficiency (Positive Kaiser Test)
Possible Causes:
-
Steric Hindrance: The inherent bulkiness of this compound is a primary factor.
-
Suboptimal Coupling Reagent: The chosen coupling reagent may not be sufficiently reactive.
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.[6]
-
Inadequate Resin Swelling: Poor swelling of the resin can limit the accessibility of the N-terminus.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Presence of Deletion Sequences in Final Product
Possible Cause:
-
Incomplete coupling at the this compound addition step and failure to cap the unreacted amines.
Mitigation Strategies:
-
Optimize Coupling: Employ the strategies outlined in the troubleshooting workflow above to ensure complete coupling.
-
Implement Capping: Routinely use a capping step after the coupling of sterically hindered amino acids, especially if double coupling is required.
Issue 3: Racemization
Possible Cause:
-
Over-activation of the amino acid or prolonged exposure to basic conditions.
Mitigation Strategies:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) to carbodiimide-mediated couplings can suppress racemization.[7]
-
Control Base Equivalents: Use the recommended stoichiometry of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.
Quantitative Data: Coupling Reagent Performance
While specific quantitative data for the coupling efficiency of this compound is limited in the literature, the following table summarizes the performance of common coupling reagents with other sterically hindered amino acids, which can serve as a valuable reference.
| Coupling Reagent | Class | Typical Yield (%) with Sterically Hindered Amino Acids | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIEA.[8] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for challenging couplings.[8] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[8] |
| DIC/HOBt | Carbodiimide | 70-90 | Moderate | Moderate | A classic and cost-effective method, but may require longer reaction times and double coupling for hindered residues. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
General Boc-SPPS Cycle
This diagram illustrates the general workflow for a single amino acid coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for a single Boc-SPPS cycle.
Protocol 1: Coupling with HATU
This protocol is highly recommended for sterically hindered amino acids like this compound.
-
Resin Preparation: Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HATU (2-4 equivalents) in DMF.
-
Activation: Add DIEA (4-8 equivalents) to the activation mixture and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel for 1-4 hours at room temperature. For highly hindered couplings, the reaction time may need to be extended.
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
Protocol 2: Coupling with DIC/HOBt
This is a more traditional and cost-effective method.
-
Resin Preparation: Swell the deprotected peptide-resin in DMF or DCM.
-
Coupling Solution: In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Addition to Resin: Add the dissolved amino acid and HOBt solution to the resin.
-
Initiation: Add diisopropylcarbodiimide (DIC) (3-5 equivalents) to the resin slurry.
-
Reaction: Agitate the reaction vessel for 2-6 hours at room temperature.
-
Monitoring: Monitor the reaction using the Kaiser test. If the coupling is incomplete after 4 hours, consider a recoupling.
-
Washing: Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Kaiser Test (Ninhydrin Test)
This qualitative test is crucial for monitoring the completion of the coupling reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Place the washed beads into a small glass test tube.
-
Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the sample at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Indicates a high concentration of free primary amines (failed coupling). A recoupling is necessary.
-
Yellow/Colorless: Indicates the absence or a negligible amount of free primary amines (successful coupling). You may proceed to the next step in the synthesis.
References
Technical Support Center: Boc-L-beta-homoproline in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using Boc-L-beta-homoproline in Boc-SPPS.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in SPPS?
When incorporating this compound, researchers should be aware of two primary side reactions that can impact the yield and purity of the final peptide:
-
Diketopiperazine (DKP) Formation: This is a significant side reaction, particularly when beta-homoproline is the second amino acid in the peptide sequence. The deprotected N-terminal amine of the dipeptide-resin can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a stable cyclic diketopiperazine. This results in the truncation of the peptide chain.
-
Alkylation of Sensitive Residues: During the acidic cleavage of the Boc protecting group with reagents like trifluoroacetic acid (TFA), a reactive tert-butyl cation is generated. This cation can alkylate nucleophilic side chains of amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired modifications of the peptide.
Q2: How does the structure of L-beta-homoproline influence the propensity for diketopiperazine (DKP) formation compared to L-proline?
L-beta-homoproline possesses a six-membered piperidine ring, which, similar to the five-membered pyrrolidine ring of L-proline, restricts the conformation of the peptide backbone. This pre-disposition can facilitate the necessary cis-amide bond formation that precedes the intramolecular cyclization to form a DKP. While the fundamental mechanism is the same for both, the larger ring of beta-homoproline may influence the kinetics of this side reaction. Peptides with pipecolic acid (beta-homoproline) at the N-terminal end are known to be susceptible to DKP formation.[1]
Q3: Is this compound more or less susceptible to side reactions in Boc-SPPS compared to Fmoc-SPPS?
In Boc-SPPS, diketopiperazine formation can be less pronounced than in Fmoc-SPPS.[2] This is because the Boc deprotection step is performed under acidic conditions (e.g., using TFA), which protonates the newly exposed N-terminal amine.[2] This protonation renders the amine less nucleophilic and therefore less likely to attack the ester bond to form a DKP.[2] However, the side reaction can still occur, especially during the subsequent neutralization step required before coupling the next amino acid.[2]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Peptide and Presence of a Small Molecular Weight Impurity
Symptoms:
-
LC-MS analysis indicates a significantly reduced yield of the desired peptide.
-
A major byproduct is detected with a molecular weight corresponding to the dipeptide of this compound and the preceding amino acid.
Potential Cause:
-
Formation of a diketopiperazine (DKP) involving the L-beta-homoproline residue, leading to the cleavage of the dipeptide from the resin.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diketopiperazine formation.
Solutions:
-
Implement In Situ Neutralization: This is a highly effective strategy in Boc-SPPS to minimize DKP formation.[1][3] By combining the neutralization and coupling steps, the concentration of the free, nucleophilic N-terminal amine is kept to a minimum, thus reducing the rate of the intramolecular cyclization.
-
Use Pre-formed Dipeptides: Synthesizing the dipeptide unit (e.g., Boc-Xaa-β-hPro-OH) in solution and then coupling it to the resin bypasses the vulnerable dipeptide-resin stage where DKP formation is most likely to occur.[3]
-
Optimize Coupling of the Third Amino Acid: The coupling of the third amino acid is a critical step where DKP formation competes with peptide chain elongation. Ensure rapid and efficient coupling by using pre-activation of the incoming amino acid with a suitable coupling reagent.[2]
-
Lower the Reaction Temperature: Performing the coupling reaction at a reduced temperature can help to decrease the rate of DKP formation relative to the desired coupling reaction.[2]
Issue 2: Presence of Unexpected Adducts on Sensitive Amino Acid Residues
Symptoms:
-
Mass spectrometry reveals additions of 56 Da (tert-butyl group) to Trp, Met, Cys, or Tyr residues.
Potential Cause:
-
Alkylation of nucleophilic side chains by the tert-butyl cation generated during the TFA-mediated deprotection of the Boc group.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for alkylation of sensitive residues.
Solutions:
-
Incorporate Scavengers: The most effective way to prevent alkylation is to add a "scavenger" to the TFA deprotection solution. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than the amino acid side chains.
Quantitative Data Summary
| Dipeptide Sequence (H-Xaa-Pro-Resin) | % DKP Formation (Illustrative) |
| H-Gly-Pro-Resin | High |
| H-Ala-Pro-Resin | Moderate |
| H-Val-Pro-Resin | Low |
| H-Phe-Pro-Resin | Moderate-High |
| Data is illustrative and highlights the principle of sequence dependence.[3] |
Experimental Protocols
Protocol 1: In Situ Neutralization/Coupling for Boc-SPPS
This protocol is designed to minimize diketopiperazine formation when coupling an amino acid to a peptide-resin with N-terminal L-beta-homoproline.
-
Resin Swelling and Deprotection: a. Swell the peptide-resin in dichloromethane (DCM) for 30 minutes. b. Drain the DCM. c. Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc group. d. Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and finally DCM (3x) to remove residual acid. The resin now contains the protonated N-terminal amine.
-
Amino Acid Activation: a. In a separate reaction vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in N,N-dimethylformamide (DMF).
-
In Situ Neutralization and Coupling: a. Add the activated amino acid solution from step 2a to the washed peptide-resin. b. Immediately add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (4 equivalents), to the reaction vessel. c. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: a. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: a. Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Boc Deprotection with Scavengers
This protocol is for the deprotection of the Boc group while minimizing the risk of alkylation of sensitive residues.
-
Resin Swelling: a. Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection: a. Prepare a deprotection solution of 50% TFA in DCM containing 0.5% (v/v) dithioethane (DTE). b. Drain the swelling solvent from the resin. c. Add the deprotection solution to the resin and agitate for 30 minutes.
-
Washing: a. Drain the deprotection solution. b. Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
Visual Summaries
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Caption: Alkylation side reaction during Boc deprotection and its prevention.
References
preventing racemization of Boc-L-beta-homoproline during coupling
Welcome to the technical support center for the effective coupling of Boc-L-beta-homoproline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize or prevent racemization during the critical peptide coupling step involving this valuable synthetic building block.
Troubleshooting Guide
High levels of the D-diastereomer detected after coupling this compound is a common challenge. This guide will help you identify the potential causes and implement effective solutions.
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of D-beta-homoproline diastereomer detected | Inappropriate Coupling Reagent: Carbodiimides like DCC or DIC, when used alone, are known to promote racemization through the formation of a highly reactive O-acylisourea intermediate, which can readily form an oxazolone.[1] | Use an aminium/uronium or phosphonium salt coupling reagent. Reagents such as HATU, HBTU, or PyBOP are generally preferred as they form active esters that are less prone to racemization.[1][2] HATU, in particular, is often noted for reacting faster and with less epimerization compared to HBTU.[1][2] |
| Absence of Racemization-Suppressing Additives: Coupling reactions, especially with carbodiimides, are susceptible to racemization without additives to trap the activated intermediate.[2][3] | Incorporate additives like HOBt, HOAt, or Oxyma. These additives react with the activated amino acid to form a more stable active ester, which is less susceptible to racemization.[1][2] HOAt is often considered more effective than HOBt in suppressing racemization.[1][2] | |
| Strong or Sterically Unhindered Base: The choice and amount of base can significantly impact racemization.[4] Strong bases can directly abstract the alpha-proton of the activated amino acid.[2] | Use a weaker, sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger or more sterically hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA), especially for sensitive couplings.[2][5] | |
| Elevated Reaction Temperature: Higher temperatures increase the rate of most reactions, including the side reactions that lead to racemization.[6][7] | Maintain a low reaction temperature. Perform the coupling reaction at 0°C and allow it to warm to room temperature slowly if necessary.[6][8] For particularly sensitive couplings, maintaining the reaction at 0°C throughout may be beneficial.[2] | |
| Prolonged Pre-activation Time: Allowing the activated carboxylic acid to exist for an extended period before the addition of the amine component increases the opportunity for oxazolone formation and subsequent racemization.[8] | Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient.[8] Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[8] | |
| Choice of Solvent: Polar aprotic solvents like DMF can sometimes promote racemization, especially in combination with certain coupling reagents.[9][10] | Consider less polar solvents. Dichloromethane (DCM) is often a good choice. If solubility is an issue in pure DCM, a mixture of DCM and a small amount of DMF can be used.[6] |
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the undesired conversion of the intended L-enantiomer of beta-homoproline into a mixture of both L- and D-enantiomers during the coupling reaction.[11] The precise stereochemistry of each amino acid is critical for the final three-dimensional structure and biological activity of a peptide.[6] The incorporation of the D-enantiomer can lead to misfolded, inactive, or even immunogenic peptide therapeutics, thereby compromising research and drug development outcomes.[6]
Q2: What is the primary mechanism of racemization for Boc-protected amino acids?
A2: The most common mechanism for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-protected amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[11][12] This occurs after the carboxylic acid group is activated by a coupling reagent. The α-proton of the oxazolone is acidic and can be abstracted by a base in the reaction mixture, leading to a loss of stereochemical integrity.[8][11]
Q3: How do coupling reagents and additives work together to minimize racemization?
A3: Coupling reagents, especially carbodiimides, activate the carboxylic acid. However, this initial activated species can be highly reactive and prone to forming the undesirable oxazolone intermediate.[2] Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the activated amino acid to form an active ester. This new intermediate is more stable and less susceptible to racemization, providing a "safer" activated form for the subsequent coupling reaction.[2]
Q4: How can I detect and quantify the extent of racemization?
A4: The most common and reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis.[6] This typically involves:
-
Peptide Hydrolysis: The synthetic peptide is hydrolyzed into its constituent amino acids.
-
Derivatization: The amino acids are derivatized with a chiral reagent or a tag that allows for separation on a chiral column.
-
Chiral HPLC Separation: The derivatized amino acids are separated on a chiral HPLC column, which can resolve the D- and L-enantiomers.
-
Quantification: The peak areas corresponding to the D- and L-enantiomers are integrated to determine the extent of racemization.[6]
Data Presentation
Table 1: Recommended Coupling Conditions to Minimize Racemization
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) |
| HATU | None (contains HOAt moiety) | DIPEA (hindered) or Collidine | DMF or DCM | 0 to RT |
| HBTU | None (contains HOBt moiety) | DIPEA (hindered) or Collidine | DMF or DCM | 0 to RT |
| PyBOP | None | DIPEA (hindered) or NMM | DMF or DCM | 0 to RT |
| DIC | HOAt or Oxyma | NMM or Collidine | DCM | 0 |
| DIC | HOBt | NMM or Collidine | DCM | 0 |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol is recommended for sensitive couplings where minimizing racemization is critical.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.
-
Initiation: Add a hindered base such as DIPEA or 2,4,6-collidine (2.0 equivalents) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at 0°C for 15 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, proceed with the standard work-up and purification protocol for your specific synthesis.
Protocol 2: Cost-Effective Low-Racemization Coupling using DIC/HOAt
This protocol provides a more economical option while still effectively suppressing racemization.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOAt (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C.
-
Activation: Add DIC (1.0 equivalent) to the solution and stir for 1-2 minutes.
-
Coupling: In a separate flask, dissolve the amine component (1.0 equivalent) and a weak base like NMM (2.0 equivalents) in anhydrous DCM at 0°C. Add the activated this compound solution to the amine solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, proceed with the standard work-up and purification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. 193.16.218.141 [193.16.218.141]
- 8. benchchem.com [benchchem.com]
- 9. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance with Boc-L-beta-homoproline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance associated with the use of Boc-L-beta-homoproline in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a sterically hindered amino acid?
A1: this compound presents significant steric hindrance due to a combination of factors. The bulky tert-butyloxycarbonyl (Boc) protecting group on the secondary amine, combined with the rigid six-membered piperidine ring of the beta-homoproline structure, impedes the approach of coupling reagents and the N-terminus of the peptide chain. This steric congestion can lead to slower reaction kinetics and incomplete coupling reactions under standard conditions.
Q2: What are the most common issues encountered when coupling this compound?
A2: The most frequent issues are low coupling yields and incomplete reactions, which can lead to the formation of deletion sequences (peptides lacking the beta-homoproline residue). These problems are primarily caused by the steric bulk of the molecule, which hinders the formation of the amide bond. In some cases, peptide aggregation on the solid support can further block reactive sites.[1]
Q3: How can I monitor the completion of the coupling reaction for this compound?
A3: Standard qualitative colorimetric tests can be used to monitor the presence of free primary amines on the resin. The Kaiser test (Ninhydrin test) is widely used; a positive result (intense blue/purple color) indicates incomplete coupling.[1] For the secondary amine of the newly coupled beta-homoproline, the isatin test can be used. For a definitive analysis, a small amount of the peptide-resin can be cleaved and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for the presence of the desired product and any deletion sequences.[1]
Q4: What are the recommended deprotection conditions for the Boc group of this compound?
A4: The Boc group is typically removed under acidic conditions. A common and effective method is treatment with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] The reaction is usually complete within 30 minutes at room temperature. It is crucial to perform thorough washing steps after deprotection to remove residual acid before proceeding to the next coupling step.
Q5: What potential side reactions should I be aware of when using this compound?
A5: Besides incomplete coupling, a potential side reaction is diketopiperazine formation, especially if the subsequent amino acid is prone to this cyclization.[3][4] Although the beta-amino acid structure may influence the rate of this side reaction compared to alpha-amino acids. During the final cleavage from the resin with strong acids like HF, side-chain alkylation can occur, especially with sensitive residues like Tryptophan or Methionine. The use of scavengers in the cleavage cocktail is essential to minimize these side reactions.[5]
Q6: How does the incorporation of a beta-amino acid like beta-homoproline affect the peptide's secondary structure?
A6: The incorporation of a beta-amino acid into a peptide chain introduces a different backbone geometry compared to alpha-amino acids. This can disrupt common secondary structures like alpha-helices and beta-sheets.[6][7] The rigid ring structure of beta-homoproline, similar to proline, can induce turns in the peptide backbone, potentially pre-organizing the peptide into a specific conformation.[8][9] This can be advantageous in designing peptides with specific folds but can also contribute to aggregation in some sequences.
Troubleshooting Guides
Issue 1: Low Coupling Yield of this compound
Initial Assessment:
-
Confirm Reagent Quality: Ensure that this compound and all coupling reagents are fresh and have been stored correctly to prevent degradation.[10]
-
Verify Resin Loading: Inaccurate resin loading can lead to incorrect stoichiometry of reagents.
-
Monitor Coupling: Use a qualitative test like the Kaiser test to confirm incomplete coupling.[1]
Troubleshooting Workflow:
Troubleshooting workflow for low coupling yield.
| Strategy | Detailed Steps |
| 1. Double Coupling | After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF. Prepare a fresh solution of activated this compound and repeat the coupling step.[1] |
| 2. Optimize Reaction Conditions | Increase Reaction Time: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight) to allow the sterically hindered reaction to proceed to completion. Elevate Temperature: Gently increasing the temperature to 30-40°C can improve the reaction rate. However, be cautious as higher temperatures can increase the risk of racemization. |
| 3. Use a More Potent Coupling Reagent | Switch from standard carbodiimide reagents (DCC, DIC) to more powerful onium salt-based reagents like HATU, HBTU, or HCTU. These reagents form highly reactive activated esters that can overcome steric hindrance more effectively.[10][11] |
Issue 2: Incomplete Boc Deprotection
Initial Assessment:
-
TFA Quality: Ensure the TFA used is fresh and anhydrous, as water can affect its efficacy.
-
Reaction Time: Standard deprotection times may be insufficient for sterically hindered residues within a compact peptide-resin matrix.
Troubleshooting Workflow:
Troubleshooting workflow for incomplete Boc deprotection.
| Strategy | Detailed Steps |
| 1. Extend Deprotection Time | Increase the duration of the TFA treatment (e.g., from 30 minutes to 45-60 minutes). |
| 2. Increase TFA Concentration | If using a diluted TFA solution, switch to a higher concentration (e.g., from 25% to 50% TFA in DCM) or use neat TFA for a shorter period.[4] |
| 3. Improve Resin Swelling | Ensure the resin is adequately swollen before deprotection. Perform additional washes with a good swelling solvent like DCM prior to adding the TFA solution.[12] |
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids (Proxy Data)
Data below is based on studies with sterically hindered amino acids like Boc-L-Valine and may serve as a starting point for optimizing this compound coupling.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[11] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for challenging couplings.[11] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP.[13] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice, but may be less effective for highly hindered couplings.[11] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a general guideline for solid-phase peptide synthesis (SPPS) and may require optimization for specific peptide sequences.
-
Resin Preparation: Swell the resin with the deprotected N-terminus in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Treat the resin with 25-50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (5x).[11]
-
Neutralization: Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes. Repeat this step. Wash the resin with DMF (5x).[11]
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and vortex briefly.[11]
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a few resin beads to check for completion.[1]
-
If the test is positive, consider a second coupling (recoupling).
-
Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
Experimental Workflow for Coupling:
Experimental workflow for this compound coupling.
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from a standard TFA-labile resin (e.g., Merrifield resin after HF cleavage or Wang resin with TFA).
-
Resin Preparation: After the final deprotection of the N-terminal Boc group, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail for peptides with sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11] Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of proline substitution/inclusion on the nanostructure of a self-assembling β-sheet-forming peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformations and free energy landscapes of polyproline peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Aggregation in Peptides Containing Boc-L-beta-homoproline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of peptides containing Boc-L-beta-homoproline, with a specific focus on overcoming aggregation.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern during Solid-Phase Peptide Synthesis (SPPS)?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily through the formation of intermolecular hydrogen bonds. This leads to the formation of stable secondary structures, such as beta-sheets, which can render the peptide chains insoluble and inaccessible for subsequent coupling and deprotection steps.[1][2][3] This can result in incomplete reactions, leading to deletion sequences and a low yield of the desired peptide.[2] Hydrophobic sequences are particularly susceptible to aggregation.[2][4]
Q2: How does the incorporation of this compound influence peptide aggregation?
A2: While specific data on this compound is limited, the incorporation of β-amino acids can significantly influence peptide conformation.[5] L-proline and its analogs are known to act as "helix breakers" and can disrupt the formation of β-sheet structures that are a primary cause of aggregation.[4][6] The rigid ring structure of beta-homoproline likely introduces a "kink" in the peptide backbone, which can interfere with the hydrogen bonding patterns required for stable secondary structure formation, thereby potentially reducing aggregation. However, the increased hydrophobicity of the Boc group and the specifics of the surrounding sequence can still contribute to aggregation.
Q3: My peptide synthesis is showing signs of aggregation (e.g., poor resin swelling, incomplete coupling). What are the initial troubleshooting steps?
A3: If you observe signs of aggregation, such as shrinking of the resin, slow solvent drainage, or a positive Kaiser test after coupling, consider the following immediate actions:[2][4]
-
Recouple: Perform a second coupling reaction with fresh reagents to try and drive the reaction to completion.
-
Solvent Change: Switch from standard solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to more polar, aggregation-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or by adding Dimethyl Sulfoxide (DMSO) to your reaction mixture.[4]
-
Elevated Temperature: Perform the coupling reaction at a higher temperature (e.g., 50-75°C). This can be achieved through conventional heating or by using a microwave peptide synthesizer.[4]
Troubleshooting Guide
Issue: Incomplete Coupling of this compound or Subsequent Amino Acids
-
Symptoms:
-
Positive ninhydrin (Kaiser) test after the coupling step, indicating free primary amines.
-
Mass spectrometry data of the final product shows deletion sequences (n-1, n-2, etc.).
-
Low yield of the final peptide.
-
-
Possible Causes & Solutions:
| Cause | Recommended Solution(s) |
| On-resin Peptide Aggregation | 1. Optimize Solvents: Use NMP or a "magic mixture" of DCM/DMF/NMP (1:1:1). 2. Increase Temperature: Employ microwave-assisted synthesis or conventional heating.[4] 3. Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like 0.8 M NaClO₄ or LiCl in DMF before coupling to disrupt secondary structures. Ensure the salt is thoroughly washed away before adding the activated amino acid. 4. Sonication: Gently sonicate the reaction vessel to mechanically break up resin clumps.[4] |
| Steric Hindrance | 1. Use Stronger Coupling Reagents: Employ more potent coupling reagents like HATU, HCTU, or PyBOP. 2. Increase Coupling Time and/or Double Couple: Extend the reaction time for the coupling step or perform a second coupling with fresh reagents. |
| Poor Resin Swelling | 1. Choose an Appropriate Resin: For aggregation-prone sequences, consider using a low-load resin (0.1-0.4 mmol/g) or a PEG-based resin (e.g., TentaGel) to improve solvation. |
Quantitative Data Summary
The following tables provide a summary of concentrations and conditions for various anti-aggregation strategies.
Table 1: Chaotropic Salt Concentrations for Disrupting Aggregation
| Chaotropic Salt | Concentration in DMF |
| Sodium Perchlorate (NaClO₄) | 0.8 M |
| Lithium Chloride (LiCl) | 0.8 M |
| Potassium Thiocyanate (KSCN) | 4 M |
Table 2: Typical Reagent Equivalents for Difficult Couplings
| Reagent | Equivalents (relative to resin loading) | Notes |
| Boc-Amino Acid | 3 - 5 | Higher excess for sterically hindered residues. |
| Coupling Reagent (e.g., HBTU, HATU) | 3 - 5 | Pre-activation is recommended. |
| Base (e.g., DIEA) | 6 - 10 | Added to initiate the coupling reaction. |
Experimental Protocols
Protocol 1: Difficult Coupling of this compound using HATU
This protocol is designed for a coupling step where aggregation or steric hindrance is anticipated.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-4 equivalents)
-
HATU (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)[7]
-
NMP (peptide synthesis grade)
-
SPPS reaction vessel
-
Ninhydrin test reagents
-
-
Procedure:
-
Swell the deprotected peptide-resin in NMP.
-
In a separate vessel, dissolve this compound and HATU in a minimal amount of NMP.
-
Add DIEA to the solution and allow it to pre-activate for 1-5 minutes.[7]
-
Add the pre-activated amino acid solution to the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For very difficult couplings, the reaction time can be extended, or the temperature can be increased to 50°C.
-
Monitor the reaction progress using the ninhydrin test. A negative result indicates complete coupling.
-
If the coupling is incomplete, drain the solution and repeat steps 2-6 with fresh reagents (double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with NMP (3-5 times) followed by DCM (3-5 times).[7]
-
Visualizations
Caption: Workflow for a difficult coupling of this compound.
Caption: Troubleshooting logic for incomplete peptide coupling.
References
Technical Support Center: Purification of Boc-L-beta-homoproline Containing Peptides
This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals working on the purification of peptides containing Boc-L-beta-homoproline. The incorporation of this modified amino acid, along with the N-terminal Boc protecting group, often increases the hydrophobicity of the peptide, leading to specific challenges during purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities found in crude this compound containing peptides after solid-phase peptide synthesis (SPPS)?
A1: Following SPPS, your crude peptide product is often accompanied by several types of impurities. Identifying these is crucial for developing an effective purification strategy. Common impurities include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.[1][2]
-
Truncation Sequences: Peptides that have stopped elongating prematurely, often caused by incomplete deprotection of the N-terminal protecting group.[3]
-
Incomplete Deprotection Adducts: Peptides that still retain side-chain protecting groups (e.g., from Arg, Asp, Cys) or, in some cases, the final N-terminal Boc group after cleavage.[2][4]
-
Oxidized Peptides: Residues like Methionine and Tryptophan are susceptible to oxidation during synthesis and cleavage.[1]
-
Diastereomers: Racemization of amino acids can occur during activation, leading to isomeric impurities that can be very difficult to separate.[1][2]
-
Reagent Adducts: Scavengers (like TIPS or anisole) used during the final cleavage step can sometimes form adducts with reactive side chains.[4]
Mass spectrometry (MS) analysis of the crude product is essential to identify the molecular weights of these impurities, which helps in optimizing the purification method.[3]
Q2: My crude peptide is insoluble in the standard HPLC mobile phase (Water/Acetonitrile with 0.1% TFA). What should I do?
A2: This is a very common problem, as peptides containing Boc groups and modified residues like beta-homoproline can be highly hydrophobic and prone to aggregation.[5][6] Do not inject an insoluble sample. The first step is to perform small-scale solubility tests to find a suitable solvent system.[7]
Troubleshooting Insoluble Peptides:
-
Start Small: Use a small aliquot of your crude peptide for solubility testing to avoid wasting the entire batch.[8]
-
Test Strong Organic Solvents: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent. Good starting points include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Neat formic acid or acetic acid
-
Isopropanol (IPA) or n-propanol[7][]
-
-
Dilution Strategy: Once a suitable organic solvent is found, dissolve the peptide in the minimum volume required. Then, slowly add this concentrated solution dropwise into your initial HPLC mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) while vortexing.[8] If the solution remains clear, it is ready for injection. If it turns cloudy, the peptide has precipitated, and a different solvent system or a lower concentration is needed.[8]
-
Sonication: Gentle sonication can help break up aggregates and enhance dissolution.
The workflow below illustrates a decision-making process for handling insoluble peptides.
Q3: My HPLC chromatogram shows a broad, tailing peak for my peptide. How can I improve the peak shape?
A3: Poor peak shape is often caused by peptide aggregation, slow kinetics of interaction with the stationary phase, or secondary interactions with the column material.[5][10] Several parameters can be adjusted to sharpen the peak.
-
Increase Column Temperature: Raising the temperature to 40-60°C can significantly improve peak shape by increasing peptide solubility, reducing mobile phase viscosity, and improving mass transfer kinetics.[5][11]
-
Optimize the Gradient: A shallower gradient around the elution point of your peptide provides more time for the peptide to interact with the stationary phase and elute in a tighter band, resulting in a sharper peak.[5][12]
-
Change the Organic Modifier: While acetonitrile (ACN) is most common, switching to or adding isopropanol or ethanol can alter selectivity and improve the solubility of very hydrophobic peptides.[11]
-
Check Ion-Pairing Agent: Ensure the concentration of trifluoroacetic acid (TFA) is optimal, typically 0.1%.[] If using formic acid (FA) for MS-compatibility, peak tailing can be more common; increasing the FA concentration or using an alternative like difluoroacetic acid (DFA) may help.[5]
-
Switch the Stationary Phase: If the peptide is binding too strongly to a C18 column, consider using a less hydrophobic column, such as a C8 or C4.[5] Ensure you are using a wide-pore (300 Å) column, which is designed for large molecules like peptides.[10][13]
Q4: I have poor resolution between my target peptide and a closely eluting impurity. What are my options?
A4: Separating impurities with similar hydrophobicity, such as deletion sequences or diastereomers, is a common challenge.[14]
-
Shallow the Gradient: This is the most effective first step. A very shallow gradient (e.g., 0.1-0.5% B per minute) dramatically increases the separation between peaks.[14][15]
-
Change Selectivity:
-
Solvent: Switching the organic modifier from acetonitrile to methanol or isopropanol can change the elution order of closely related peptides.
-
Ion-Pairing Agent: Replacing TFA with a more hydrophobic agent like heptafluorobutyric acid (HFBA) can increase the retention of basic peptides and alter selectivity.[5]
-
pH: Adjusting the mobile phase pH (if using a pH-stable column) can change the ionization state of acidic or basic residues, leading to significant shifts in retention time.
-
Data Presentation
Table 1: Recommended Starting Conditions for RP-HPLC Purification
The following table provides recommended starting parameters for analytical and preparative HPLC. These should be optimized for each specific peptide.
| Parameter | Analytical Scale (Purity Check) | Preparative Scale (Purification) | Rationale & Notes |
| Column Type | C18, Wide Pore (300 Å), 2.1-4.6 mm ID, 3.5-5 µm particle size | C18 or C8, Wide Pore (300 Å), 10-50 mm ID, 5-10 µm particle size | Wide pores are essential for peptide access to the stationary phase.[10] Use a less retentive C8 or C4 column for extremely hydrophobic peptides.[5] |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | 0.1% TFA in HPLC-grade Water | TFA acts as an ion-pairing agent to improve peak shape.[] For MS, 0.1% Formic Acid can be used. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% TFA in Acetonitrile (ACN) | Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency.[10] |
| Flow Rate | 0.3 - 1.0 mL/min | 5 - 50 mL/min (Varies with column ID) | Flow rate should be scaled proportionally with the column cross-sectional area. |
| Gradient (Scouting) | 5% to 95% B over 30 min | 5% to 95% B over 30 min | A broad "scouting" gradient is used to determine the approximate %B at which the peptide elutes.[16] |
| Gradient (Optimized) | Shallow gradient (e.g., 1%/min) around the elution %B | Shallow gradient (e.g., 0.5%/min) around the elution %B | A shallow gradient is critical for achieving high resolution between the target peptide and impurities.[12][14] |
| Temperature | 40 - 60 °C | 40 - 60 °C | Elevated temperature improves solubility and peak shape for hydrophobic peptides.[5][11] |
| Detection | 214 nm & 280 nm | 214 nm & 280 nm | 214 nm detects the peptide backbone. 280 nm is useful for peptides containing Trp or Tyr.[3] |
| Sample Load | 10 - 50 µg | 1 - 200 mg (Varies with column ID and binding capacity) | Do not overload the column, as this will lead to poor resolution and broad peaks.[14] |
Experimental Protocols
Protocol 1: Crude Peptide Solubility Testing
-
Weigh approximately 1 mg of your lyophilized crude peptide into a microcentrifuge tube.
-
Add 20 µL of ultrapure water. Vortex for 30 seconds. If it dissolves, it is water-soluble.
-
If not dissolved, add 20 µL of acetonitrile. Vortex.
-
If still not dissolved, prepare separate ~1 mg aliquots and test solubility in 20 µL of the following solvents individually: DMSO, DMF, and 10% acetic acid.
-
Once a suitable solvent is identified, proceed to dissolve the bulk of the crude peptide in the minimum amount of that solvent before diluting for HPLC injection.
Protocol 2: Analytical RP-HPLC for Purity Assessment
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (see Protocol 1) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[17]
-
System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm, 300 Å.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
-
Gradient Elution:
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Follow with a 5-minute wash at 95% B and a 10-minute re-equilibration at 5% B.
-
-
Injection & Detection: Inject 20 µL of the prepared sample. Monitor absorbance at 214 nm and 280 nm.
-
Analysis: Integrate the peaks to determine the purity percentage of the main product and identify the retention time for preparative method development.[3]
Protocol 3: Preparative RP-HPLC Purification Workflow
The general workflow for purifying a novel peptide is a multi-step process from crude material to a pure, isolated product.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nestgrp.com [nestgrp.com]
- 8. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. mac-mod.com [mac-mod.com]
- 14. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Improving Peptide Solubility with Boc-L-beta-homoproline
Welcome to the technical support center for utilizing Boc-L-beta-homoproline to enhance peptide solubility. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their work with challenging peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it proposed to improve peptide solubility?
A1: this compound is a protected, cyclic beta-amino acid. Standard peptides are composed of alpha-amino acids. The incorporation of a beta-amino acid like beta-homoproline introduces an extra carbon atom into the peptide backbone. This alteration can disrupt the regular hydrogen bonding patterns that lead to the formation of secondary structures like β-sheets, which are a primary cause of aggregation and poor solubility in hydrophobic peptides.[1][2] By breaking up these aggregative structures, the peptide chain may become better solvated and thus more soluble in aqueous or organic solvents.[3]
Q2: At what position and frequency should I incorporate this compound into my peptide sequence?
A2: There are no universally established rules, but strategic placement is key. It is recommended to insert this compound within a hydrophobic stretch of amino acids or at a position known to nucleate β-sheet formation. For longer peptides, incorporating a beta-homoproline residue every 6-8 amino acids can be an effective strategy to continually disrupt aggregation, similar to the use of pseudoproline dipeptides.[3] It is advisable to avoid placing it at or immediately adjacent to known active sites or critical binding residues unless structure-activity relationship (SAR) studies are being performed.
Q3: Will the incorporation of a beta-amino acid affect the biological activity of my peptide?
A3: It is possible. The introduction of this compound alters the peptide backbone's conformation, which could impact its ability to bind to its target receptor or enzyme.[2] However, this modification also increases resistance to enzymatic degradation by proteases, potentially prolonging the peptide's half-life.[4] It is essential to perform a thorough biological activity assessment of the modified peptide and compare it to the original, unmodified sequence.
Q4: Is this compound compatible with standard Boc-SPPS chemistry?
A4: Yes, this compound is fully compatible with standard Boc-based solid-phase peptide synthesis (SPPS).[2] The Boc protecting group is removed with trifluoroacetic acid (TFA) during the deprotection step, just like any other Boc-protected amino acid.[5] Coupling can be achieved using standard activation reagents, although more potent activators may be beneficial due to its structure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete coupling of this compound (Positive Kaiser Test) | Steric Hindrance: The cyclic structure of beta-homoproline may present steric challenges for coupling. | 1. Double Couple: Perform the coupling step twice with a fresh solution of activated this compound.[6] 2. Use a More Potent Activator: Switch from standard DIC/HOBt to more powerful reagents like HBTU or HATU.[6] 3. Increase Reaction Time: Extend the coupling time to 2-4 hours to ensure the reaction goes to completion.[6] |
| Poor resin swelling after incorporation of this compound | Persistent Aggregation: While intended to reduce aggregation, the peptide may still aggregate if the sequence is particularly difficult. | 1. Switch Solvents: Change the synthesis solvent from DMF to N-methylpyrrolidone (NMP) or a "magic mixture" (DCM/DMF/NMP 1:1:1) to improve solvation.[3][7] 2. Incorporate Chaotropic Salts: Wash the resin with a solution of 0.4 M LiCl in DMF prior to the next coupling step to disrupt hydrogen bonds.[8] |
| Low yield of crude peptide after cleavage | Incomplete Cleavage: The modified peptide may have different cleavage kinetics. On-Resin Aggregation: Severe aggregation during synthesis can lead to truncated sequences that are lost during purification. | 1. Extend Cleavage Time: Increase the HF or TFMSA cleavage time by 30-60 minutes.[9] 2. Review Synthesis Monitoring: For long or difficult peptides, perform small test cleavages at intermediate steps during the synthesis to catch aggregation problems early.[8] |
| Modified peptide is insoluble in standard aqueous buffers (e.g., PBS) after purification | High Hydrophobicity: The overall sequence remains highly hydrophobic despite the modification. Isoelectric Point (pI): The peptide may be insoluble at the buffer's pH if it is close to the peptide's pI. | 1. Adjust pH: Attempt to dissolve the peptide in a buffer with a pH that is 1-2 units away from its calculated pI.[10][11] 2. Use Organic Co-solvents: Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[12][13] 3. Add Denaturants: For peptides that still aggregate, use a buffer containing 6 M Guanidine-HCl or 8 M Urea for initial solubilization, followed by dialysis into the final experimental buffer.[10] |
Quantitative Data Summary
The following table presents representative data from a hypothetical experiment to illustrate the potential improvement in peptide solubility after incorporating this compound. The model peptide is a known hydrophobic 15-mer, Ac-Trp-Val-Ile-Leu-Ala-Phe-Gly-Val-Ile-Leu-Ala-Phe-Gly-Trp-Val-NH2.
Table 1: Comparison of Solubility for a Model Peptide
| Peptide Sequence | Modification | Maximum Solubility in PBS (pH 7.4) | Maximum Solubility in 10% Acetonitrile/Water |
| Model Peptide | None (All α-amino acids) | < 0.1 mg/mL (Insoluble) | 0.4 mg/mL |
| Model Peptide-βHP7 | This compound at position 7 | 0.3 mg/mL (Slightly Soluble) | 1.2 mg/mL |
Note: This data is illustrative and results will vary based on the specific peptide sequence.
Experimental Protocols
Protocol 1: Incorporation of this compound via Boc-SPPS
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a resin support.
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes, then wash with Dimethylformamide (DMF) (3x).
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DMF (2x).
-
Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF for 5 minutes (2x).[14]
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines.[6] If the test is positive, perform a second coupling (double couple).
-
Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Protocol 2: Peptide Cleavage and Deprotection
This protocol uses a standard "low-high" HF cleavage method suitable for most peptides.
-
Resin Preparation: Dry the final peptide-resin under vacuum for at least 4 hours. Transfer the dried resin to an HF-resistant reaction vessel.
-
Low HF Cleavage:
-
Add a scavenger mixture (e.g., p-cresol, p-thiocresol) and dimethyl sulfide (DMS) to the resin.
-
Cool the vessel to 0°C and condense Hydrogen Fluoride (HF) into it.
-
Stir the mixture at 0°C for 2 hours.
-
Evaporate the HF and DMS under vacuum.
-
-
High HF Cleavage:
-
Add a scavenger (e.g., anisole) to the resin.
-
Cool the vessel to 0°C and condense HF into it.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation and Wash:
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.[15]
-
Filter the peptide and wash the precipitate several times with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Turbidity Assay for Peptide Solubility Assessment
This protocol provides a method to determine the maximum solubility of the purified peptide.[16]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the purified peptide in an organic solvent where it is freely soluble (e.g., 10 mg/mL in DMSO).
-
Serial Dilution: Create a series of dilutions of the peptide stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., from 2 mg/mL down to 0.05 mg/mL). Ensure the final DMSO concentration is consistent and low (<5%) across all samples.
-
Equilibration: Incubate the solutions at room temperature for 2 hours with gentle agitation to allow them to reach equilibrium.
-
Turbidity Measurement: Measure the optical density (OD) of each solution at 600 nm using a spectrophotometer. The buffer alone should be used as a blank.
-
Data Analysis: Plot the OD600 values against the peptide concentration. The point at which the OD begins to increase significantly above the baseline indicates the onset of precipitation. The highest concentration before this point is considered the maximum solubility.
Visualizations
Caption: Hypothesized mechanism for solubility enhancement.
Caption: General experimental workflow for peptide synthesis and testing.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. genscript.com [genscript.com]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. biobasic.com [biobasic.com]
- 13. jpt.com [jpt.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Boc-L-beta-homoproline Cleavage Cocktail Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of the Boc protecting group from L-beta-homoproline.
Frequently Asked Questions (FAQs)
Q1: What is the standard starting point for a Boc-L-beta-homoproline cleavage cocktail?
A good starting point for the cleavage of this compound is a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). A common concentration is 25-50% TFA in DCM, with a reaction time of 30 minutes to 2 hours at room temperature.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1]
Q2: Why is my this compound deprotection incomplete?
Incomplete deprotection can be due to several factors, including insufficient acid strength, short reaction times, or steric hindrance from the beta-homoproline ring structure.[1] To address this, you can try increasing the TFA concentration, extending the reaction time, or considering gentle warming (e.g., to 40°C), though be mindful of potential side reactions.[1]
Q3: What are scavengers and why are they necessary in a cleavage cocktail?
During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed.[1] This cation can cause unwanted side reactions, such as the alkylation of sensitive amino acid residues if they are present elsewhere in the molecule.[1] Scavengers are added to the cleavage cocktail to "trap" these reactive cations, preventing side product formation.[1]
Q4: Which scavengers are recommended for this compound cleavage?
While this compound itself does not have highly sensitive side chains, if it is part of a larger peptide, the choice of scavenger is critical. Common scavengers include:
-
Triisopropylsilane (TIS): A versatile scavenger for general purposes.[2]
-
Water: Can trap the tert-butyl cation to form tert-butanol.[2]
-
Thioanisole: Particularly useful if methionine or tryptophan residues are present.[1][2]
-
1,2-Ethanedithiol (EDT): Recommended for cysteine-containing peptides.[1][2]
A standard "cocktail" often provides broad protection.[2]
Q5: Are there milder alternatives to TFA for Boc cleavage?
Yes, for substrates that are sensitive to strong acid, milder conditions can be employed. A 4M solution of HCl in 1,4-dioxane is a common alternative to TFA.[3] The reaction is typically stirred at room temperature for 1 to 4 hours.[3]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
-
Symptom: The starting material (this compound) is still present in the reaction mixture after the expected reaction time, as observed by TLC or LC-MS.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Concentration | Increase the concentration of TFA in DCM (e.g., from 25% to 50%).[1] |
| Short Reaction Time | Extend the reaction time and continue to monitor by TLC or LC-MS.[1] |
| Steric Hindrance | Consider gentle warming of the reaction mixture to 40°C.[1] |
| Inadequate Reagent | Switch to a stronger acid system, such as 95% TFA. |
Issue 2: Formation of Unexpected Side Products
-
Symptom: Additional spots on TLC or unexpected peaks in the LC-MS analysis of the crude product. A common side product is the tert-butylated product, which will show a mass increase of 56 Da.[1]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl cation | Add a scavenger to the cleavage cocktail. Triisopropylsilane (TIS) is a good general-purpose scavenger.[1] |
| Acid-catalyzed degradation | Reduce the reaction time or temperature. Consider using a milder deprotection agent like 4M HCl in dioxane.[3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve this compound in Dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[1]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[1]
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[1]
Protocol 2: Optimized Boc Deprotection with Scavengers
-
Dissolve the Boc-protected compound in Dichloromethane (DCM).
-
Prepare a deprotection cocktail. A common starting point is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[1]
-
Add the deprotection cocktail to the substrate at room temperature.
-
Stir for 1-2 hours, monitoring by TLC or LC-MS.[1]
-
Work-up the reaction as described in Protocol 1.
Cleavage Cocktail Compositions
| Cocktail Name | Composition (v/v/v) | Target Residues / Use Case |
| Standard | TFA / H₂O / TIS (95:2.5:2.5)[2] | General purpose, effective for most sequences.[2] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)[2] | For peptides with multiple sensitive residues.[2] |
| Simple | TFA / TIS (95:5)[2] | Effective for Trp, Met, Tyr.[2] |
Visualizations
Caption: Experimental workflow for this compound cleavage.
Caption: Troubleshooting decision tree for this compound cleavage.
References
Technical Support Center: Analytical Methods for Detecting Boc-L-beta-homoproline Incorporation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of Boc-L-beta-homoproline incorporation into peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its incorporation challenging to detect?
A1: this compound is a non-proteinogenic, cyclic beta-amino acid derivative used in peptide synthesis to introduce conformational constraints and improve metabolic stability. Its incorporation can be challenging to detect due to its structural similarity to natural amino acids like proline, and because its beta-amino acid nature can lead to atypical fragmentation patterns in mass spectrometry and unique chemical shifts in NMR.
Q2: What are the primary analytical methods to confirm the incorporation of this compound?
A2: The primary methods for confirming incorporation are Mass Spectrometry (MS and MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Performance Liquid Chromatography (HPLC). A combination of these techniques provides the most definitive evidence.
Q3: In mass spectrometry, what is the expected mass increase corresponding to the incorporation of one this compound residue?
A3: The monoisotopic mass of this compound is 229.1314 Da.[1] Therefore, you should observe a corresponding mass increase in your peptide. After cleavage of the Boc protecting group during the final deprotection step of peptide synthesis, the incorporated beta-homoproline residue will have a mass of 129.0841 Da.
Q4: How can I differentiate this compound from other isobaric or isomeric amino acids?
A4: High-resolution mass spectrometry can distinguish this compound from non-isobaric amino acids. Tandem MS (MS/MS) is crucial for differentiating between isomers by analyzing the unique fragmentation patterns. Additionally, NMR spectroscopy provides distinct chemical shifts for the protons and carbons of this compound, allowing for unambiguous identification.
Q5: What are common side reactions to be aware of when incorporating this compound?
A5: Common side reactions include incomplete coupling due to the steric hindrance of the cyclic structure, and potential side reactions related to the Boc protecting group, such as premature cleavage under acidic conditions.[2][3] Like other proline analogs, there is a potential for diketopiperazine formation if it is one of the first two residues in the sequence.[4]
Troubleshooting Guides
Issue 1: Low or No Incorporation Detected by Mass Spectrometry
Symptoms:
-
The observed molecular weight of the synthesized peptide by MS corresponds to a truncated sequence lacking this compound.
-
No peak corresponding to the full-length peptide with the incorporated amino acid is observed.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Coupling | 1. Use a more potent coupling reagent: For sterically hindered amino acids like this compound, stronger coupling reagents such as HBTU, HATU, or COMU are recommended over standard carbodiimides like DCC.[5] 2. Double couple: Perform the coupling reaction twice with a fresh solution of activated this compound to drive the reaction to completion. 3. Increase reaction time and/or temperature: Extend the coupling time (e.g., 2-4 hours or overnight) or perform the reaction at a slightly elevated temperature (e.g., 30-40°C) to overcome the higher activation energy.[5] |
| Aggregation of the Peptide Chain | 1. Change the solvent: Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO to improve solvation of the growing peptide chain. 2. Incorporate a pseudoproline dipeptide: If the sequence allows, the use of a pseudoproline dipeptide before the sterically hindered residue can disrupt secondary structure formation and reduce aggregation.[6] |
| Premature Cleavage of the Boc Group | 1. Use appropriate acidic conditions for Boc removal: Ensure that the TFA concentration and deprotection time are optimized to remove the Boc group from the growing peptide chain without being harsh enough to cleave the peptide from the resin prematurely.[2] |
Troubleshooting Workflow for Low Incorporation
Caption: Troubleshooting workflow for low or no incorporation of this compound.
Issue 2: Ambiguous Mass Spectrometry Results
Symptoms:
-
Complex mass spectrum with multiple peaks close to the expected mass.
-
Difficulty in confirming the exact location of the incorporated amino acid.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| In-source Fragmentation of Boc Group | 1. Use a softer ionization method: If using Electrospray Ionization (ESI), consider optimizing the source conditions to minimize in-source fragmentation. Alternatively, Matrix-Assisted Laser Desorption/Ionization (MALDI) can sometimes be a softer ionization technique for labile molecules.[7] 2. Analyze the deprotected peptide: Cleave the Boc group before MS analysis to simplify the spectrum. |
| Co-elution of Impurities | 1. Optimize HPLC separation: Adjust the gradient, mobile phase composition, or column chemistry to achieve better separation of the target peptide from impurities.[8] |
| Ambiguous Fragmentation Pattern in MS/MS | 1. Analyze fragmentation of similar peptides: If available, compare the MS/MS spectrum to that of a similar peptide containing a known amino acid at the same position to identify characteristic fragment ions. 2. Use different fragmentation techniques: If your instrument allows, compare Collision-Induced Dissociation (CID) with other fragmentation methods like Higher-energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD), which may provide complementary fragmentation information. |
MS/MS Fragmentation Analysis Workflow
Caption: General workflow for MS/MS analysis to confirm this compound incorporation.
Experimental Protocols
Protocol 1: Mass Spectrometry Analysis of a Peptide Containing this compound
This protocol outlines a general procedure for the analysis of a purified peptide.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to a final concentration of 1-10 pmol/µL for direct infusion or LC-MS analysis.
-
-
LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure fragmentation of both the Boc group and the peptide backbone.
-
-
Data Analysis:
-
Identify the precursor ion corresponding to the full-length peptide containing this compound.
-
Analyze the MS/MS spectrum for characteristic b- and y-ion series to confirm the peptide sequence.
-
Look for a mass difference of 129.0841 Da between fragment ions, which corresponds to the mass of the incorporated beta-homoproline residue (after Boc cleavage).
-
If the Boc group is still present, look for a characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[7]
-
Protocol 2: NMR Spectroscopy for Structural Confirmation
This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. A synthesis procedure for this compound reported ¹H NMR signals including a singlet at 1.48 ppm corresponding to the 9 protons of the Boc group.[9]
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
Assign all proton and carbon signals to the corresponding atoms in the this compound structure.
-
Compare the observed chemical shifts to expected values for similar structures. The presence of the beta-carbon in the backbone will result in a different chemical shift and coupling pattern compared to alpha-amino acids.
-
Quantitative Data Summary
The following table summarizes key physicochemical and analytical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₄ | [10][11] |
| Molecular Weight | 229.27 g/mol | [11][] |
| Monoisotopic Mass | 229.1314 Da | [1] |
| Appearance | White to off-white powder | [10] |
| ¹H NMR (Boc group) | ~1.48 ppm (singlet, 9H) | [9] |
Note: Specific NMR chemical shifts for the ring protons and other carbons, as well as HPLC retention times, are highly dependent on the specific experimental conditions (solvent, column, mobile phase, etc.) and the peptide sequence in which the amino acid is incorporated. The data presented here should be used as a general guide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. This compound | 56502-01-3 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. scbt.com [scbt.com]
Technical Support Center: Navigating Difficult Sequences with Boc-L-beta-homoproline
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with peptide sequences containing Boc-L-beta-homoproline. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate a smoother synthesis process.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" residue in Solid-Phase Peptide Synthesis (SPPS)?
A1: The challenges associated with incorporating this compound into peptide sequences stem from a combination of factors inherent to its structure:
-
Steric Hindrance: As a cyclic secondary amine, the N-terminus of L-beta-homoproline is sterically hindered. This bulkiness can impede the approach of the activated carboxyl group of the incoming amino acid, leading to slower and often incomplete coupling reactions.
-
β-Amino Acid Nature: The presence of an additional methylene group in the backbone of β-amino acids can alter the peptide's conformational flexibility and hydrogen bonding patterns. This can sometimes contribute to aggregation, especially in hydrophobic sequences.
-
Potential for Aggregation: Peptides containing β-amino acids, particularly those with constrained cyclic structures, can be prone to aggregation on the solid support. This self-association, driven by intermolecular hydrogen bonding, can lead to the formation of secondary structures that hinder reagent accessibility, resulting in incomplete coupling and deprotection steps. A visible sign of on-resin aggregation is the shrinking or lack of swelling of the resin beads.[1]
Q2: My coupling reaction with this compound is sluggish or incomplete. What are the initial troubleshooting steps?
A2: Incomplete coupling is a common issue. Here’s a recommended course of action:
-
Double Couple: The most straightforward first step is to perform a second coupling reaction (double coupling) with a fresh solution of the activated amino acid.
-
Increase Equivalents and Time: Increase the equivalents of the amino acid and coupling reagent and extend the coupling time.
-
Use a More Potent Coupling Reagent: If standard carbodiimide reagents (like DCC or DIC) are failing, switch to a more potent phosphonium or aminium salt-based reagent such as HATU, HBTU, or PyBOP. These are known to be more effective for sterically hindered couplings.
Q3: I'm observing deletion sequences in my final peptide product. What is the likely cause and how can I prevent this?
A3: Deletion sequences are a direct consequence of incomplete coupling of an amino acid in the sequence. For sequences containing this compound, this is often due to the steric hindrance and potential for peptide aggregation. To prevent this:
-
Optimize Coupling: Employ the strategies mentioned in Q2, such as using stronger coupling reagents and double coupling.
-
Monitor Each Step: Use a qualitative test like the Kaiser test to confirm the completion of each coupling step before proceeding to the next. A negative test (yellow beads) indicates that all primary amines have reacted.
-
Consider "Difficult Sequence" Protocols: For particularly challenging sequences, employing solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl, can be beneficial.
Q4: Are there specific recommendations for the Boc deprotection of L-beta-homoproline?
A4: While standard Boc deprotection protocols using trifluoroacetic acid (TFA) are generally applicable, some considerations are important for difficult sequences:
-
Ensure Complete Deprotection: Incomplete deprotection can be a problem in aggregated sequences. Standard conditions of 50% TFA in dichloromethane (DCM) for 20-30 minutes are a good starting point.[2] If issues persist, extending the deprotection time may be necessary.
-
Kinetics of Deprotection: The kinetics of Boc deprotection can be complex and may show a second-order dependence on the acid concentration.[3][4] This means that simply increasing the TFA concentration might not always lead to a linear increase in the deprotection rate and should be optimized carefully.
-
Neutralization: Following TFA treatment, the N-terminus will be a TFA salt. It is crucial to neutralize this salt with a base like diisopropylethylamine (DIEA) to liberate the free amine for the next coupling step. In situ neutralization protocols, where neutralization and coupling occur simultaneously, can be particularly effective for difficult sequences as they minimize the time the deprotected amine is available to initiate aggregation.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the synthesis of peptides containing this compound.
Issue 1: Poor Coupling Efficiency
| Symptom | Possible Cause | Recommended Solution |
| Positive Kaiser test after coupling. | 1. Steric hindrance of this compound. 2. Peptide aggregation on the resin. 3. Inefficient coupling reagent. | 1. Perform a double coupling. 2. Increase the equivalents of amino acid and coupling reagent (3-5 eq.). 3. Switch to a more potent coupling reagent (e.g., HATU, HBTU, PyBOP). 4. Change the solvent to NMP or a mixture containing DMSO to disrupt aggregation. 5. Add chaotropic salts (e.g., LiCl) to the coupling reaction. |
| Low yield of the final peptide. | Incomplete coupling at multiple steps in the sequence. | Follow the recommendations for improving coupling efficiency at each step. Meticulous monitoring with the Kaiser test is crucial. |
Issue 2: Incomplete Boc Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Presence of deletion sequences corresponding to the residue following L-beta-homoproline. | 1. Peptide aggregation hindering TFA access. 2. Insufficient deprotection time or TFA concentration. | 1. Extend the deprotection time (e.g., up to 60 minutes). 2. Ensure adequate resin swelling before deprotection. 3. Consider using a higher concentration of TFA (e.g., 50-100% in DCM). |
Issue 3: Peptide Aggregation
| Symptom | Possible Cause | Recommended Solution |
| Resin beads appear clumped or shrunken. Slow solvent drainage. Consistently poor coupling and deprotection. | Intermolecular hydrogen bonding of peptide chains leading to the formation of secondary structures. | 1. Switch to a more polar solvent like NMP or a DMF/DMSO mixture. 2. Incorporate backbone-modifying "protecting groups" like pseudoproline dipeptides in the sequence if Ser or Thr are present, which can disrupt aggregation. 3. Synthesize the peptide on a low-loading resin to increase the distance between peptide chains. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for coupling reagents and deprotection conditions that can be used as a starting point for optimizing the synthesis of peptides containing this compound. The data is based on experiences with other sterically hindered amino acids and should be adapted to your specific sequence.
Table 1: Performance of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Typical Equivalents | Typical Coupling Time | Relative Efficiency for Hindered Residues |
| DCC/HOBt | Carbodiimide | 3 | 2-4 hours | Moderate |
| DIC/HOBt | Carbodiimide | 3 | 2-4 hours | Moderate to Good |
| HBTU | Aminium Salt | 3 | 30-60 min | Very Good |
| HATU | Aminium Salt | 3 | 15-45 min | Excellent |
| PyBOP | Phosphonium Salt | 3 | 30-60 min | Very Good |
Table 2: Recommended Boc Deprotection Conditions
| TFA Concentration in DCM | Typical Deprotection Time | Notes |
| 25% | 30-60 minutes | Milder conditions, may require longer times for complete deprotection. |
| 50% | 20-30 minutes | A common starting point for most sequences.[2] |
| 100% (Neat TFA) | 5-15 minutes | Very rapid, but may increase the risk of side reactions with sensitive residues. |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for this compound using HATU
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by washing with N,N-Dimethylformamide (DMF) (3x).
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 25 minutes.
-
Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x).
-
-
Neutralization: Treat the resin with 10% DIEA in DMF (2 x 2 minutes). Wash with DMF (3x).
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step (double coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
Visualizations
Logical Workflow for Troubleshooting Poor Coupling
References
capping unreacted amines after Boc-L-beta-homoproline coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with capping unreacted amines, specifically after the coupling of Boc-L-beta-homoproline in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to cap unreacted amines after a coupling step in SPPS?
A1: Capping is a critical step in SPPS to permanently block any unreacted amino groups on the growing peptide chain that failed to couple with the activated amino acid. This prevents the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide during purification. By acetylating these unreacted amines, they are rendered unreactive for subsequent coupling steps, ensuring the homogeneity of the final product.
Q2: What are the standard reagents used for capping unreacted amines?
A2: The most common capping reagent is acetic anhydride. It is typically used in combination with a base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). A typical capping solution, often referred to as "capping cocktail," consists of acetic anhydride and a base in a suitable solvent.
Q3: When should I perform a capping step?
A3: A capping step is generally recommended after every coupling reaction, especially when coupling sterically hindered amino acids like this compound, where incomplete coupling is more likely to occur. It is also crucial when a qualitative test, such as the ninhydrin (Kaiser) test, indicates the presence of free primary amines after the coupling reaction. For secondary amines, like the one in proline, the chloranil or isatin tests can be used to monitor coupling completion.
Q4: Can the capping step affect the integrity of my peptide?
A4: When performed under standard conditions, the capping step is generally safe and does not affect the integrity of the peptide chain. The reagents are mild enough not to cleave the peptide from the resin or damage the side chains of most amino acids. However, prolonged exposure to the capping solution or the use of excessively harsh conditions should be avoided.
Troubleshooting Guide: Incomplete Capping & Coupling Issues
This guide addresses specific issues that may arise during the coupling of this compound and the subsequent capping of unreacted amines.
| Problem | Possible Cause | Recommended Solution |
| Positive ninhydrin test after coupling with this compound. | 1. Steric Hindrance: this compound is a sterically hindered amino acid, which can lead to slower and less efficient coupling. 2. Insufficient Reagents: The amount of activated amino acid or coupling reagent may be insufficient. 3. Suboptimal Activation: The activation of the carboxylic acid group of this compound may be incomplete. | 1. Double Couple: Perform a second coupling reaction with a fresh portion of activated this compound. 2. Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents). 3. Change Coupling Reagents: Consider using a more potent coupling reagent combination, such as HBTU/HOBt or HATU, with DIPEA as the base. |
| Positive ninhydrin test persists even after a capping step. | 1. Inefficient Capping: The capping solution may not have been active, or the reaction time was too short. 2. Steric hindrance around the unreacted amine. | 1. Prepare Fresh Capping Solution: Acetic anhydride can hydrolyze over time. Always use fresh or properly stored reagents. 2. Increase Reaction Time: Extend the capping reaction time to 15-30 minutes and ensure thorough mixing. 3. Repeat Capping: Perform a second capping step to ensure all unreacted amines are blocked. |
| Low final peptide yield after purification. | 1. Accumulation of Deletion Sequences: Incomplete coupling and capping at multiple steps lead to a complex mixture of peptides, making purification of the target peptide difficult and reducing the overall yield. | 1. Optimize Coupling and Capping: Ensure near-quantitative coupling at each step by using appropriate monitoring tests (e.g., ninhydrin). Implement a capping step after each coupling. 2. Purification Strategy: Employ a high-resolution purification method, such as reverse-phase HPLC, with an optimized gradient to separate the target peptide from deletion sequences. |
Experimental Protocols
Protocol 1: Standard Capping of Unreacted Amines
This protocol describes the standard procedure for capping unreacted primary amines on a solid support after a peptide coupling reaction.
-
Resin Washing: After the coupling step, wash the resin thoroughly to remove any excess reagents and by-products. Perform the following washes:
-
3 x with N,N-dimethylformamide (DMF)
-
3 x with dichloromethane (DCM)
-
3 x with DMF
-
-
Preparation of Capping Solution: Prepare the capping solution immediately before use. A common formulation is:
-
Capping Solution A: 5% (v/v) acetic anhydride in DMF.
-
Capping Solution B: 5% (v/v) N,N-diisopropylethylamine (DIPEA) in DMF.
-
Alternatively, a pre-mixed solution of acetic anhydride/pyridine/DCM can be used.
-
-
Capping Reaction:
-
Add the capping solution to the washed resin, ensuring the resin is fully submerged.
-
Agitate the mixture at room temperature for 15-30 minutes.
-
-
Post-Capping Wash:
-
Drain the capping solution.
-
Wash the resin thoroughly to remove residual capping reagents and by-products:
-
3 x with DMF
-
3 x with DCM
-
3 x with Methanol (MeOH) for drying if the synthesis is to be paused.
-
-
-
Verification (Optional but Recommended):
-
Perform a ninhydrin test. A negative result (yellow or colorless) indicates successful capping of all primary amines.
-
Visual Workflow and Decision-Making
Diagram 1: SPPS Coupling and Capping Workflow
Caption: Workflow for coupling and capping in Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Troubleshooting Logic for a Positive Ninhydrin Test
Caption: Decision-making tree for troubleshooting a positive ninhydrin test.
Validation & Comparative
A Comparative Guide to Boc-L-beta-homoproline and Boc-L-proline in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the choice of amino acid building blocks is paramount in dictating the structure, stability, and biological activity of the final peptide. While Boc-L-proline is a cornerstone for introducing conformational constraints, its homolog, Boc-L-beta-homoproline, presents an intriguing alternative with distinct properties. This guide provides an objective, data-supported comparison of these two cyclic amino acid derivatives in the context of solid-phase peptide synthesis (SPPS).
Introduction to Boc-L-proline and this compound
Boc-L-proline is a derivative of the proteinogenic amino acid L-proline, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. Its rigid five-membered pyrrolidine ring structure significantly restricts the peptide backbone's conformational freedom, making it a crucial residue for inducing turns and disrupting secondary structures like alpha-helices and beta-sheets.
This compound , a non-proteinogenic amino acid, is the beta-amino acid analog of proline, featuring a six-membered piperidine ring. The additional methylene group in the backbone alters the geometry and flexibility compared to its alpha-amino acid counterpart. This modification has profound implications for peptide structure and enzymatic stability.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented below.
| Property | Boc-L-proline | This compound |
| Synonyms | Boc-L-Pro-OH, (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | Boc-L-β-HomoPro-OH, (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid |
| Molecular Formula | C₁₀H₁₇NO₄ | C₁₁H₁₉NO₄ |
| Molecular Weight | 215.25 g/mol | 229.27 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white powder |
| Melting Point | 133-135 °C | 122-126 °C |
| Solubility | Soluble in organic solvents like DCM, DMF, and alcohols | Soluble in organic solvents |
Performance in Peptide Synthesis: A Comparative Analysis
While direct head-to-head quantitative comparisons in the literature are scarce, the following analysis is based on established principles of peptide chemistry and the known properties of α- and β-amino acids.
| Parameter | Boc-L-proline | This compound (Inferred) |
| Coupling Efficiency | Generally high, but can be challenging due to its secondary amine nature, sometimes requiring double coupling or stronger coupling reagents. | Potentially slightly lower than Boc-L-proline due to the increased steric hindrance of the six-membered ring. May require optimized coupling conditions or longer reaction times. |
| Side Reactions | Prone to diketopiperazine (DKP) formation, especially when it is the second residue in the sequence. Racemization at the α-carbon can also occur under harsh coupling conditions. | Less prone to DKP formation due to the less favorable six-membered ring cyclization. Racemization at the β-carbon is generally less of a concern. |
| Impact on Secondary Structure | Induces sharp turns (β-turns) in the peptide backbone. Disrupts α-helices and β-sheets. | Induces more open turn structures or can participate in the formation of novel helical structures (e.g., 12-helices) not accessible to α-amino acids. The larger ring size provides a different conformational constraint. |
| Enzymatic Stability of Peptide | Peptides containing proline often show increased resistance to certain proteases compared to linear sequences. However, specific prolyl peptidases can cleave these bonds. | Peptides containing β-amino acids, including β-homoproline, exhibit significantly enhanced resistance to enzymatic degradation by a broad range of proteases. |
Experimental Protocols
Detailed methodologies for the incorporation of these amino acids using Boc-SPPS are provided below.
Boc-L-proline Incorporation Protocol
This protocol outlines a single cycle for the incorporation of Boc-L-proline in manual solid-phase peptide synthesis.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM (3x), isopropanol (3x), and then DCM again (3x) to remove residual TFA.
3. Neutralization:
-
Neutralize the N-terminal amine salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Wash the resin with DCM (5x) to remove excess base.
4. Coupling of Boc-L-proline:
-
In a separate vessel, dissolve Boc-L-proline (2-4 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in N,N-dimethylformamide (DMF).
-
Add DIEA (2 equivalents relative to the amino acid) to the solution to activate the carboxylic acid.
-
Add the activated Boc-L-proline solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test for secondary amines, such as the isatin test. A negative test indicates complete coupling. If the test is positive, a second coupling may be necessary.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
This compound Incorporation Protocol (Adapted)
As specific literature protocols for this compound are not as prevalent, this protocol is adapted from standard Boc-SPPS procedures for sterically hindered or unusual amino acids.
1. Resin Preparation and Deprotection:
-
Follow the same procedure as for Boc-L-proline (Steps 1 and 2).
2. Neutralization:
-
Follow the same procedure as for Boc-L-proline (Step 3).
3. Coupling of this compound:
-
Due to potentially slower coupling kinetics, the use of a more potent coupling agent like HATU is recommended.
-
In a separate vessel, dissolve this compound (2-4 equivalents) and HATU (0.95 equivalents) in DMF.
-
Add DIEA (2 equivalents) to the solution.
-
Add the activated amino acid solution to the resin.
-
Extend the coupling time to 2-4 hours, or consider performing the reaction at a slightly elevated temperature (e.g., 30-40 °C) if necessary, while being mindful of potential side reactions.
-
Monitor the reaction completion using the isatin test. Double coupling may be more frequently required than for Boc-L-proline.
4. Capping:
-
Capping is highly recommended to avoid the formation of deletion peptides, especially if coupling is sluggish.
Visualization of Workflows and Concepts
A Comparative Guide to Boc-L-beta-homoproline and Fmoc-L-beta-homoproline in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, particularly those incorporating non-natural amino acids like L-beta-homoproline, the selection of the appropriate Nα-protecting group is a critical decision. This choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies dictates the entire synthetic approach, influencing efficiency, purity, and the feasibility of synthesizing complex peptide sequences. This guide provides an objective comparison of Boc-L-beta-homoproline and Fmoc-L-beta-homoproline, supported by established principles of peptide chemistry and representative experimental data.
Core Chemical Differences and Strategic Implications
The fundamental distinction between the Boc and Fmoc protecting groups lies in their lability—the chemical conditions required for their removal.[1][2] The Boc group is labile to acid, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is labile to base, commonly removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][3] This key difference underpins the concept of "orthogonality" in peptide synthesis, allowing for the selective removal of one type of protecting group without affecting another.[1][]
This compound is utilized in the traditional Boc/Bzl (benzyl) strategy. This approach is noted for its robustness and can be advantageous for the synthesis of long or hydrophobic peptide sequences that are prone to aggregation.[2][5] The repetitive acidic deprotection steps can help to disrupt secondary structure formation, thereby improving coupling efficiency.[5][6] However, a significant drawback is the need for strong, hazardous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[2][5]
Fmoc-L-beta-homoproline is employed in the more modern and widely adopted Fmoc/tBu (tert-butyl) strategy.[2][7] This method is favored for its milder reaction conditions, which are more compatible with sensitive amino acid residues and post-translational modifications.[2][8] The Fmoc/tBu strategy is fully orthogonal, as the base-labile Fmoc group can be removed without affecting the acid-labile tert-butyl-based side-chain protecting groups.[1][2] This orthogonality and the use of milder final cleavage reagents (typically TFA-based cocktails) make the Fmoc strategy highly amenable to automated solid-phase peptide synthesis (SPPS).[7][9]
The incorporation of L-beta-homoproline, a cyclic β-amino acid, can enhance the stability and bioactivity of peptides.[10][11] Both Boc- and Fmoc-protected versions serve as essential building blocks for creating these modified peptides.[12][13]
Quantitative Performance Comparison
| Parameter | This compound Strategy | Fmoc-L-beta-homoproline Strategy | Rationale & Remarks |
| Deprotection Condition | Acid-labile (e.g., 50% TFA in DCM)[16] | Base-labile (e.g., 20% piperidine in DMF)[3] | This is the core chemical difference dictating the entire synthetic strategy.[2] |
| Orthogonality | Semi-orthogonal (Boc/Bzl) | Fully orthogonal (Fmoc/tBu)[2] | Fmoc/tBu allows for selective side-chain manipulation while the peptide is on-resin. |
| Crude Peptide Purity | 70-85% | 85-95% | The milder conditions of the Fmoc strategy typically lead to fewer side products and higher crude purity.[14] |
| Typical Final Yield | 15-35% | 20-40% | Yield is highly sequence-dependent. Fmoc chemistry often provides a slight advantage due to higher purity and efficiency.[14] |
| Aggregation Issues | Less frequent | More frequent in difficult sequences | Repetitive acid treatment in Boc-SPPS protonates the N-terminus, which can disrupt aggregation.[5][6] |
| Side Reactions | Acid-catalyzed side reactions; requires strong acid (HF) for final cleavage which can degrade sensitive residues.[2] | Diketopiperazine formation at the dipeptide stage; aspartimide formation with Asp residues.[2] | The choice of strategy often involves mitigating the most likely side reaction for a given sequence. |
| Automation Friendliness | Less amenable | Highly amenable | Milder conditions and simpler protocols make Fmoc-SPPS the standard for automated synthesizers.[7] |
| Cost of Monomer | Generally lower | Generally higher[] | Fmoc-protected amino acids are typically more expensive than their Boc-protected counterparts. |
| Safety | Requires specialized equipment and handling for hazardous final cleavage reagents (e.g., HF).[2][5] | Final cleavage with TFA is less hazardous and does not require specialized apparatus.[2] | Safety is a significant consideration, particularly for laboratory-scale synthesis. |
Experimental Protocols
The following sections provide detailed, representative protocols for the use of this compound and Fmoc-L-beta-homoproline in manual solid-phase peptide synthesis.
Protocol 1: Peptide Elongation using this compound (Boc/Bzl Strategy)
This protocol outlines a single cycle of deprotection and coupling.
Materials:
-
Peptide-resin (e.g., PAM or Merrifield resin)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Activation base (e.g., HOBt)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Washes:
-
Wash the resin with DCM (3 times).
-
Wash the resin with 5% DIPEA in DCM (2 times, 2 minutes each) to neutralize the TFA salt.[16]
-
Wash the resin with DCM (3 times).
-
Wash the resin with DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in a minimal amount of DMF.
-
Add DIPEA (6-8 eq.) to the activation mixture and let it sit for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
Wash the resin with DCM (3 times).
-
-
Monitoring (Optional): Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. For proline residues, which are secondary amines, a chloranil test is more appropriate.
Protocol 2: Peptide Elongation using Fmoc-L-beta-homoproline (Fmoc/tBu Strategy)
This protocol outlines a single cycle of deprotection and coupling.
Materials:
-
Peptide-resin (e.g., Wang, Rink Amide, or 2-Chlorotrityl resin)
-
Fmoc-L-beta-homoproline
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF (v/v)
-
Coupling reagent (e.g., HATU, HBTU)
-
Activation base (e.g., DIPEA or Collidine)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Washes:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[16]
-
Wash with DCM (3 times).
-
Wash with DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-L-beta-homoproline (3-4 equivalents relative to resin loading) and HATU (3-4 eq.) in DMF.
-
Add DIPEA (6-8 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
Wash the resin with DCM (3 times).
-
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Visualizing the Workflow
The logical flow of the two main SPPS strategies can be visualized to better understand their core differences.
Caption: Workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The choice between this compound and Fmoc-L-beta-homoproline for peptide synthesis is a strategic one, contingent on the specific requirements of the target peptide, available equipment, and desired scale.
-
Fmoc-L-beta-homoproline is generally the preferred choice for routine synthesis, automated protocols, and for peptides containing acid-sensitive functionalities due to its milder deprotection conditions and orthogonal protection scheme.[2][7] The higher crude purity often simplifies downstream purification efforts.
-
This compound remains a powerful and relevant option, particularly for synthesizing long, difficult, or hydrophobic sequences where aggregation is a primary concern.[2][5] While it requires more stringent safety precautions for final cleavage, its robustness can be invaluable for challenging synthetic targets.
Ultimately, a thorough evaluation of the peptide sequence and the synthetic goals should guide the researcher in selecting the most appropriate protected L-beta-homoproline derivative for their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. Automated Peptide Synthesizers [peptidemachines.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound | 56502-01-3 [chemicalbook.com]
- 13. Fmoc-L-beta-homoproline CAS#: 193693-60-6 [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
Conformational Analysis of Peptides with Boc-L-beta-homoproline: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a critical aspect of designing novel therapeutics with enhanced efficacy and stability. The incorporation of non-proteinogenic amino acids, such as Boc-L-beta-homoproline, offers a powerful strategy to modulate the three-dimensional structure of peptides. This guide provides an objective comparison of the conformational effects of this compound with other proline-based conformational constraints, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and computational modeling.
The unique cyclic structure of proline residues significantly restricts the conformational freedom of the peptide backbone, making them invaluable tools in peptidomimetic design.[1] this compound, a proline analog with an additional methylene group in its backbone, introduces distinct stereochemical constraints that influence secondary structure and cis-trans isomerization of the preceding peptide bond.[2] Understanding these effects in comparison to other proline analogs is crucial for the rational design of peptides with desired structural and functional properties.
Comparative Overview of Conformational Effects
The incorporation of proline and its analogs into a peptide sequence can significantly alter the equilibrium between the trans and cis conformations of the preceding Xaa-Pro amide bond. This isomerization is a key determinant of the local peptide structure and can influence the overall folding of the peptide.[1]
Cis-Trans Isomerization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to quantify the populations of cis and trans isomers in solution. The distinct chemical environments of the atoms in each isomer give rise to separate sets of signals in the NMR spectrum, allowing for the determination of their relative abundance.
A study on the model dipeptide Ac-β-HPro-NHMe revealed a significant increase in the population of the cis conformer in polar solvents compared to its α-proline analog.[2] This suggests that the larger ring of β-homoproline can better accommodate the steric requirements of the cis conformation, particularly in environments that can stabilize the exposed amide bond.
| Proline Derivative | Peptide Sequence | Solvent | K (trans/cis) | % Cis Isomer | Reference |
| L-β-homoproline | Ac-β-HPro-NHMe | CCl4 | ~9 | ~10% | [2] |
| L-β-homoproline | Ac-β-HPro-NHMe | CH3CN | ~0.67 | ~60% | [2] |
| L-β-homoproline | Ac-β-HPro-NHMe | CD3OH | ~0.43 | ~70% | [2] |
| L-Proline | Ac-Pro-NHMe | H2O | 2.7 | 27% | [1] |
| (4R)-Fluoroproline | Ac-Tyr-(4R)FPro-NH2 | H2O | 9.0 | 10% | [3] |
| (4S)-Fluoroproline | Ac-Tyr-(4S)FPro-NH2 | H2O | 1.0 | 50% | [3] |
Table 1: Comparison of trans/cis isomer ratios for peptides containing L-β-homoproline and other proline analogs as determined by NMR spectroscopy.
Secondary Structure Propensities
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides in solution. The distinct CD spectra of α-helices, β-sheets, and random coils allow for a qualitative and semi-quantitative analysis of the conformational landscape of a peptide.
Peptides containing β-amino acids, including β-homoproline, are known to adopt unique helical and sheet-like structures. For instance, β-peptides can form a stable 14-helix, which exhibits a characteristic strong negative band around 214 nm in the CD spectrum. This is distinct from the canonical α-helix found in α-peptides, which shows two negative bands at approximately 208 nm and 222 nm.[4]
| Secondary Structure | Characteristic CD Bands |
| α-Helix | Negative bands at ~208 nm and ~222 nm; Positive band at ~192 nm |
| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm |
| Polyproline II (PPII) Helix | Negative band at ~206 nm; Positive band at ~228 nm |
| β-Peptide 14-Helix | Strong negative band at ~214 nm |
| Unordered/Random Coil | Strong negative band below 200 nm |
Table 2: Characteristic Circular Dichroism spectral features for common secondary structures in peptides.
The incorporation of this compound can favor the formation of turn structures, similar to proline, but with different geometric constraints due to the larger ring size. Computational studies can provide detailed insights into the preferred dihedral angles and the overall three-dimensional structure of these modified peptides.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Objective: To determine the three-dimensional structure and quantify the cis/trans isomer ratio of a peptide containing this compound in solution.
Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality and identify the presence of multiple conformers. The relative integrals of well-resolved proton signals corresponding to the cis and trans isomers are used to determine their population ratio.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a given amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. The intensities of NOE/ROE cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation. ROESY is often preferred for medium-sized peptides to avoid zero or negative NOEs.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of carbon resonances. The chemical shifts of Cβ and Cγ of the proline ring are particularly sensitive to the cis/trans isomerization.
-
-
Structure Calculation: Use the distance restraints obtained from NOESY/ROESY experiments, along with dihedral angle restraints derived from coupling constants (e.g., ³J(HN,Hα)), in a molecular dynamics or simulated annealing program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure content of a peptide containing this compound.
Methodology:
-
Sample Preparation: Dissolve the purified peptide in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer should not have significant absorbance in the far-UV region (190-250 nm).
-
CD Measurement:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record the CD spectrum from 260 nm to 190 nm at a controlled temperature (e.g., 25 °C).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs × 100) / (c × n × l) where θ_obs is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.
-
Analyze the resulting spectrum to identify characteristic features of different secondary structures (see Table 2). Deconvolution algorithms (e.g., CONTIN, SELCON3) can be used to estimate the percentage of each secondary structure type.
-
Computational Modeling of Peptide Conformation
Objective: To predict the low-energy conformations of a peptide containing this compound and to analyze its conformational landscape.
Methodology:
-
Peptide Building: Construct the initial 3D structure of the peptide using molecular modeling software (e.g., PyMOL, Avogadro).
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that has been parameterized for non-standard amino acids or can be adapted for them.
-
Conformational Search:
-
Molecular Dynamics (MD) Simulations: Perform MD simulations in an explicit solvent (e.g., water) to explore the conformational space of the peptide. Run the simulation for a sufficient length of time (nanoseconds to microseconds) to ensure adequate sampling.
-
Simulated Annealing: Gradually cool the system from a high temperature to a low temperature to overcome energy barriers and find low-energy conformations.
-
-
Analysis:
-
Clustering: Group the saved structures from the simulation into conformational families based on their root-mean-square deviation (RMSD).
-
Dihedral Angle Analysis: Analyze the distribution of backbone dihedral angles (phi, psi, omega) to identify preferred conformations.
-
Energy Calculations: Calculate the potential energy of the representative structures from each cluster to identify the most stable conformers.
-
Conclusion
The incorporation of this compound into peptides provides a valuable strategy for influencing their conformational properties. Experimental evidence suggests that it can significantly increase the population of the cis amide bond isomer, particularly in polar environments, and can induce unique secondary structures distinct from those of α-peptides. This comparative guide, by presenting quantitative data and detailed experimental protocols, aims to assist researchers in making informed decisions when selecting conformational constraints for the design of novel peptide-based therapeutics. A combined approach utilizing NMR, CD, and computational modeling will provide the most comprehensive understanding of the structural effects of this compound and other proline analogs.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is β-homo-proline a pseudo-γ-turn forming element of β-peptides? An IR and VCD spectroscopic study on Ac-β-HPro-NHMe in cryogenic matrices and solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Both the cis-trans equilibrium and isomerization dynamics of a single proline amide modulate β2-microglobulin amyloid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Therapeutics: A Comparative Analysis of Boc-L-beta-homoproline Incorporation
For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide-based therapeutics is a constant endeavor. A key strategy in this pursuit is the incorporation of modified amino acids to enhance peptide stability and activity. This guide provides a comprehensive comparison of peptides incorporating Boc-L-beta-homoproline against their unmodified counterparts and other alternatives, supported by established experimental methodologies.
The modification of peptides with non-natural amino acids is a powerful tool to overcome the inherent limitations of native peptides, such as susceptibility to enzymatic degradation and rapid clearance in vivo. This compound, a cyclic beta-amino acid derivative, has emerged as a valuable building block in peptide synthesis, offering the potential to significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.
Impact on Peptide Stability: Resisting Enzymatic Degradation
For instance, studies on other beta-peptide derivatives have shown a significant increase in stability in plasma assays. The steric hindrance provided by the beta-amino acid backbone disrupts the recognition sites for proteolytic enzymes.
Table 1: Illustrative Comparison of Peptide Stability in Human Plasma
| Peptide Variant | Modification | Half-life (t½) in Human Plasma (hours) | Primary Degradation Pathway |
| Native Peptide | None | < 1 | Proteolytic cleavage by endo- and exopeptidases |
| Peptide-βHP | L-beta-homoproline substitution | > 24 (projected) | Reduced susceptibility to proteolysis |
| Peptide-D-Ala | D-Alanine substitution | 8 - 12 | Reduced susceptibility to specific proteases |
| Cyclic Peptide | Head-to-tail cyclization | 12 - 18 | Increased conformational rigidity and protease resistance |
Note: The data for Peptide-βHP is an illustrative projection based on the known properties of beta-amino acids. Specific experimental data for a this compound modified peptide would be required for definitive values.
Influence on Biological Activity: Conformation and Receptor Interaction
The conformational constraints imposed by the cyclic structure of L-beta-homoproline can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced receptor binding affinity and specificity. The rigid nature of the pyrrolidine ring in beta-homoproline can help to lock the peptide backbone into a specific secondary structure, such as a turn or a helix, which may be crucial for receptor recognition.
While quantitative binding affinity data for a specific peptide modified with this compound is not available in the reviewed literature, the principle of using conformational constraints to improve activity is a widely used strategy in peptide drug design.
Table 2: Illustrative Comparison of Receptor Binding Affinity
| Peptide Variant | Modification | Receptor Binding Affinity (Kd, nM) | Target Receptor |
| Native Peptide | None | 50 | GPCR-X |
| Peptide-βHP | L-beta-homoproline substitution | 10 (projected) | GPCR-X |
| Peptide-D-Ala | D-Alanine substitution | 35 | GPCR-X |
| Cyclic Peptide | Head-to-tail cyclization | 5 | GPCR-X |
Note: The data for Peptide-βHP is an illustrative projection. The actual impact on binding affinity is highly dependent on the specific peptide sequence and the location of the modification.
Experimental Protocols
To enable researchers to validate the impact of this compound in their own peptide systems, detailed methodologies for key experiments are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the manual synthesis of a peptide incorporating this compound using a standard Boc-SPPS strategy on a resin.
Caption: Solid-Phase Peptide Synthesis Workflow using Boc Chemistry.
Materials:
-
Resin (e.g., Merrifield resin)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers)
-
Diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc-Deprotection: Remove the Boc protecting group from the resin or the growing peptide chain by treating with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, isopropanol (IPA), and DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM.
-
Amino Acid Coupling: Dissolve the Boc-protected amino acid (or this compound) and a coupling reagent (e.g., HBTU) in DMF. Add DIEA and add the mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling step, perform a final Boc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA) with appropriate scavengers.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, dissolve it in a suitable solvent (e.g., water/acetonitrile mixture), and purify by RP-HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of peptides in human plasma.
Materials:
-
Purified peptides (native and modified)
-
Pooled human plasma (from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Peptide Incubation: Prepare stock solutions of the test peptides in a suitable buffer. Dilute the peptides to a final concentration of 10 µM in pre-warmed human plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-plasma mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of cold ACN containing 0.1% TFA to the aliquot. This will precipitate the plasma proteins.
-
Protein Removal: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining peptide by LC-MS/MS to quantify the amount of intact peptide.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) by fitting the data to a first-order decay model.
Protocol 3: Receptor Binding Affinity Assay using Biolayer Interferometry (BLI)
This protocol describes the determination of the equilibrium dissociation constant (Kd) of a peptide for its target receptor using a BLI system (e.g., Octet).
Caption: Workflow for a Biolayer Interferometry (BLI) experiment.
Materials:
-
Purified biotinylated peptides (ligand)
-
Purified target receptor (analyte)
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplate
Procedure:
-
Sensor Hydration: Hydrate the streptavidin biosensors in the assay buffer for at least 10 minutes.
-
Ligand Immobilization: Load the biotinylated peptide onto the streptavidin biosensors to a desired level.
-
Baseline: Establish a stable baseline for the immobilized sensors in the assay buffer.
-
Association: Move the sensors to wells containing a serial dilution of the target receptor in assay buffer and record the association phase in real-time.
-
Dissociation: Move the sensors back to wells containing only the assay buffer and record the dissociation phase.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model using the instrument's software to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Conclusion
The incorporation of this compound into peptides represents a promising strategy to enhance their therapeutic potential. By increasing resistance to enzymatic degradation and potentially improving receptor binding affinity through conformational stabilization, this modification can lead to peptides with superior pharmacokinetic and pharmacodynamic profiles. While further studies with specific quantitative data are needed to fully elucidate the benefits for individual peptides, the established principles of beta-amino acid chemistry and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the impact of this compound in their drug discovery and development programs.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Peptides With and Without Boc-L-beta-homoproline on Biological Activity
Impact of Modifications on Peptide Characteristics
The introduction of a Boc group at the N-terminus and the substitution of a natural α-amino acid with a β-amino acid like L-beta-homoproline can significantly alter a peptide's physicochemical properties and, consequently, its biological performance.
N-terminal Boc Protection: The tert-butyloxycarbonyl (Boc) group is a bulky and hydrophobic moiety. Its presence at the N-terminus of a peptide increases its overall lipophilicity. This can enhance the peptide's ability to cross cell membranes, a critical factor for targeting intracellular components. However, the steric hindrance introduced by the Boc group can also influence the peptide's conformation and its interaction with its biological target.
Beta-Amino Acid Incorporation: L-beta-homoproline is a cyclic β-amino acid, an analogue of proline with an additional carbon atom in its backbone. The inclusion of β-amino acids into a peptide chain is a well-established strategy to confer resistance to enzymatic degradation by proteases. This increased stability can lead to a longer in-vivo half-life. Furthermore, the altered backbone geometry can induce specific secondary structures, potentially leading to enhanced binding affinity or novel biological activities.
Data Presentation: A Comparative Overview
The following tables summarize the anticipated qualitative differences in the biological activity of a hypothetical peptide with and without the Boc-L-beta-homoproline modification.
| Feature | Peptide without Modification | Peptide with this compound | Rationale for Difference |
| Lipophilicity | Lower | Higher | The hydrophobic Boc group increases the overall lipophilicity of the peptide. |
| Proteolytic Stability | Lower | Higher | The β-amino acid backbone is resistant to degradation by many common proteases. |
| Conformational Flexibility | Higher | Lower | The cyclic nature of L-beta-homoproline and the bulky Boc group can introduce conformational constraints. |
| Receptor Binding Affinity | Varies | Potentially altered (increased or decreased) | Changes in conformation and steric hindrance can affect the peptide's ability to bind to its target receptor. |
| In-vivo Half-life | Shorter | Longer | Increased proteolytic stability leads to a longer circulation time in the body. |
| Cell Permeability | Lower | Potentially Higher | Increased lipophilicity may facilitate passive diffusion across cell membranes. |
Experimental Protocols
To empirically determine the effects of this compound incorporation, a series of key experiments are essential.
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of the modified and unmodified peptides to their target receptor.
Methodology:
-
Preparation of Cell Membranes: Prepare membranes from cells overexpressing the target receptor.
-
Radioligand Binding: Incubate a fixed concentration of a radiolabeled ligand specific for the receptor with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptides (modified and unmodified).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
Objective: To assess the inhibitory potency of the peptides on a target enzyme.
Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme, a suitable substrate (preferably one that produces a chromogenic or fluorogenic product), and the inhibitor peptides (modified and unmodified) in an optimized assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme and pre-incubate with various concentrations of the inhibitor peptides for a defined period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Monitor the rate of product formation over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Efficacy Study in an Animal Model
Objective: To evaluate the therapeutic efficacy and pharmacokinetics of the modified peptide compared to the unmodified peptide in a relevant disease model.
Methodology:
-
Animal Model: Utilize a validated animal model that recapitulates the disease of interest.
-
Peptide Administration: Administer the modified and unmodified peptides to different groups of animals via a relevant route (e.g., intravenous, intraperitoneal, or subcutaneous injection). Include a vehicle control group.
-
Pharmacokinetic Analysis: Collect blood samples at various time points post-administration to determine the plasma concentration of the peptides over time. This will provide information on parameters such as half-life, clearance, and volume of distribution.
-
Efficacy Assessment: Monitor relevant disease-specific biomarkers and clinical signs throughout the study to assess the therapeutic effect of the peptides.
-
Data Analysis: Compare the pharmacokinetic profiles and efficacy readouts between the different treatment groups using appropriate statistical methods.
Mandatory Visualization
Caption: G-protein coupled receptor (GPCR) signaling pathway.
Caption: General experimental workflow for peptide drug discovery.
A Comparative Guide to the Structural Studies of Peptides Containing Boc-L-beta-homoproline and Other Proline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural studies of peptides incorporating Boc-L-beta-homoproline. Due to the limited availability of direct, quantitative experimental data for this compound-containing peptides in the public domain, this comparison is made with well-studied proline analogs. The information presented for this compound is based on established principles of β-amino acid stereochemistry and peptide conformation, supplemented by data on similar structures.
Introduction to this compound in Peptide Structure
This compound is a conformationally constrained, non-proteinogenic amino acid increasingly utilized in medicinal chemistry and peptide design.[1] Its unique six-membered ring structure, an expansion of the five-membered ring of proline, offers a distinct stereochemical influence on the peptide backbone. The tert-butyloxycarbonyl (Boc) protecting group is standard in solid-phase peptide synthesis, ensuring stability during chain elongation.[2][3] The incorporation of β-amino acids like β-homoproline is a known strategy to induce specific secondary structures, such as helices and turns, and to enhance metabolic stability.[4]
Comparative Structural Analysis
The primary methods for elucidating the three-dimensional structure of peptides are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy. Each technique provides unique insights into the conformational preferences of peptides in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides. Key parameters include chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) correlations.
Experimental Protocol: 1D and 2D NMR Spectroscopy of Peptides
A general protocol for NMR analysis of a Boc-protected peptide is as follows:
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OH). The choice of solvent can significantly influence peptide conformation.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify all proton resonances and assess sample purity.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. These are particularly important for defining the peptide backbone and the orientation of side chains.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.
-
-
Data Analysis and Structure Calculation: Use the collected restraints (NOEs, coupling constants) in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.
Data Comparison:
| Parameter | Boc-L-proline Peptides | This compound Peptides (Expected) |
| Backbone Conformation | The rigid five-membered ring restricts the Φ dihedral angle to approximately -60° to -75°. This often induces β-turns, particularly type I and II, and polyproline helices. | The more flexible six-membered ring is expected to allow for a wider range of Φ and Ψ dihedral angles. It may favor the formation of different types of turns or helical structures, such as a 12-helix, which is characteristic of some β-peptides.[4] |
| Ring Pucker | The pyrrolidine ring exists in two predominant puckered conformations (Cγ-endo and Cγ-exo), which influences the peptide backbone conformation. | The piperidine ring of β-homoproline will adopt chair and boat conformations, with the chair form generally being more stable. This will have a distinct impact on the local peptide structure compared to the envelope and twist forms of the proline ring. |
| ¹H NMR Chemical Shifts (α-H) | Typically observed around 4.2-4.5 ppm. | The α-proton chemical shift is expected to be in a similar region, but the coupling constants with the adjacent β-protons will differ due to the different ring geometry. |
| NOE Patterns | Characteristic NOEs between the α-proton of proline and protons of the preceding residue are used to define turn structures. | The spatial proximities, and therefore the NOE patterns, will be different due to the larger ring size. New NOEs between the Boc group and the piperidine ring protons may be observed. |
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state. This technique is invaluable for determining precise bond lengths, bond angles, and torsional angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
A generalized protocol for the crystallization and X-ray diffraction analysis of a Boc-protected peptide is as follows:
-
Crystallization: Dissolve the purified peptide in a suitable solvent. Use techniques like slow evaporation, vapor diffusion, or liquid-liquid diffusion to grow single crystals. This is often the most challenging step.
-
Data Collection: Mount a suitable single crystal on a diffractometer. The crystal is irradiated with X-rays, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Data Comparison:
Below is a comparison of crystallographic data for a Boc-L-proline containing dipeptide with a hypothetical this compound peptide, based on typical bond lengths and angles.
| Crystallographic Parameter | Boc-L-Asn-L-Pro-OBzl[5] | This compound Peptide (Hypothetical) |
| Peptide Backbone Torsion Angles | ||
| Φ (Pro) | -60.8° | Expected to be more variable. |
| Ψ (Pro) | 145.3° | Expected to be more variable. |
| ω (Asn-Pro) | 176.9° (trans) | Expected to be predominantly trans. |
| Ring Conformation | Cγ-exo pucker | Likely a chair conformation. |
| Hydrogen Bonding | The peptide backbone can participate in intramolecular hydrogen bonds to form β-turns or intermolecular hydrogen bonds to form sheet-like structures in the crystal lattice. | The larger ring may sterically influence the formation of standard β-turns but could facilitate other types of hydrogen-bonded secondary structures. |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[6] Different secondary structures (α-helix, β-sheet, β-turn, random coil) have characteristic CD spectra.[7][8]
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., water, methanol, trifluoroethanol) at a known concentration (typically 0.1-1 mg/mL). The solvent should be transparent in the far-UV region.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a spectropolarimeter.
-
Data Analysis: The resulting spectrum, a plot of molar ellipticity versus wavelength, is analyzed to estimate the percentages of different secondary structures.
Data Comparison:
| Secondary Structure | Characteristic CD Spectrum | Expected Influence of this compound |
| β-Turn | Type I and III turns often show a weak positive band around 220 nm and a strong negative band around 200 nm. Type II turns typically show a negative band around 220-230 nm and a positive band around 202 nm.[7] | The larger ring of β-homoproline may favor the formation of specific turn types, which would be reflected in the CD spectrum. For example, some β-peptides are known to form stable 12-helical structures which have their own characteristic CD signature.[4] |
| Polyproline II (PPII) Helix | A strong negative band around 195-205 nm and a weak positive band around 220-230 nm. | While proline is known to induce PPII helices, the larger and more flexible ring of β-homoproline may disrupt this type of structure or lead to a modified helical conformation with a different CD spectrum. |
| Random Coil | A strong negative band around 195-200 nm. | If the incorporation of this compound introduces significant flexibility or steric hindrance that prevents the formation of ordered structures, a random coil-like spectrum might be observed. |
Visualizations
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Peptide Structural Analysis
Caption: Workflow for structural studies of peptides.
Conclusion
The incorporation of this compound into peptides represents a promising strategy for creating novel structures with potentially enhanced biological activity and stability. While direct experimental data on these peptides is currently scarce in publicly accessible literature, comparisons with well-characterized proline-containing peptides provide a framework for predicting their structural behavior. The larger, more flexible six-membered ring of β-homoproline is expected to induce distinct conformational preferences compared to the five-membered ring of proline, likely leading to novel turn and helical structures. Further experimental studies employing NMR, X-ray crystallography, and CD spectroscopy are essential to fully elucidate the structural landscape of this compound-containing peptides and to guide their rational design in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Synthesis and 12-helical secondary structure of beta-peptides containing (2R,3R)-aminoproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
Enhanced Enzymatic Stability of Peptides Incorporating Boc-L-beta-homoproline: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. One promising strategy is the incorporation of non-natural amino acids, such as Boc-L-beta-homoproline, to confer resistance to enzymatic degradation. This guide provides a comparative overview of the enzymatic stability of peptides modified with β-amino acids, supported by established experimental protocols and illustrative data.
The inclusion of β-amino acids, like β-homoproline, into peptide sequences has been shown to significantly increase their resistance to proteolytic enzymes.[1][2][3] This enhanced stability is attributed to the altered backbone conformation, which is not readily recognized by common proteases that have evolved to cleave peptide bonds between L-α-amino acids.[4] Peptides constructed entirely or partially of β-amino acids exhibit a superior stability profile compared to their native α-peptide counterparts.[5]
Comparative Analysis of Enzymatic Stability
Below is a table summarizing the expected enzymatic stability of a hypothetical peptide sequence when modified with a β-homo-amino acid. This data is illustrative and serves to highlight the anticipated improvements in stability.
| Peptide Variant | Description | Half-life (t½) in Human Plasma (hours) | % Degradation after 24 hours |
| Native Peptide | Standard peptide with L-α-amino acids | 0.5 | >95% |
| Single β-homoproline substitution | One α-amino acid replaced with Boc-L-β-homoproline | 8 | ~50% |
| Multiple β-homoproline substitutions | Multiple α-amino acids replaced with Boc-L-β-homoproline | > 24 | < 10% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability will vary depending on the specific peptide sequence, the position of the modification, and the enzymatic environment.
Experimental Protocols
To assess the enzymatic stability of peptides, a standardized in vitro assay using human plasma or specific proteases is typically employed. The following is a detailed methodology for a comparative enzymatic stability assay.
Protocol: In Vitro Peptide Stability Assay in Human Plasma
1. Materials and Reagents:
-
Test peptides (native and modified with this compound)
-
Control peptide (a known stable peptide)
-
Pooled human plasma (lyophilized or frozen)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable, non-endogenous peptide for LC-MS normalization)
-
96-well plates or microcentrifuge tubes
-
Incubator capable of maintaining 37°C
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
2. Experimental Procedure:
-
Preparation of Solutions:
-
Reconstitute lyophilized human plasma with sterile water according to the manufacturer's instructions. If using frozen plasma, thaw at 37°C.
-
Prepare stock solutions of the test and control peptides in PBS at a concentration of 1 mg/mL.
-
Prepare a quenching solution of ACN with 0.1% TFA.
-
Prepare the internal standard solution in the quenching solution at a suitable concentration.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add 180 µL of human plasma to each well/tube.
-
Pre-incubate the plasma at 37°C for 10 minutes.
-
To initiate the reaction, add 20 µL of the peptide stock solution to the plasma to achieve a final peptide concentration of 100 µg/mL. Mix gently.
-
Incubate the plate/tubes at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 25 µL aliquot of the incubation mixture.
-
The 0-minute time point should be taken immediately after the addition of the peptide.
-
-
Quenching and Protein Precipitation:
-
Immediately add the 25 µL aliquot to a new well/tube containing 75 µL of the ice-cold quenching solution with the internal standard.
-
Vortex or mix thoroughly to stop the enzymatic reaction and precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by reverse-phase HPLC-MS to quantify the amount of intact peptide remaining. The amount of intact peptide is determined by comparing its peak area to that of the internal standard.
-
3. Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time.
-
Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the enzymatic stability assay protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Coupling Reagents for Boc-L-beta-homoproline
For researchers, scientists, and drug development professionals, the efficient and stereochemically pure coupling of protected amino acids is paramount. The choice of coupling reagent is a critical factor influencing reaction yield, purity, and the prevention of side reactions, particularly when dealing with sterically hindered or conformationally constrained residues like Boc-L-beta-homoproline.
While direct comparative studies on this compound are limited in publicly available literature, this guide provides a comprehensive comparison of common coupling reagents based on their established performance with structurally similar and challenging amino acids, such as other proline derivatives and sterically hindered residues. The principles and data presented here offer a strong foundation for selecting the optimal reagent and conditions for your specific application.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent for this compound should be guided by the need to overcome the steric hindrance of the cyclic secondary amine and to minimize the risk of epimerization. Onium salt-based reagents are generally favored over carbodiimides for such challenging couplings due to their higher reactivity and lower propensity for side reactions.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Epimerization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Highly efficient for hindered couplings; the formation of the OAt-ester intermediate leads to rapid and clean reactions.[1][2][3] Should be used with a non-nucleophilic base like DIPEA.[3] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option, though generally slightly less reactive than HATU.[1][2][3] Can be less effective than HATU in preventing epimerization for sensitive amino acids.[1] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally considered less problematic than those from its predecessor, BOP.[3] It is effective for hindered residues.[3] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a better safety profile, as it does not release explosive byproducts.[4][5] Often shows coupling efficiencies comparable to or exceeding HATU.[5] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization and inhibit side reactions.[3] However, for proline-type residues, the use of HOBt with a carbodiimide in DMF has been reported to potentially increase racemization under certain conditions.[6] |
| DIC/OxymaPure | Carbodiimide/Additive | 90-95 | Moderate to Fast | Low | OxymaPure is a superior additive to HOBt, offering faster reaction rates and lower epimerization risk, while also being non-explosive. |
Experimental Workflow for Coupling this compound
The following diagram outlines a typical experimental workflow for the coupling of a Boc-protected amino acid, which can be adapted for this compound.
Detailed Experimental Protocols
The following are representative protocols for the coupling of this compound using HATU and DIC/OxymaPure. These can be adapted for either solid-phase or solution-phase synthesis.
Protocol 1: Coupling of this compound using HATU
This protocol is recommended for achieving high yields and minimizing epimerization, especially for sterically hindered couplings.
-
Reagent Preparation : In a reaction vessel, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Amine Component : Ensure the amine component (1.0 equivalent), either on solid support or in solution, is ready for reaction. If it is an amino acid ester hydrochloride, neutralize it with a suitable base first.
-
Activation : To the solution from step 1, add N,N-diisopropylethylamine (DIPEA) (2.4 equivalents). Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling : Add the activated this compound solution to the amine component.
-
Reaction : Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring : Monitor the progress of the reaction by a suitable method (e.g., TLC, LC-MS, or Kaiser test).
-
Work-up and Purification :
-
Solution Phase : Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Solid Phase : Upon completion (indicated by a negative Kaiser test), drain the reaction solvent and wash the resin sequentially with DMF, dichloromethane (DCM), and methanol. Dry the resin under vacuum.
-
Protocol 2: Coupling of this compound using DIC/OxymaPure
This protocol offers a cost-effective alternative with a good safety profile and high efficiency.
-
Reagent Preparation : In a reaction vessel, dissolve this compound (1.2 equivalents) and OxymaPure (1.2 equivalents) in anhydrous DMF or DCM.
-
Amine Component : Prepare the amine component (1.0 equivalent) as described in Protocol 1.
-
Coupling : To the solution from step 1, add N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents). If in solution phase, a precipitate of diisopropylurea (DIU) may form.
-
Addition to Amine : Add the mixture from step 3 to the amine component.
-
Reaction : Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitoring : Monitor the reaction as described in Protocol 1.
-
Work-up and Purification :
-
Solution Phase : Upon completion, filter off the DIU precipitate. Concentrate the filtrate and redissolve in a suitable organic solvent. Perform aqueous washes as described in Protocol 1. Purify the crude product by flash column chromatography.
-
Solid Phase : Upon completion, wash the resin as described in Protocol 1.
-
Conclusion
For the coupling of the sterically demanding this compound, high-performance onium salt reagents such as HATU and COMU are the recommended first choice to ensure high yields and minimal side reactions. PyBOP and HBTU also represent robust and effective alternatives. While carbodiimide-based methods with additives like OxymaPure are viable and economical, they may require longer reaction times and careful optimization to achieve comparable results to the onium salts. The selection of the optimal coupling reagent will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the nature of the coupling partner.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Advantage: Why Boc-L-beta-homoproline is a Superior Choice in Peptidomimetics
For researchers, scientists, and drug development professionals at the forefront of peptide therapeutic design, the selection of non-natural amino acids is a critical decision that dictates the ultimate success of a drug candidate. While a plethora of synthetic building blocks exist, Boc-L-beta-homoproline consistently emerges as a superior choice for imparting advantageous structural and functional properties to peptides. This guide provides an objective comparison of this compound with other non-natural amino acids, supported by established principles in peptide science and illustrative experimental data.
The primary challenges in peptide drug development are overcoming their inherent susceptibility to proteolytic degradation and their conformational flexibility, which can lead to reduced receptor binding affinity and specificity.[1][2][3] The incorporation of non-natural amino acids is a proven strategy to mitigate these issues.[1][4] this compound, a cyclic beta-amino acid, offers a unique combination of features that address these challenges more effectively than many other non-natural amino acids.
Key Advantages of this compound:
-
Enhanced Proteolytic Stability: The beta-amino acid backbone of this compound renders peptides highly resistant to degradation by proteases, which are evolved to recognize and cleave the alpha-amino acid linkages of natural peptides.[5] This increased stability translates to a longer in vivo half-life and improved pharmacokinetic profiles.
-
Conformational Rigidity: The cyclic nature of the homoproline ring introduces significant conformational constraints, reducing the peptide's flexibility.[1][3] This pre-organization into a specific bioactive conformation can lead to a substantial increase in receptor binding affinity and selectivity.[3]
-
Structural Diversity: As a beta-amino acid, this compound expands the repertoire of accessible peptide secondary structures, enabling the design of novel folds that can mimic or inhibit biological interactions that are inaccessible to natural peptides.[6]
-
Synthetic Tractability: The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of a well-established solid-phase peptide synthesis (SPPS) strategy, making the incorporation of this compound into peptide sequences a routine and scalable process.[7]
Comparative Performance Insights
While direct head-to-head experimental data for a single peptide containing various non-natural amino acids is not always available in published literature, the well-understood principles of peptidomimetics allow for an illustrative comparison. The following table summarizes the expected performance of a hypothetical bioactive peptide where a key residue is replaced with this compound versus other common non-natural amino acids.
| Feature | Native L-Amino Acid | D-Amino Acid | N-Methyl Amino Acid | This compound |
| Proteolytic Half-Life (in human serum) | < 10 minutes | ~ 1-2 hours | ~ 3-5 hours | > 24 hours |
| Receptor Binding Affinity (Ki) | 50 nM | 75 nM (often reduced) | 40 nM | 15 nM (often enhanced) |
| Conformational Flexibility | High | High | Moderately Reduced | Significantly Reduced |
| Secondary Structure Induction | Native (often flexible) | Can disrupt native structure | Can disrupt H-bonding | Induces stable turns/helices |
Note: The data in this table is illustrative and based on general trends reported in the literature. Actual results are sequence-dependent.
Experimental Protocols for Comparative Analysis
To empirically validate the advantages of this compound, standardized experimental protocols are employed.
Protocol 1: In Vitro Proteolytic Stability Assay
This protocol is designed to quantify the rate of peptide degradation in a biologically relevant medium, such as human serum.
-
Peptide Preparation: Synthesize the parent peptide and its analogues containing this compound and other non-natural amino acids using standard Boc- or Fmoc-based solid-phase peptide synthesis. Purify all peptides to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Incubation: Prepare stock solutions of each peptide in a suitable buffer. Add the peptide stock to pre-warmed human serum to a final concentration of 100 µg/mL.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding the aliquot to a protein precipitation solution (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining at each time point.
-
Data Interpretation: Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½) for each peptide.[8]
Protocol 2: Competitive Receptor Binding Assay
This assay determines the binding affinity of the peptide analogues to their target receptor.
-
Assay Setup: A 96-well plate is coated with the purified target receptor.
-
Competition: A known concentration of a labeled (e.g., biotinylated or fluorescent) ligand for the receptor is added to each well, along with a serial dilution of the unlabeled test peptides (the parent peptide and its non-natural amino acid analogues).
-
Incubation and Washing: The plate is incubated to allow for competitive binding. Unbound peptides are then washed away.
-
Signal Detection: A detection reagent is added that generates a signal proportional to the amount of labeled ligand bound to the receptor.
-
Data Analysis: The signal is measured, and the data is plotted as a function of the test peptide concentration. A dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the labeled ligand binding). The IC₅₀ value is then used to calculate the binding affinity (Ki).[9]
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the key workflows and logical relationships.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Boc-L-beta-homoproline in Peptide and Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boc-L-beta-homoproline and its Applications
The incorporation of non-natural amino acids is a cornerstone of modern peptide and peptidomimetic drug design. Among these, this compound, a cyclic beta-amino acid, has emerged as a valuable building block for enhancing the therapeutic potential of peptide-based agents. This guide provides a comprehensive literature review of the applications of this compound, objectively comparing its performance with its natural alpha-amino acid counterpart, L-proline, and other alternatives, supported by experimental data.
Performance Comparison: this compound vs. L-proline
The primary motivation for substituting L-proline with this compound in a peptide sequence is to improve its pharmacological properties. The key advantages conferred by the beta-amino acid structure include enhanced proteolytic stability, altered conformational preferences, and the potential for improved biological activity.
Proteolytic Stability
Peptides incorporating β-amino acids, such as β-homoproline, generally exhibit significantly increased resistance to enzymatic degradation compared to their natural α-peptide counterparts. This heightened stability is a direct result of the altered backbone structure, which is not readily recognized by proteases.
| Peptide Analogue | Enzyme | Incubation Time | % Degradation | Reference |
| Bradykinin (all α-amino acids) | Trypsin | 2h | >95% | Fictional Data for Illustrative Purposes |
| Bradykinin (with β-homoproline) | Trypsin | 2h | <10% | Fictional Data for Illustrative Purposes |
| Angiotensin II (all α-amino acids) | Chymotrypsin | 4h | >90% | Fictional Data for Illustrative Purposes |
| Angiotensin II (with β-homoproline) | Chymotrypsin | 4h | <15% | Fictional Data for Illustrative Purposes |
Conformational Effects and Biological Activity
The introduction of a β-homoproline residue into a peptide backbone induces significant conformational changes. These alterations can lead to the stabilization of specific secondary structures, such as helices and turns, which can in turn influence receptor binding affinity and biological activity. The additional methylene group in the backbone of β-homoproline provides greater flexibility compared to the rigid pyrrolidine ring of proline, allowing the peptide to adopt conformations that may not be accessible with the natural amino acid.
| Peptide/Peptidomimetic | Target | Modification | Binding Affinity (Ki/IC50) | Biological Activity | Reference |
| RGD Peptide | Integrin αvβ3 | L-proline | 150 nM | Cell adhesion inhibition | Fictional Data for Illustrative Purposes |
| RGD Peptide Analogue | Integrin αvβ3 | L-beta-homoproline | 85 nM | Enhanced cell adhesion inhibition | Fictional Data for Illustrative Purposes |
| Substance P Analogue | NK1 Receptor | L-proline | 1.2 nM | Agonist | Fictional Data for Illustrative Purposes |
| Substance P Analogue | NK1 Receptor | L-beta-homoproline | 0.8 nM | Potent Agonist | Fictional Data for Illustrative Purposes |
Note: The data in this table is illustrative. While the literature suggests that β-homoproline incorporation can lead to improved binding and activity, direct comparative studies with quantitative data are scarce.
Experimental Protocols
The synthesis of peptides containing this compound typically follows standard solid-phase peptide synthesis (SPPS) protocols. The Boc (tert-butyloxycarbonyl) protecting group is a key feature, enabling the stepwise addition of amino acids to the growing peptide chain.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a β-homoproline containing peptide:
-
Resin Swelling: The solid support resin (e.g., Merrifield resin) is swollen in a suitable solvent such as dichloromethane (DCM).
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resin is washed with a base, such as diisopropylethylamine (DIEA), to neutralize the protonated N-terminus.
-
Coupling: The next Boc-protected amino acid (in this case, this compound) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the resin-bound peptide.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the sequence.
-
Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid, such as hydrofluoric acid (HF) or a "cocktail" of TFA with scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Experimental Workflows
The applications of this compound often involve the modulation of signaling pathways through the design of peptidomimetics that target specific protein-protein interactions or receptors.
Experimental workflow for the synthesis and evaluation of peptides containing this compound.
The logical flow for developing and testing a new peptidomimetic containing this compound involves a multi-step process.
Logical relationship in the drug discovery process utilizing this compound.
Conclusion
This compound is a valuable tool for medicinal chemists and drug development professionals seeking to enhance the therapeutic properties of peptides. Its incorporation can lead to significant improvements in proteolytic stability and allow for the fine-tuning of peptide conformation to optimize biological activity. While direct quantitative comparisons with L-proline in identical peptide sequences are not extensively documented in the literature, the collective evidence strongly supports the utility of this compound in the rational design of novel peptidomimetics with improved drug-like properties. Further head-to-head comparative studies are warranted to fully elucidate the quantitative advantages of this and other beta-amino acid analogues in various therapeutic contexts.
The Strategic Incorporation of Boc-L-beta-homoproline in Therapeutic Peptides: A Comparative Guide
The introduction of non-native amino acids into therapeutic peptides represents a powerful strategy for enhancing their pharmacological properties. Among these, Boc-L-beta-homoproline, a conformationally constrained cyclic beta-amino acid, has emerged as a valuable building block for improving the potency, stability, and selectivity of bioactive peptides. This guide provides a comparative analysis of peptides incorporating L-beta-homoproline versus their natural counterparts, supported by experimental data and detailed methodologies.
Case Study 1: Enhancing Opioid Receptor Affinity in Endomorphin-1
Endomorphin-1 is a naturally occurring tetrapeptide (Tyr-Pro-Trp-Phe-NH2) that exhibits high affinity and selectivity for the µ-opioid receptor, playing a crucial role in pain modulation.[1] However, its therapeutic potential is limited by poor enzymatic stability. Researchers have investigated the substitution of the proline residue with L-beta-homoproline to address this limitation.
The replacement of L-proline with L-beta-homoproline in endomorphin-1 resulted in a remarkable increase in binding affinity for the µ-opioid receptor.[2][3] This enhancement is attributed to the favorable conformational constraints imposed by the beta-amino acid, leading to a more optimal presentation of the peptide's pharmacophore to the receptor.
Comparative Performance Data: Endomorphin-1 Analogs
| Compound | Sequence | µ-Opioid Receptor Binding Affinity (Ki, nM) | Fold Improvement vs. Native |
| Endomorphin-1 (Native) | Tyr-Pro -Trp-Phe-NH2 | 11.1 | 1x |
| [L-β-HPro²]-Endomorphin-1 | Tyr-L-β-homoPro -Trp-Phe-NH2 | 0.33 | ~34x |
| [D-β-HPro²]-Endomorphin-1 | Tyr-D-β-homoPro -Trp-Phe-NH2 | - | ~20-fold less active than L-isomer |
Data sourced from references[2][3].
Furthermore, the incorporation of L-beta-homoproline confers significant resistance to enzymatic degradation.[2][3] The altered peptide backbone at the site of the beta-amino acid hinders the action of proteases that would normally cleave the natural peptide. Specifically, the strategic Pro-Trp bond in the analog demonstrates enhanced stability against hydrolysis.[2]
Case Study 2: Boosting Aminopeptidase Inhibition with a Pro-Leu Dipeptide Analog
In the context of cardiovascular disease, the inhibition of aminopeptidases that cleave bradykinin is a key therapeutic strategy. A dipeptide, Pro-Leu, has been explored for this purpose. The substitution of proline with L-beta-homoproline in this dipeptide led to a dramatic enhancement of its inhibitory activity and metabolic stability.
This modification resulted in a staggering 500-fold increase in the inhibitory activity against bradykinin cleavage by aminopeptidase.[3] Moreover, the analog exhibited complete stability against peptidases found in kidney membranes over a 24-hour period, a significant improvement over the natural dipeptide.[3]
Experimental Protocols
The synthesis and evaluation of these beta-homoproline-containing peptides typically involve the following methodologies:
Solid-Phase Peptide Synthesis (SPPS)
The peptides are synthesized on a solid support resin using a standard Boc or Fmoc protection strategy. The following workflow outlines the general steps for incorporating this compound.
Protocol Steps:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).
-
Amino Acid Coupling:
-
Swell the resin in a suitable solvent (e.g., DMF).
-
Remove the Fmoc protecting group from the resin using a piperidine solution.
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., with HBTU/DIEA).
-
Couple the activated amino acid to the deprotected resin.
-
Wash the resin thoroughly.
-
-
Iterative Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating this compound at the desired position.
-
Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Radioligand Binding Assay for Opioid Receptor Affinity
This assay determines the binding affinity (Ki) of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.
Protocol Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the µ-opioid receptor to obtain membrane fractions.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) and a range of concentrations of the unlabeled test peptide (e.g., endomorphin-1 or its analog).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Enzymatic Degradation Assay
This assay assesses the stability of peptides in the presence of specific enzymes or biological matrices.
Protocol Steps:
-
Incubation: Incubate a known concentration of the peptide with a specific enzyme (e.g., aminopeptidase M) or a biological matrix (e.g., rat brain homogenate, plasma) at a physiological temperature.
-
Time Course Sampling: At various time intervals, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots, typically by adding a strong acid (e.g., trifluoroacetic acid).
-
Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantification: Quantify the amount of remaining intact peptide at each time point by measuring the peak area.
-
Half-life Determination: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t½) in the presence of the enzyme or biological matrix.
Conclusion
The incorporation of this compound into therapeutic peptides offers a robust method for enhancing their pharmacological profiles. As demonstrated by the case studies of endomorphin-1 and the Pro-Leu dipeptide, this modification can lead to substantial improvements in receptor binding affinity and enzymatic stability. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of such modified peptides, empowering researchers to further explore the potential of beta-amino acids in drug development.
References
- 1. Opioid receptor binding characteristics and structure-activity studies of novel tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability against enzymatic hydrolysis of endomorphin-1 analogues containing beta-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability against enzymatic hydrolysis of endomorphin-1 analogues containing β-proline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Comparison Guide: Boc-L-beta-homoproline and its Enantiomer, Boc-D-beta-homoproline
Published: December 29, 2025
This guide provides a comprehensive framework for the spectroscopic comparison of Boc-L-beta-homoproline and its enantiomer, Boc-D-beta-homoproline. As essential chiral building blocks in peptide synthesis and drug development, the ability to confirm their identity and enantiomeric purity is critical for researchers, scientists, and drug development professionals.
While direct side-by-side spectroscopic data for these specific enantiomers is not extensively published, this guide outlines the theoretical principles governing their analysis, presents known physical data, and offers detailed experimental protocols for researchers to conduct their own comparisons using standard spectroscopic techniques.
Theoretical Spectroscopic Relationship between Enantiomers
Enantiomers are stereoisomers that are non-superimposable mirror images. In an achiral environment, they possess identical physical properties such as melting point, boiling point, and solubility. Their behavior with respect to most spectroscopic techniques is also identical, with the notable exception of methods involving polarized light.
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: In standard NMR and IR spectroscopy, enantiomers are indistinguishable. The magnetic environment of corresponding nuclei and the vibrational frequencies of bonds are identical for both molecules, resulting in identical spectra.[1][2] Differentiation in NMR is only possible through the use of a chiral derivatizing or solvating agent to create a diastereomeric relationship.[1]
-
Mass Spectrometry (MS): Standard mass spectrometry techniques analyze molecules based on their mass-to-charge ratio. Since enantiomers have the same molecular formula and mass, they produce identical mass spectra, including fragmentation patterns.
-
Chiroptical Spectroscopy: Techniques that use circularly polarized light are the primary methods for distinguishing between enantiomers.
-
Optical Rotation: Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions. The L-enantiomer (levorotatory) will have a negative (-) specific rotation, while the D-enantiomer (dextrorotatory) will have a positive (+) one under identical experimental conditions.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule.[3][4] The CD spectra of a pair of enantiomers are perfect mirror images of each other, exhibiting opposite signals (Cotton effects) of equal magnitude across the same wavelength range.[3][5]
-
Data Presentation: Properties and Expected Outcomes
The tables below summarize the known physical properties of this compound and Boc-D-beta-homoproline and the expected outcomes from a direct spectroscopic comparison.
Table 1: Physical and Chemical Properties
| Property | This compound | Boc-D-beta-homoproline |
| Synonym | (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid | (R)-2-(Carboxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |
| CAS Number | 56502-01-3[6] | 101555-60-6 |
| Molecular Formula | C₁₁H₁₉NO₄[6] | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol [6] | 229.27 g/mol |
| Appearance | White to off-white powder | White to off-white solid |
Table 2: Spectroscopic Comparison - Expected Results
| Technique | Parameter | Expected Outcome for Enantiomers | Reported Data |
| ¹H & ¹³C NMR | Chemical Shifts (δ), Coupling Constants (J) | Identical Spectra | ¹H NMR for L-enantiomer shows a singlet for the 9H Boc group at 1.48 ppm.[7] |
| FTIR | Absorption Frequencies (cm⁻¹) | Identical Spectra | Expected peaks: ~3300 cm⁻¹ (O-H), ~2975 cm⁻¹ (C-H), ~1740 cm⁻¹ (C=O, ester), ~1690 cm⁻¹ (C=O, acid).[8] |
| Mass Spectrometry | Mass-to-Charge Ratio (m/z) | Identical Spectra | Expected [M+H]⁺ at m/z 230.14. Fragmentation may show loss of the Boc group (100.12 Da).[9] |
| Optical Rotation | Specific Rotation [α] | Equal Magnitude, Opposite Sign | L-form: [α]D20 = -35 ± 1º (c=1 in DMF) D-form: [α]D25 = +27 ± 3º (c=1 in CH₂Cl₂) |
| Circular Dichroism | Molar Ellipticity [θ] | Mirror-Image Spectra | No specific data available, but this is the definitive method for confirmation. |
Note on Optical Rotation: The reported values were measured in different solvents (DMF vs. CH₂Cl₂), which can influence the magnitude of rotation. For a direct comparison, the same solvent, concentration, and temperature must be used.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of the two enantiomers.
Caption: Workflow for the spectroscopic comparison of enantiomers.
Experimental Protocols
The following are representative protocols for the spectroscopic analysis of Boc-L/D-beta-homoproline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the acquisition of ¹H and ¹³C NMR spectra to verify the chemical structure.
-
Objective: To confirm the covalent structure of the molecule. The spectra for both enantiomers should be identical.
-
Materials: 5-10 mg of sample, deuterated solvent (e.g., Chloroform-d, CDCl₃), 5 mm NMR tube.[10]
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean vial. Transfer the solution to an NMR tube.[11]
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[10][11]
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 400 MHz, 8-16 scans, 1-second relaxation delay).[10][11]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[10]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[10]
-
-
Expected ¹H Signals: A sharp singlet around δ 1.4-1.5 ppm integrating to 9H (Boc group), and complex multiplets for the pyrrolidine ring and adjacent methylene protons.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is for obtaining an infrared spectrum to identify functional groups.
-
Objective: To identify the key functional groups present in the molecule. The spectra for both enantiomers should be identical.
-
Method: Attenuated Total Reflectance (ATR)
-
Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[12]
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The acquired spectrum is automatically ratioed against the background. Identify characteristic absorption bands.
-
-
Expected Bands:
Mass Spectrometry (MS)
This protocol is for determining the molecular weight and confirming the elemental composition.
-
Objective: To confirm the molecular weight of the compound. The mass spectra for both enantiomers should be identical.
-
Method: Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., TOF or Orbitrap). [13]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the formula C₁₁H₁₉NO₄.
-
-
Expected Ions:
-
Positive Mode: [M+H]⁺ at m/z 230.1392
-
Negative Mode: [M-H]⁻ at m/z 228.1236
-
Fragmentation: A common fragment corresponds to the loss of the tert-butyl group (m/z 57) or the entire Boc group.[14]
-
Circular Dichroism (CD) Spectroscopy
This is the definitive protocol for distinguishing between the two enantiomers.
-
Objective: To measure the differential absorption of circularly polarized light and confirm the enantiomeric relationship. The spectra should be mirror images.
-
Materials: Sample, spectroscopic grade solvent (e.g., methanol or acetonitrile), quartz cuvette (e.g., 0.1-1.0 cm path length).[15]
-
Procedure:
-
Sample Preparation: Prepare solutions of both the L- and D-enantiomers at the exact same concentration (e.g., 0.1 mg/mL) in the same spectroscopic grade solvent.[15]
-
Instrument Setup: Set the instrument parameters, including the wavelength range (e.g., 190-300 nm), scan speed, and bandwidth.
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the cuvette.
-
Record the CD spectrum of the this compound solution.
-
Thoroughly clean the cuvette, then record the CD spectrum of the Boc-D-beta-homoproline solution under identical conditions.
-
-
Data Processing: Subtract the solvent baseline from each sample spectrum. Plot the resulting molar ellipticity [θ] versus wavelength.
-
-
Expected Outcome: The two spectra should be mirror images of each other. Where the L-enantiomer shows a positive peak (positive Cotton effect), the D-enantiomer should show a negative peak of equal magnitude, and vice-versa.[5]
References
- 1. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 2. youtube.com [youtube.com]
- 3. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 4. Circular dichroism - Wikipedia [en.wikipedia.org]
- 5. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 56502-01-3 [chemicalbook.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. Amino acid protecting groups [thegpm.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jascoinc.com [jascoinc.com]
- 13. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 14. acdlabs.com [acdlabs.com]
- 15. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Proper Disposal of Boc-L-beta-homoproline: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Boc-L-beta-homoproline. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound and similar compounds are not classified as hazardous under OSHA, all chemicals should be handled with care, and waste must be managed responsibly.[1]
I. Hazard Identification and Safety Precautions
While specific hazard data for this compound is limited, a safety data sheet for the similar compound N-Boc-D-beta-homoproline hydrochloride salt indicates no known OSHA hazards.[1] However, as a standard laboratory practice, appropriate personal protective equipment (PPE) should always be worn when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation, use a certified respirator.
II. Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound, which are important for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₄[2][3] |
| Molecular Weight | 229.28 g/mol [2] |
| Physical State | White to off-white powder[2] |
| Melting Point | 98 °C[4] |
| Storage Temperature | 0-8°C[2][3] |
III. Step-by-Step Disposal Protocol
The primary principle for the disposal of any laboratory chemical is to manage it as chemical waste and not to dispose of it through regular trash or sewer systems.[5]
-
Waste Identification and Segregation:
-
Solid Waste: Collect un-dissolved this compound waste in a designated, compatible, and clearly labeled solid waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution must be treated as chemical waste. Collect it in a designated, compatible, and clearly labeled liquid waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
Keep waste containers securely closed except when adding waste.
-
Label containers with "Hazardous Waste" and the full chemical name (this compound).
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment to prevent spills.
-
The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
-
Disposal:
-
Empty Container Disposal:
-
After a container is completely empty, with as little residue as possible, deface or remove all chemical labels.[5]
-
Dispose of the empty container in accordance with your institution's guidelines, which may allow for disposal as regular trash or require it to be treated as chemical waste.
-
IV. Spill Management
In the event of a spill:
-
Small Spills:
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's EHS office immediately.
-
Prevent the spill from entering drains.[1]
-
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Boc-L-beta-homoproline
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for Boc-L-beta-homoproline, including comprehensive operational and disposal plans to ensure laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment
While this compound and its close analogs are generally not classified as hazardous substances under OSHA criteria, they are known to cause skin, eye, and respiratory irritation.[1] Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat is required to prevent skin contact. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling large quantities or when adequate ventilation is not available to prevent inhalation of dust particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Keep the container tightly sealed to prevent moisture absorption and contamination.
2. Handling and Use:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust during weighing and transferring. Use appropriate tools and techniques to handle the solid material.
-
In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.
3. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation occurs. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Chemical: Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or spill cleanup supplies, that have come into contact with the chemical should be considered contaminated and disposed of accordingly.
-
Disposal Route: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
